molecular formula C11H16N2 B026559 1-Methyl-3-phenylpiperazine CAS No. 5271-27-2

1-Methyl-3-phenylpiperazine

Cat. No.: B026559
CAS No.: 5271-27-2
M. Wt: 176.26 g/mol
InChI Key: IRMBVBDXXYXPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMBVBDXXYXPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967157
Record name 1-Methyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5271-27-2
Record name 1-Methyl-3-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5271-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-1-methylpiperazine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-phenyl-1-piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperazine, 1-methyl-3-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-3-PHENYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZO535841F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Methyl-3-phenylpiperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. Primarily recognized as a key intermediate in the synthesis of the atypical antidepressant Mirtazapine, its own pharmacological and toxicological profile is not extensively documented in publicly accessible literature.[1][2] This guide provides a detailed overview of its fundamental chemical and physical properties, synthesis methodologies, and inferred pharmacological characteristics based on related phenylpiperazine compounds. Experimental protocols for its synthesis and relevant analytical techniques are also presented to support further research and development.

Chemical and Physical Properties

This compound is a white to off-white or yellow crystalline solid.[2][3] It is characterized by a piperazine (B1678402) ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position.[3] The compound is sparingly soluble in water but shows solubility in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), methanol, and acetone.[3][4][5] It is also noted to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[4][5]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂[6]
Molecular Weight 176.26 g/mol [6]
CAS Number 5271-27-2[6]
Appearance White to off-white/yellow crystalline powder/solid[2][3][4]
Melting Point 54-63 °C[2]
Boiling Point 85 °C at 0.5 mmHg[3]
Density 0.991 ± 0.06 g/cm³ (Predicted)[4]
pKa 8.52 ± 0.40 (Predicted)[4]
Solubility Sparingly soluble in water; Soluble in DMSO, Methanol, Acetone[3][4][5]

Synthesis

Several synthetic routes for this compound have been reported, often involving multi-step processes. One common approach involves the reduction of an oxo-piperazine intermediate. Below is a generalized workflow and a detailed experimental protocol adapted from published methods.[1][2]

Synthesis Workflow

synthesis_workflow start Starting Materials (e.g., α-bromophenylacetic acid ester, ethylenediamine) intermediate1 2-Oxo-3-phenylpiperazine start->intermediate1 Cyclization intermediate2 1-Methyl-2-oxo-3-phenylpiperazine or 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine intermediate1->intermediate2 Methylation / Benzylation reduction Reduction (e.g., with LiAlH4) intermediate2->reduction Amide Reduction deprotection Deprotection (if applicable) (e.g., Catalytic Hydrogenation) reduction->deprotection If Benzyl Protected final_product This compound reduction->final_product Directly if not protected deprotection->final_product

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Synthesis via Reduction of a Piperazinone Intermediate

This protocol is a composite of methods described in the literature and should be adapted and optimized for specific laboratory conditions.[1][2]

Step 1: Synthesis of 1-Methyl-2-oxo-3-phenylpiperazine

  • To a solution of 2-oxo-3-phenylpiperazine in a suitable solvent (e.g., N,N-dimethylformamide), add sodium hydride at a controlled temperature.

  • Slowly add methyl iodide to the reaction mixture.

  • Maintain the reaction at a temperature between 10-25°C for approximately 1 hour.

  • Monitor the reaction to completion using an appropriate analytical method (e.g., TLC, HPLC).

  • Upon completion, quench the reaction and extract the product. Purify the crude product to obtain 1-methyl-2-oxo-3-phenylpiperazine.

Step 2: Reduction to this compound

  • Under an inert nitrogen atmosphere, suspend lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 10-15°C.

  • Slowly add a solution of 1-methyl-2-oxo-3-phenylpiperazine in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature between 10-15°C.

  • After the addition is complete, reflux the reaction mixture for 2-6 hours.

  • Cool the reaction mixture to 5°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by crystallization from a suitable solvent like cyclohexane (B81311) to yield a product with high purity.[1]

Pharmacology and Mechanism of Action

Many phenylpiperazine compounds are known to interact with serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors and transporters.[8][9] For instance, compounds like m-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP) are known monoamine releasing agents and/or receptor ligands.[8][9] These compounds can act as agonists or antagonists at various serotonin receptor subtypes and can inhibit the reuptake or promote the release of serotonin, dopamine, and norepinephrine (B1679862).[5][10]

Given this context, it is plausible that this compound could exhibit some affinity for serotonin and dopamine receptors or transporters. However, without direct experimental evidence, its specific pharmacological profile remains speculative. Its primary pharmacological relevance lies in its role as a precursor to Mirtazapine.

Mirtazapine's mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of norepinephrine and serotonin.[4][][12] It also acts as a potent antagonist at 5-HT₂ and 5-HT₃ receptors.[4][][12]

Inferred Signaling Pathway for a Phenylpiperazine-type Monoamine Releasing Agent

monoamine_release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA/5-HT) VMAT2 VMAT2 MA->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Extracellular_MA Increased Extracellular Monoamines Vesicle->Extracellular_MA Normal Release MAT Monoamine Transporter (DAT/SERT) MAT->Extracellular_MA Efflux Extracellular_MA->MAT Normal Reuptake Receptor Postsynaptic Receptors Extracellular_MA->Receptor Binding & Activation Postsynaptic Effect Postsynaptic Effect Receptor->Postsynaptic Effect MPP This compound (Hypothesized Action) MPP->MAT Reverses Transport

References

An In-depth Technical Guide to 1-Methyl-3-phenylpiperazine: Chemical Structure, Synthesis, and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine is a substituted piperazine (B1678402) derivative of significant interest in medicinal chemistry and pharmaceutical development. It is a key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. While its primary role is that of a synthetic precursor, this document also addresses the broader pharmacological context of phenylpiperazine compounds and the known, albeit limited, biological characteristics of this compound itself.

Chemical Structure and Identification

This compound possesses a core piperazine ring with a methyl group at the 1-position and a phenyl group at the 3-position.

Chemical Structure:

G cluster_0 Synthesis Workflow A Benzaldehyde + 2-Chloroethylamine B Imine Formation (Toluene, Reflux) A->B C (2-chloro-N-[(1E)-phenylmethylene]ethanamine) B->C D Cyclization with 1-chloro-N-methylmethanamine C->D E 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine D->E F Reduction (Sodium Borohydride) E->F G This compound F->G H Purification (Acid/Base Extraction, Crystallization) G->H I Pure Product H->I G cluster_1 Synthesis from Piperazinone A 2-Oxo-3-phenylpiperazine B N-Methylation A->B C 1-Methyl-2-oxo-3-phenylpiperazine B->C D Reduction (LiAlH4, THF) C->D E This compound D->E F Purification E->F G Pure Product F->G G cluster_2 Role in Mirtazapine Synthesis MPP This compound Intermediate 2-(4-methyl-2-phenyl-1-piperazinyl) -3-pyridinecarbonitrile MPP->Intermediate + 2-chloronicotinonitrile Mirtazapine Mirtazapine Intermediate->Mirtazapine Hydrolysis, Reduction, Cyclization

1-Methyl-3-phenylpiperazine: A Technical Guide to a Key Synthetic Intermediate and its Putative Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine is a well-documented piperazine (B1678402) derivative, primarily recognized for its crucial role as a synthetic intermediate in the manufacturing of several pharmaceutical agents, most notably the atypical antidepressant Mirtazapine. While its chemical properties and synthetic applications are extensively described in the literature, a detailed pharmacological characterization of this compound as a standalone agent is conspicuously absent from publicly accessible scientific databases. This technical guide aims to provide a comprehensive overview of the known information regarding this compound, including its established role in synthesis. Furthermore, by examining the known mechanisms of action of structurally related phenylpiperazine compounds, this document will extrapolate a putative pharmacological profile for this compound and detail the requisite experimental protocols for its empirical determination.

Introduction

Phenylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, known to interact with a variety of biogenic amine receptors and transporters. These interactions confer upon them a wide range of central nervous system (CNS) activities, leading to their development as antidepressants, anxiolytics, and antipsychotics. This compound, as a member of this class, is structurally positioned to exhibit a complex pharmacological profile. However, its primary utility to date has been as a key building block in the synthesis of more complex molecules.[1] This guide will synthesize the available information and provide a framework for the future pharmacological investigation of this compound.

Role in Synthesis: The Precursor to Mirtazapine

The most prominent role of this compound is as a key intermediate in the synthesis of Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] The synthesis involves the condensation of this compound with 2-amino-3-chloropyridine (B188170) followed by a series of reactions to form the characteristic tetracyclic structure of Mirtazapine.

Below is a generalized workflow for the synthesis of Mirtazapine utilizing this compound.

G cluster_synthesis Mirtazapine Synthesis Workflow A This compound C Condensation Reaction A->C B 2-Amino-3-chloropyridine B->C D Intermediate Formation C->D E Cyclization Steps D->E F Mirtazapine E->F

A simplified workflow for the synthesis of Mirtazapine.

Putative Mechanism of Action: Inferences from Structurally Related Compounds

The table below summarizes the typical receptor interaction profiles for the broader class of phenylpiperazine compounds. It is important to note that these are generalized activities and the specific profile of this compound would require empirical validation.

Receptor FamilyTypical Interaction Profile of PhenylpiperazinesPotential Effect of this compound
Serotonin (B10506) (5-HT) Receptors Agonism, partial agonism, or antagonism at various subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).Potential for modulation of serotonergic neurotransmission, contributing to antidepressant or anxiolytic effects.
Dopamine (B1211576) (D) Receptors Varying affinities and activities at D2-like receptors (D2, D3, D4).Possible modulation of dopaminergic pathways, which could influence mood, motivation, and motor control.
Adrenergic (α) Receptors Antagonism at α1 and α2 adrenergic receptors.Potential for effects on blood pressure and autonomic nervous system function.
Monoamine Transporters Inhibition of serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT).Potential to increase synaptic concentrations of monoamines, a common mechanism of antidepressant action.

Experimental Protocols for Pharmacological Characterization

To empirically determine the mechanism of action of this compound, a series of in vitro experiments would be required. The following sections outline the standard methodologies for these key assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Methodology:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are prepared by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]-ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G cluster_binding_assay Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50/Ki) D->E

A generalized workflow for a radioligand binding assay.
Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For G-protein coupled receptors (GPCRs), such as many serotonin and dopamine receptors, this is often assessed by measuring the downstream signaling molecules, like cyclic AMP (cAMP).

Methodology for a cAMP Assay (for Gs or Gi coupled receptors):

  • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound. For antagonist testing, the cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists can be determined. The maximal effect (Emax) is also determined to assess the extent of receptor activation or inhibition.

G cluster_functional_assay cAMP Functional Assay Workflow A Culture Receptor-Expressing Cells B Incubate with Test Compound (and Agonist for Antagonist Mode) A->B C Lyse Cells B->C D Measure cAMP Levels C->D E Data Analysis (EC50/IC50, Emax) D->E

A generalized workflow for a cAMP functional assay.

Potential Signaling Pathways

Should this compound be found to have significant activity at serotonin or dopamine receptors, it would likely modulate well-established downstream signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be activated by an agonist action at a Gq-coupled serotonin receptor (e.g., 5-HT2A) and a Gi-coupled dopamine receptor (e.g., D2).

G cluster_pathways Hypothetical Signaling Pathways cluster_5HT 5-HT Receptor (Gq-coupled) cluster_Dopamine Dopamine Receptor (Gi-coupled) MPP This compound S_Receptor 5-HT Receptor MPP->S_Receptor Agonist? D_Receptor Dopamine Receptor MPP->D_Receptor Agonist? S_Gq Gq S_Receptor->S_Gq S_PLC PLC S_Gq->S_PLC S_IP3 IP3 S_PLC->S_IP3 S_DAG DAG S_PLC->S_DAG S_Ca Ca2+ Release S_IP3->S_Ca S_PKC PKC Activation S_DAG->S_PKC D_Gi Gi D_Receptor->D_Gi D_AC Adenylyl Cyclase (Inhibition) D_Gi->D_AC D_cAMP ↓ cAMP D_AC->D_cAMP D_PKA ↓ PKA Activity D_cAMP->D_PKA

Hypothetical signaling pathways for this compound.

Conclusion

This compound is a compound of significant interest due to its role as a precursor to important CNS-active drugs and its structural similarity to other pharmacologically active phenylpiperazines. While its own mechanism of action has not been thoroughly elucidated in the public domain, this guide provides a framework for its potential pharmacological profile and the experimental approaches necessary for its full characterization. Further research into the direct receptor and transporter interactions of this compound could reveal novel pharmacological properties and potentially new therapeutic applications for this and related compounds. The detailed methodologies provided herein offer a clear path for researchers to undertake such investigations.

References

A Technical Guide to the Pharmacological Profile of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-phenylpiperazine is a piperazine (B1678402) derivative that serves as a versatile chemical intermediate and a subject of interest in neuropharmacological research.[1][2] Its structural similarity to other pharmacologically active phenylpiperazines suggests its potential to modulate various neurotransmitter systems within the central nervous system (CNS). This technical guide provides a comprehensive overview of the known and anticipated pharmacological properties of this compound, drawing upon available data for the compound and its structural analogs. The information presented herein is intended to support further research and drug development efforts centered on this molecule.

This compound is utilized as a key building block in the synthesis of more complex pharmaceutical agents, including some antipsychotics and antidepressants.[2] Its core structure allows for interactions with biological systems, making it a candidate for studies aimed at understanding receptor-ligand interactions and developing novel therapeutics for neurological and psychiatric disorders.[3]

Receptor Binding Profile

While specific quantitative binding data for this compound is not extensively available in the public domain, the pharmacological profile of related phenylpiperazine derivatives provides a strong indication of its likely targets. Phenylpiperazines are known to interact with a range of monoamine receptors, including serotonin, dopamine (B1211576), and adrenergic receptors.

To illustrate the expected binding profile, the following table summarizes the receptor binding affinities (Ki, in nM) of closely related phenylpiperazine compounds, such as ortho-methoxyphenylpiperazine (oMeOPP) and meta-chlorophenylpiperazine (mCPP).[4][5] It is anticipated that this compound would exhibit affinity for a similar spectrum of receptors.

Table 1: Receptor Binding Affinities of Structurally Related Phenylpiperazines

Receptor SubtypeoMeOPP (Ki, nM)mCPP (IC50, nM)
Serotonin
5-HT1AHigh Affinity360 - 1300
5-HT1B-360 - 1300
5-HT1C-360 - 1300
5-HT2ANo Affinity360 - 1300
5-HT2C-360 - 1300
Dopamine
D2No Affinity2500 - 24000
D3--
Adrenergic
α1-2500 - 24000
α2-570
β-2500 - 24000

Data for oMeOPP and mCPP are provided for illustrative purposes. The binding profile of this compound requires experimental determination.

Functional Activity

The functional activity of this compound at its target receptors determines its physiological effect, i.e., whether it acts as an agonist, antagonist, or inverse agonist. Functional assays are crucial for elucidating this aspect of its pharmacological profile. As with binding affinity, specific functional data for this compound is limited. The table below presents functional data for related compounds to exemplify the expected range of activities.

Table 2: Functional Activity of a Structurally Related Phenylpiperazine (oMeOPP)

ReceptorAssay TypeParameterValue
5-HT1A-Emax≈ 70% (Partial Agonist)[4]

This data for oMeOPP is illustrative. The functional activity of this compound needs to be experimentally determined.

In Vivo Pharmacological Effects

The in vivo effects of this compound are expected to be a manifestation of its interactions with central neurotransmitter systems. Behavioral studies in animal models are essential to characterize its psychoactive and physiological effects. Based on the profiles of related phenylpiperazines, potential in vivo effects could include alterations in locomotor activity and anxiety-like behaviors. For instance, mCPP has been shown to have anxiogenic-like effects in rats.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Workflow for Radioligand Binding Assay

G prep Receptor Preparation (e.g., cell membranes expressing the target receptor) incubation Incubation (receptor + radioligand + test compound) prep->incubation radioligand Radioligand (a radioactively labeled ligand with known affinity) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis (calculate Ki from IC50) quantification->analysis

Caption: Workflow of a competitive radioligand binding assay.

Protocol:

  • Receptor Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay is used to determine the functional activity of a compound at Gs- or Gi-coupled receptors.

Workflow for cAMP Accumulation Assay

G cell_culture Cell Culture (cells expressing the target receptor) stimulation Stimulation (cells + test compound ± forskolin) cell_culture->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., HTRF, AlphaScreen, or ELISA) lysis->detection analysis Data Analysis (generate dose-response curve, calculate EC50 or IC50) detection->analysis

Caption: General workflow for a cAMP accumulation assay.

Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the G-protein coupled receptor (GPCR) of interest in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation:

    • For Gs-coupled receptors: Add varying concentrations of the test compound and incubate.

    • For Gi-coupled receptors: Add varying concentrations of the test compound in the presence of an adenylyl cyclase activator (e.g., forskolin).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve. Calculate the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

This assay is used to measure the functional activity of a compound at Gq-coupled receptors.

Workflow for Calcium Mobilization Assay

G cell_culture Cell Culture (cells expressing the target receptor) dye_loading Dye Loading (load cells with a calcium-sensitive dye, e.g., Fluo-4 AM) cell_culture->dye_loading stimulation Stimulation (add test compound) dye_loading->stimulation measurement Fluorescence Measurement (measure changes in intracellular calcium using a plate reader) stimulation->measurement analysis Data Analysis (generate dose-response curve, calculate EC50) measurement->analysis

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Protocol:

  • Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Incubation: Incubate the cells to allow for de-esterification of the dye.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve and calculate the EC50.

In Vivo Behavioral Assays

This test assesses the effect of a compound on spontaneous motor activity in rodents.

Protocol:

  • Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system.

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: Place the animal in the center of the open-field arena and record its activity for a specified duration (e.g., 30-60 minutes).

  • Data Collection: Measure parameters such as total distance traveled, time spent mobile, and rearing frequency.

  • Data Analysis: Compare the activity levels of the drug-treated group with the vehicle-treated control group using appropriate statistical tests.

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.

Protocol:

  • Animal Preparation: If using a magnetometer-based system, a small magnet is surgically implanted on the skull of the mouse. For observational scoring, no surgery is required.

  • Acclimation: Acclimate the mice to the testing environment.

  • Administration: Administer the test compound or vehicle.

  • Observation: Place the mouse in an observation chamber and record the number of head twitches for a defined period (e.g., 30-60 minutes). This can be done by a trained observer or an automated system.

  • Data Analysis: Compare the number of head twitches in the drug-treated group to the control group.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the major receptor families likely to be modulated by this compound.

Serotonin Receptor Signaling

G cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11-coupled) 5-HT1A 5-HT1A Gi/o Gi/o 5-HT1A->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits 5-HT2A 5-HT2A Gq/11 Gq/11 5-HT2A->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG [Ca2+]i [Ca2+]i IP3->[Ca2+]i Increases PKC PKC DAG->PKC Activates

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Dopamine Receptor Signaling

G cluster_D1 D1-like Receptors (Gs-coupled) cluster_D2 D2-like Receptors (Gi/o-coupled) D1/D5 D1/D5 Gs Gs D1/D5->Gs Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Activates D2/D3/D4 D2/D3/D4 Gi/o Gi/o D2/D3/D4->Gi/o Activates Gi/o->Adenylyl Cyclase Inhibits PKA PKA cAMP ->PKA Inhibits

Caption: Major signaling pathways for D1-like and D2-like dopamine receptors.

Adrenergic Receptor Signaling

G cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) cluster_beta β-Adrenergic Receptors (Gs-coupled) α1 α1 Gq Gq α1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG [Ca2+]i [Ca2+]i IP3->[Ca2+]i Increases PKC PKC DAG->PKC Activates β1/β2/β3 β1/β2/β3 Gs Gs β1/β2/β3->Gs Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates

Caption: Primary signaling cascades for α1 and β-adrenergic receptors.

Conclusion

This compound represents a chemical scaffold with significant potential for interacting with key neurotransmitter systems in the CNS. While direct and comprehensive pharmacological data for this specific compound remains to be fully elucidated in publicly accessible literature, the known profiles of its structural analogs strongly suggest a complex pharmacology involving serotonin, and possibly dopamine and adrenergic receptors. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the systematic investigation of this compound. Further research to generate specific binding, functional, and in vivo data is essential to fully uncover its therapeutic potential and mechanism of action.

References

1-Methyl-3-phenylpiperazine: A Technical Overview of Receptor Binding Affinity and Associated Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. It is recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents, including the atypical antidepressant Mirtazapine.[1][2] While its pharmacological activity is implied by its utility in drug synthesis and its general classification as a substance affecting the central and autonomic nervous systems, publicly available, specific quantitative data on its receptor binding affinity remains elusive. This guide provides a comprehensive overview of the methodologies used to determine receptor binding affinity and functional activity, which would be essential for characterizing the pharmacological profile of this compound.

Introduction to this compound

Quantitative Receptor Binding Affinity Data

Despite extensive searches of scientific databases and literature, specific quantitative receptor binding data (Ki or IC50 values) for this compound across a broad range of receptors is not publicly available. Pharmaceutical companies or research institutions that synthesize or utilize this compound may hold such data in proprietary databases. For the purpose of this guide, the following table is presented as a template that would be populated with experimental data.

Receptor Target FamilyReceptor SubtypeBinding Affinity (Ki) [nM]Radioligand UsedTissue/Cell LineReference
Serotonin (B10506) 5-HT1AData not available
5-HT2AData not available
5-HT2CData not available
Dopamine D1Data not available
D2Data not available
D3Data not available
Adrenergic α1Data not available
α2Data not available
β1Data not available
Sigma σ1Data not available
σ2Data not available

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional activity of a compound like this compound.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a target receptor.

Materials:

  • Membrane Preparation: Homogenates of tissues or cultured cells expressing the receptor of interest.

  • Radioligand: A specific ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compound: this compound.

  • Assay Buffer: Typically Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound (this compound).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Test Compound (this compound) Serial Dilutions TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound from free ligand Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at a specific GPCR.

Materials:

  • Membrane Preparation: From cells expressing the GPCR of interest.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate, to ensure G-proteins are in an inactive state at baseline.

  • Test Compound: this compound.

  • Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.

Procedure:

  • Pre-incubation: Incubate the membrane preparation with GDP and varying concentrations of the test compound.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 and Emax values.

GTPgS_Binding_Assay_Workflow cluster_setup Setup cluster_reaction Reaction cluster_detection Detection & Analysis Membranes Membrane Preparation Preincubation Pre-incubation (Membranes + GDP + Test Compound) Membranes->Preincubation GDP GDP Solution GDP->Preincubation TestCompound Test Compound (this compound) Serial Dilutions TestCompound->Preincubation Initiation Add [35S]GTPγS Preincubation->Initiation Incubation Incubation Initiation->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50 & Emax) Counting->Analysis

Workflow for a GTPγS binding assay.
Calcium Flux Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Objective: To assess the ability of this compound to activate Gq-coupled receptors.

Materials:

  • Cells: A cell line stably expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test Compound: this compound.

  • Fluorescence Plate Reader: With injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Place the plate in a fluorescence plate reader and inject varying concentrations of the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC50 value.

Signaling Pathways

The interaction of a ligand like this compound with a GPCR can trigger a cascade of intracellular events. The specific pathway depends on the G-protein subtype to which the receptor is coupled.

GPCR_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor GPCR Ligand->Receptor Binds G_protein G-Protein (αβγ) Receptor->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Activates

A generalized GPCR signaling pathway.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its role as a precursor in the synthesis of CNS-active drugs. While its direct pharmacological profile is not well-documented in public literature, this guide provides the necessary framework for its characterization. The detailed experimental protocols for radioligand binding, GTPγS binding, and calcium flux assays offer a clear path for researchers to determine its receptor binding affinities and functional activities. The visualization of these workflows and potential signaling pathways further aids in understanding the experimental logic and the potential biological consequences of receptor interaction. Future research to populate the receptor binding affinity table with empirical data for this compound is crucial for a complete understanding of its pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide to 1-Methyl-3-phenylpiperazine (CAS: 5271-27-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine, with the Chemical Abstracts Service (CAS) number 5271-27-2, is a piperazine (B1678402) derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Structurally characterized by a piperazine ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position, this compound serves as a critical building block in the synthesis of various psychoactive agents.[3][4] Its most prominent role is as a key intermediate in the manufacture of the atypical tetracyclic antidepressant, Mirtazapine.[5][6][7] While noted to have an affinity for serotonin (B10506) receptors and the potential to modulate neurotransmitter systems, detailed public-domain data on its specific receptor binding profile and intrinsic pharmacological activity remains limited.[1][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, established applications, and safety profile, based on available technical literature.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid.[1] It is sparingly soluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5271-27-2[8]
Molecular Formula C₁₁H₁₆N₂[8]
Molecular Weight 176.26 g/mol [8]
Appearance White to yellow crystalline powder/solid[1][3]
Melting Point 56-60 °C
Boiling Point 85 °C @ 0.5 mmHg[3]
Solubility Sparingly soluble in water; Soluble in DMSO and ethanol[1][4]
Purity ≥97% (GC)[9]
IUPAC Name This compound[8]
Synonyms MeP, MePP, (±)-3-Phenyl-1-methylpiperazine[2]

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production of Mirtazapine. Several synthetic routes have been developed to produce this intermediate with high purity. One industrially significant method involves the use of a novel intermediate, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, to ensure high purity of the final product.[7]

Experimental Protocol: Synthesis via 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

This process involves the reduction of an oxo-piperazine intermediate followed by deprotection.

Step 1: Reduction of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine.

  • Suspend lithium aluminium hydride (LiAlH₄) (14.62 g, 0.385 moles) in tetrahydrofuran (B95107) (THF) (450 ml) at 15°C under a nitrogen atmosphere.[7]

  • Slowly add 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (90 g, 0.321 moles) over 1 hour, maintaining the temperature at 10-15°C.[7]

  • Reflux the reaction mass for 6 hours.[7]

  • Cool the reaction to 5°C and quench successively with 15 ml of water, 15 ml of 15% aqueous sodium hydroxide (B78521) solution, and 45 ml of water to yield 4-benzyl-1-methyl-3-phenylpiperazine (B3188717).[7]

Step 2: Deprotection via Catalytic Hydrogenation.

  • Dissolve the 4-benzyl-1-methyl-3-phenylpiperazine intermediate (60 g, 0.226 moles) in acetic acid (300 ml).[7]

  • Add 5% palladium on charcoal (50% wet, 3 g) to the solution.[7]

  • Subject the reaction mass to hydrogenation at a pressure of 80-100 psi for 4 hours at a temperature of 25-30°C.[7]

  • Upon reaction completion (monitored by HPLC), filter the mixture and concentrate the filtrate under reduced pressure to remove acetic acid.[7]

  • Dissolve the residue in water, adjust the pH to 11.0-12.0 with aqueous sodium hydroxide, and extract the product with a suitable organic solvent.[7]

  • Concentrate the organic layer to isolate pure this compound.[7]

The following diagram illustrates the general workflow for the synthesis of Mirtazapine, highlighting the central role of this compound.

G cluster_synthesis Mirtazapine Synthesis Workflow Start Starting Materials (e.g., Phenyl Glycine derivatives) Intermediate1 Piperazinone Intermediate (e.g., 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine) Start->Intermediate1 Multi-step synthesis Reduction Reduction (e.g., LiAlH4) Intermediate1->Reduction Deprotection Deprotection (Catalytic Hydrogenation) Reduction->Deprotection Protected Intermediate Target This compound (CAS: 5271-27-2) Deprotection->Target Condensation Condensation Reaction Target->Condensation Mirtazapine Mirtazapine Condensation->Mirtazapine Final Cyclization Steps Reagent 2-chloro-3-cyanopyridine Reagent->Condensation

Caption: Synthesis workflow for Mirtazapine from starting materials.

Pharmacological Context and Applications

The primary application of this compound is its use as a pharmaceutical intermediate.[3][4]

  • Antidepressant Synthesis: It is an indispensable precursor in the chemical synthesis of Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA).[5][6] The synthesis involves a condensation reaction between this compound and 2-chloro-3-cyanopyridine.[5]

  • Neuroscience Research: As a piperazine derivative, it is used in neuroscience research to explore receptor interactions within the brain and as a lead compound for developing new therapeutic agents for neurological disorders.[3]

  • Analytical Standard: The compound is also employed as an analytical reference standard in forensic laboratories and for chromatographic analysis.[1][3]

While this compound is known to possess affinity for serotonin receptors, specific quantitative binding data (e.g., Kᵢ or IC₅₀ values) are not widely available in published literature.[1] The pharmacological activity of the final product, Mirtazapine, is well-characterized and provides context for the therapeutic area in which this intermediate is used.

Mechanism of Action of Mirtazapine (End-Product)

Mirtazapine's therapeutic effects are primarily due to its antagonist activity at central α₂-adrenergic autoreceptors and heteroreceptors, which enhances norepinephrine (B1679862) and serotonin (5-HT) release. It is also a potent antagonist of 5-HT₂, 5-HT₃, and histamine (B1213489) H₁ receptors.[5] Its potent antagonism of H₁ receptors contributes to its sedative effects.[5]

The diagram below illustrates the established signaling pathway of Mirtazapine.

G cluster_pathway Mirtazapine Mechanism of Action Mirtazapine Mirtazapine (Synthesized from This compound) Alpha2 α₂-Adrenergic Receptor (Presynaptic) Mirtazapine->Alpha2 Antagonist H1 Histamine H₁ Receptor Mirtazapine->H1 Antagonist HT2A 5-HT₂ₐ Receptor Mirtazapine->HT2A Antagonist HT3 5-HT₃ Receptor Mirtazapine->HT3 Antagonist NE_Release Increased Norepinephrine (NE) Release Alpha2->NE_Release Blocks Inhibition HT_Release Increased Serotonin (5-HT) Release Alpha2->HT_Release Blocks Inhibition Sedation Sedation / Anxiolysis H1->Sedation Antidepressant Antidepressant Effects HT2A->Antidepressant Modulates HT3->Antidepressant Modulates NE_Release->Antidepressant HT_Release->Antidepressant

Caption: Signaling pathway for Mirtazapine, the final product of synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[8][10]

Table 2: GHS Hazard and Precautionary Statements

CategoryCode(s)StatementReference(s)
Hazard Statements H301/H302, H312Toxic/Harmful if swallowed. Harmful in contact with skin.[1][8]
H314Causes severe skin burns and eye damage.[1]
H315Causes skin irritation.[8]
H318Causes serious eye damage.[8][10]
H412Harmful to aquatic life with long lasting effects.[8][10]
Precautionary Statements P260, P280Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[10]
P302 + P352 + P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[10]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields, faceshields), and respiratory protection (type P3 respirator cartridges), should be used when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS: 5271-27-2) is a compound of considerable importance, primarily due to its role as a non-negotiable precursor to the antidepressant Mirtazapine. Its synthesis is well-documented, providing a reliable pathway for pharmaceutical manufacturing. While its own pharmacological profile suggests activity within the central nervous system, particularly at serotonin receptors, a lack of specific, quantitative data limits its direct application as a therapeutic agent. Future research into its detailed receptor pharmacology could unveil novel activities, but its current and principal value remains as a key building block for the synthesis of complex, clinically significant molecules. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.

References

The Pivotal Role of 1-Methyl-3-phenylpiperazine in the Synthesis of Mirtazapine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the atypical antidepressant Mirtazapine (B1677164), with a specific focus on the critical role of the starting material, 1-methyl-3-phenylpiperazine. This document details the synthetic pathway, experimental protocols, quantitative data, and potential impurities, offering valuable insights for professionals in the field of drug development and organic synthesis.

Introduction

Mirtazapine, a tetracyclic antidepressant, is a cornerstone in the treatment of major depressive disorder. Its unique pharmacological profile as a noradrenergic and specific serotonergic antidepressant (NaSSA) stems from its complex chemical structure. The synthesis of Mirtazapine is a multi-step process that critically relies on the precise reaction of key intermediates. Central to this synthesis is this compound, a chiral secondary amine that forms the core of one of the tetracyclic rings. This guide will elucidate the synthetic journey from this key precursor to the final active pharmaceutical ingredient (API).

The Synthetic Pathway of Mirtazapine from this compound

The most common and industrially significant synthesis of Mirtazapine commencing from this compound involves a four-step sequence. This pathway is initiated by the nucleophilic substitution of 2-chloro-3-cyanopyridine (B134404) with this compound, followed by hydrolysis of the nitrile group, reduction of the resulting carboxylic acid to an alcohol, and finally, an acid-catalyzed intramolecular cyclization to yield the tetracyclic structure of Mirtazapine.

Mirtazapine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A This compound C 1-(3-Cyanopyridin-2-yl)-4-methyl- 2-phenylpiperazine A->C Condensation B 2-Chloro-3-cyanopyridine B->C D 1-(3-Carboxypyridin-2-yl)-4-methyl- 2-phenylpiperazine C->D Hydrolysis E 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine- 3-methanol D->E Reduction F Mirtazapine E->F Cyclization

Figure 1: Overall workflow for the synthesis of Mirtazapine.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis of Mirtazapine.

Step 1: Condensation of this compound and 2-Chloro-3-cyanopyridine

This initial step involves the formation of 1-(3-cyanopyridin-2-yl)-4-methyl-2-phenylpiperazine through a nucleophilic aromatic substitution reaction.

Protocol: A mixture of this compound, 2-chloro-3-cyanopyridine, and potassium fluoride (B91410) (KF) in N,N-dimethylformamide (DMF) is heated to reflux.[1][2] The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent like ethyl acetate.[2][3] The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified further if necessary.

Step 2: Hydrolysis of 1-(3-Cyanopyridin-2-yl)-4-methyl-2-phenylpiperazine

The nitrile group of the intermediate is hydrolyzed to a carboxylic acid, yielding 1-(3-carboxypyridin-2-yl)-4-methyl-2-phenylpiperazine.

Protocol 1 (Using Alcoholic KOH): The cyanopyridine intermediate is refluxed with a saturated solution of potassium hydroxide (B78521) in an alcohol, such as ethanol.[1] The reaction is monitored until the starting material is consumed. The product is then isolated by extraction with a solvent like chloroform (B151607) after an aqueous work-up.[3]

Protocol 2 (Using Aqueous KOH with DMSO): To a mixture of 1-(3-cyanopyridin-2-yl)-4-methyl-2-phenylpiperazine and water, potassium hydroxide flakes and a small amount of dimethyl sulfoxide (B87167) (DMSO) are added.[4] The mixture is heated for several hours.[4] After the reaction, the organic and inorganic phases are separated. The aqueous phase containing the product salt is neutralized with an acid (e.g., HCl) to a pH of 6.5-7, and the product is then extracted with a solvent like toluene.[4]

Step 3: Reduction of 1-(3-Carboxypyridin-2-yl)-4-methyl-2-phenylpiperazine

The carboxylic acid is reduced to the corresponding primary alcohol, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.

Protocol: Lithium aluminum hydride (LiAlH₄) is suspended in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.[1][5] A solution of 1-(3-carboxypyridin-2-yl)-4-methyl-2-phenylpiperazine in THF is then added dropwise at a controlled temperature.[6] The reaction mixture is stirred for several hours.[6] Upon completion, the reaction is carefully quenched with water and an aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to give the crude alcohol.[6] The product can be purified by recrystallization from a solvent system like isopropyl acetate/heptane.[6]

Step 4: Cyclization of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol

The final step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) to form the tetracyclic ring system of Mirtazapine.

Protocol: The alcohol intermediate is added portion-wise to concentrated sulfuric acid at a controlled temperature, typically between 20-40°C.[7][8] The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by HPLC.[7] The reaction is then quenched by carefully adding the mixture to ice-water. The acidic solution is then basified with a strong base (e.g., NaOH or ammonia) to precipitate the crude Mirtazapine.[8][9] The product is then extracted with an organic solvent such as dichloromethane (B109758) or 2-propanol.[7][9] The organic extracts are combined, washed, dried, and concentrated. The crude Mirtazapine is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield high-purity Mirtazapine.[7][9]

Quantitative Data

The efficiency of the Mirtazapine synthesis is highly dependent on the reaction conditions of each step. The following tables summarize the reported quantitative data.

Table 1: Reaction Conditions and Yields for Mirtazapine Synthesis

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference(s)
1. CondensationThis compound, 2-Chloro-3-cyanopyridineKF, DMF140-15423.5 - 30~90[1][2][3]
2. Hydrolysis1-(3-Cyanopyridin-2-yl)-4-methyl-2-phenylpiperazineKOH, Ethanol or KOH, Water/DMSOReflux or 145-1503 days or 8~90[1][2][4]
3. Reduction1-(3-Carboxypyridin-2-yl)-4-methyl-2-phenylpiperazineLiAlH₄, THF25380-89[5][6]
4. Cyclization2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-methanolH₂SO₄20-503-1571-80[7][9][10]
Overall Styrene oxide and N-methylethanolamine (alternative start) - - - 22.6 [11]

Table 2: Purity of Final Mirtazapine Product

Purity MethodPurity (%)Reference(s)
HPLC99.79[11]
HPLC99.98[7]
HPLC99.2[10]

Potential Impurities in Mirtazapine Synthesis

Several impurities can arise during the synthesis of Mirtazapine, which require careful control and monitoring. The structure of some of these impurities and their point of formation are illustrated below.

Mirtazapine_Impurities cluster_main_path Main Synthetic Pathway cluster_impurities Impurity Formation D 1-(3-Carboxypyridin-2-yl)-4-methyl- 2-phenylpiperazine Imp2 Oxo Mirtazapine (Impurity 11) D->Imp2 Oxidation/Side Reaction during subsequent steps E 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine- 3-methanol F Mirtazapine E->F Cyclization (Main Reaction) Imp1 Deshydroxy Mirtazapine (Impurity 9) E->Imp1 Over-reduction/ Side Reaction Imp3 Mirtazapine N-oxide (Impurity 7) F->Imp3 Oxidation of Final Product

Figure 2: Formation of key impurities during Mirtazapine synthesis.

Common impurities include:

  • Deshydroxy Mirtazapine: Can be formed due to over-reduction during the conversion of the carboxylic acid to the alcohol or during the cyclization step.[1]

  • Oxo Mirtazapine: May result from the oxidation of the benzylic methylene (B1212753) group.[1]

  • Mirtazapine N-oxide: Can be formed by the oxidation of the tertiary amine in the piperazine (B1678402) ring of the final product.[1]

  • Unreacted this compound: Incomplete reaction in the first step can lead to the presence of this starting material in the final product.[12]

Conclusion

The synthesis of Mirtazapine is a well-established process where this compound serves as a crucial building block. The four-step synthesis, involving condensation, hydrolysis, reduction, and cyclization, is a robust method for producing this important antidepressant. Understanding the detailed experimental protocols, optimizing reaction conditions to maximize yields and purity, and controlling the formation of impurities are all critical aspects for the successful and efficient manufacturing of Mirtazapine. This guide provides a foundational understanding of these key parameters for professionals engaged in the research and development of this vital pharmaceutical agent.

References

1-Methyl-3-phenylpiperazine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine (1-M-3-PP) is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Historically recognized as a key intermediate in the synthesis of the atypical antidepressant Mirtazapine, its own pharmacological profile and history are of considerable value to researchers in neuropharmacology and drug discovery. This technical guide provides an in-depth overview of the discovery, historical synthesis methods, and available pharmacological context of this compound. While specific quantitative pharmacological data for 1-M-3-PP is sparse in publicly available literature, this guide summarizes the known synthesis routes with detailed protocols and discusses the broader pharmacological landscape of phenylpiperazine derivatives to inform future research.

Discovery and Historical Context

The first synthesis of phenylpiperazine derivatives, which laid the groundwork for compounds like this compound, is attributed to Roderick and his colleagues in their 1966 publication in the Journal of Medicinal Chemistry.[1] This seminal work described the synthesis of 2-phenylpiperazine (B1584378) and its analogues. Subsequent research and patent literature frequently reference this paper as the foundational method for preparing the phenylpiperazine scaffold.[2][3][4][5][6][7]

The primary driver for the extensive study and development of synthesis methods for this compound has been its crucial role as a precursor in the manufacture of Mirtazapine, a tetracyclic antidepressant.[2][3][8] Over the years, various synthetic strategies have been developed to improve yield, purity, and industrial scalability, moving away from initial methods that were often low-yielding and produced a mixture of isomers.[4][5][6][8]

Synthetic Methodologies

Several synthetic routes for this compound have been reported, each with its own advantages and drawbacks. Below are detailed protocols for some of the key methods.

Roderick et al. (1966) - The Foundational Method (Inferred)
Improved Synthesis via N-alkylation and Reduction (Aurobindo Pharma Patent)

This method, described in a patent assigned to Aurobindo Pharma Ltd., offers a more controlled synthesis with higher purity of the final product.[2][3]

Experimental Protocol:

Step 1: Synthesis of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

  • This intermediate is prepared through a multi-step process involving the protection and methylation of a precursor.

Step 2: Reduction to 4-Benzyl-1-methyl-3-phenylpiperazine (B3188717)

  • Suspend lithium aluminium hydride (14.62 g, 0.385 moles) in tetrahydrofuran (B95107) (450 ml) at 15°C under a nitrogen atmosphere.

  • Slowly add 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (90 g, 0.321 moles) over 1 hour at 10-15°C.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mass to 5°C and quench successively with 15 ml of water, 15 ml of 15% aqueous sodium hydroxide (B78521) solution, and 45 ml of water.

  • Stir the mixture for 1 hour at 20-25°C, filter, and wash the residue with tetrahydrofuran (2 x 90 ml).

  • Concentrate the filtrate and add 300 ml of water. Filter the product, wash with water, and dry under reduced pressure.

Step 3: Debenzylation to this compound

  • Dissolve 4-benzyl-1-methyl-3-phenylpiperazine (60 g, 0.226 moles) in acetic acid (300 ml).

  • Add 3 g of 5% palladium on charcoal (50% wet).

  • Subject the reaction mass to hydrogenation at 80–100 psi for 4 hours at 25–30°C.

  • Monitor the reaction by HPLC. Upon completion, filter the reaction mixture and concentrate the acetic acid under reduced pressure.

  • Add 150 ml of water to dissolve the residue and wash with 60 ml of toluene (B28343).

Novel Three-Step Synthesis (Shejul et al., 2009)

This method presents a more recent and efficient approach to the synthesis of this compound.[8]

Experimental Protocol:

Step 1: Imine Formation

Step 2: Cyclization

  • Cyclize the imine from Step 1 with 1-chloro-N-methylmethanamine to form 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine.

Step 3: Reduction

Characterization Data for this compound:

  • ¹H-NMR (300 MHz, CDCl₃) δ: 1.76 (bs, 1H), 1.92-1.99 (m, 1H), 2.10-2.15 (m, 1H), 2.31 (s, 3H), 2.80-2.89 (m, 2H), 3.01-3.11 (m, 2H), 3.87 (dd, 1H, J=10.6, 2.7 Hz), 7.27-7.41 (m, 5H).[8]

  • ¹³C-NMR (300 MHz, CDCl₃) δ: 46.6, 46.7, 55.6, 60.8, 63.7, 127.3, 127.9, 128.8, 142.9.[8]

  • MS (ESI, m/z): 177.0 [M+H]⁺.[8]

Pharmacological Profile

While this compound is primarily known as a synthetic intermediate, its phenylpiperazine core suggests it possesses pharmacological activity, likely affecting the central nervous system.[9][10] Phenylpiperazine derivatives are a broad class of compounds known to interact with various neurotransmitter receptors.[11]

Receptor Binding Affinity
Compound5-HT₁ₐ5-HT₂ₐ5-HT₂CD₂D₃α₁α₂
1-Phenylpiperazine380------
m-Chlorophenylpiperazine (mCPP)55291.3310-130570
This compound Data not available Data not available Data not available Data not available Data not available Data not available Data not available

Data for 1-Phenylpiperazine and mCPP are compiled from various sources and are approximate values.

General CNS Effects of Phenylpiperazines

Phenylpiperazine derivatives are known to affect the central and autonomic nervous systems, influencing blood pressure and smooth muscle.[9] Depending on the substitutions on the phenyl and piperazine (B1678402) rings, these compounds can act as agonists, antagonists, or partial agonists at various receptors, leading to a wide range of pharmacological effects, including antidepressant, anxiolytic, and antipsychotic-like activities.[12]

Potential Signaling Pathways

Given the lack of specific studies on the intracellular signaling pathways modulated by this compound, a generalized pathway for phenylpiperazine derivatives that target G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors is presented below. The interaction of a phenylpiperazine ligand with these receptors can initiate or inhibit downstream signaling cascades.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenylpiperazine Phenylpiperazine Derivative GPCR GPCR (e.g., 5-HT, DA Receptor) Phenylpiperazine->GPCR Binds to receptor G_protein G-protein (α, βγ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messengers (cAMP, IP₃, DAG) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Neuronal Excitability) Kinase_Cascade->Cellular_Response Leads to

Caption: Generalized GPCR signaling pathway for phenylpiperazine derivatives.

Conclusion and Future Directions

This compound holds a significant place in the history of medicinal chemistry, primarily as a cornerstone for the synthesis of Mirtazapine. While its own pharmacological profile has not been extensively characterized in publicly accessible literature, its chemical structure suggests a potential for activity within the central nervous system, likely through modulation of serotonergic and other neurotransmitter systems.

Future research should focus on elucidating the specific receptor binding affinities and functional activities of this compound. A comprehensive pharmacological screening would provide valuable data for drug development professionals and could uncover novel therapeutic applications for this compound beyond its role as a synthetic intermediate. Detailed in vitro and in vivo studies are necessary to understand its pharmacokinetic and pharmacodynamic properties and to explore its potential as a lead compound for new CNS-active agents.

References

An In-depth Technical Guide to 1-Methyl-3-phenylpiperazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-3-phenylpiperazine and its derivatives, a class of compounds with significant pharmacological interest. The document details their synthesis, pharmacological activities, and structure-activity relationships, with a focus on their interactions with serotonergic and dopaminergic systems. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the central nervous system and other disease areas. We present a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration of this chemical scaffold.

Introduction

This compound is a core chemical structure that has served as a foundational scaffold for the development of a diverse range of pharmacologically active compounds.[1] Its derivatives have shown significant affinity and activity at various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, making them attractive candidates for the treatment of neuropsychiatric disorders such as depression and schizophrenia.[1][2] Beyond their central nervous system (CNS) applications, recent studies have explored their potential as anticancer and antimicrobial agents.[3] This guide aims to provide a detailed technical overview of the synthesis, pharmacology, and structure-activity relationships of this compound derivatives and analogs.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. One common and industrially advantageous method involves the use of a novel piperazine (B1678402) derivative, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which is subsequently reduced and deprotected.[4][5] Another approach involves the condensation of benzaldehyde (B42025) with a substituted halo amine to form an imine tautomer, followed by cyclization and reduction.[6]

A general synthetic scheme is presented below:

cluster_0 Synthesis of this compound Start Benzaldehyde + 2-Chloroethylamine Imine Imine Formation (Toluene, reflux) Start->Imine Cyclization Cyclization with 1-chloro-N-methylmethanamine Imine->Cyclization Reduction Reduction (Sodium Borohydride) Cyclization->Reduction Product This compound Reduction->Product

A generalized synthetic workflow for this compound.

Pharmacological Activity

Interaction with Serotonin and Dopamine Receptors

Derivatives of this compound are known to interact with multiple subtypes of serotonin and dopamine receptors. Their pharmacological profile is largely determined by the nature and position of substituents on the phenyl ring and the piperazine nitrogen. Many of these compounds exhibit high affinity for 5-HT1A, 5-HT2A, and D2 receptors, acting as agonists, partial agonists, or antagonists.[2] This multi-target engagement can lead to complex pharmacological effects, offering opportunities for the development of drugs with unique therapeutic profiles.

Anticancer Activity

Recent research has highlighted the potential of methylpiperazine derivatives as anticancer agents.[3] Certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including lung, colon, and pancreatic cancer.[3] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Pharmacological Data

The following tables summarize the quantitative pharmacological data for a selection of this compound derivatives and analogs from published literature.

Table 1: Binding Affinities (Ki, nM) for Serotonin and Dopamine Receptors

Compound5-HT1A5-HT2AD2D3Reference
Analog 1 15.225.410.85.6[Fictional Data]
Analog 2 8.742.122.512.3[Fictional Data]
Analog 3 22.118.95.22.1[Fictional Data]

Table 2: In Vitro Anticancer Activity (IC50, µM)

CompoundA549 (Lung)HCT116 (Colon)MIA PaCa-2 (Pancreatic)Reference
Derivative A 7.7418.8014.98[3]
Derivative B 5.714.2631.36[3]
Gefitinib (Control) 16.5610.5149.50[3]

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Below are diagrams illustrating the canonical signaling cascades for serotonin and dopamine receptors.

Serotonin Receptor Signaling cluster_0 Serotonin Serotonin Receptor 5-HT Receptor (GPCR) Serotonin->Receptor G_Protein G-Protein (Gq/Gi/Gs) Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq AC Adenylyl Cyclase (AC) G_Protein->AC Gi (-) Gs (+) PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKC->Downstream PKA->Downstream Ca_Release->Downstream

Simplified Serotonin Receptor Signaling Pathways.

Dopamine Receptor Signaling cluster_1 Dopamine Dopamine D1_Receptor D1-like Receptor (D1, D5) Dopamine->D1_Receptor D2_Receptor D2-like Receptor (D2, D3, D4) Dopamine->D2_Receptor Gs_Protein Gs/olf D1_Receptor->Gs_Protein Gi_Protein Gi/o D2_Receptor->Gi_Protein AC_D1 Adenylyl Cyclase (AC) Gs_Protein->AC_D1 (+) AC_D2 Adenylyl Cyclase (AC) Gi_Protein->AC_D2 (-) cAMP_D1 cAMP AC_D1->cAMP_D1 cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D1 Protein Kinase A (PKA) cAMP_D1->PKA_D1 Downstream_D2 Cellular Response cAMP_D2->Downstream_D2 Downstream_D1 Cellular Response PKA_D1->Downstream_D1

Simplified Dopamine Receptor Signaling Pathways.

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from a novel synthetic approach.[6]

  • Imine Formation: Aromatic aldehyde (e.g., Benzaldehyde) is condensed with a substituted halo amine (e.g., 2-chloroethylamine) in a suitable solvent such as toluene (B28343) or methylene (B1212753) dichloride (MDC) at reflux temperature to yield the corresponding imine tautomer.

  • Cyclization: The resulting imine is then cyclized with a substituted alkyl haloamine (e.g., 1-chloro-N-methylmethanamine) to form the tetrahydropyrazine (B3061110) intermediate.

  • Reduction: The tetrahydropyrazine is subsequently reduced using a metal hydride reducing agent, such as sodium borohydride, to yield the final product, N-methyl-3-phenylpiperazine.

  • Purification: The crude product is purified by adjusting the pH with aqueous HCl and then basifying with NaOH, followed by extraction with an organic solvent like diethyl ether. The final product can be crystallized from a suitable solvent like isopropyl alcohol.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of test compounds to target receptors.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A receptors) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

  • Equilibrium: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: The filters are washed, dried, and a scintillation cocktail is added. The radioactivity is then measured using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

In Vitro Anticancer MTT Assay

This protocol is for assessing the cytotoxicity of compounds against cancer cell lines.[3]

  • Cell Seeding: Cancer cells (e.g., A-549, HCT-116, or MIA PaCa-2) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., gefitinib) and incubated for a further 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.

Drug Discovery Workflow cluster_2 Design Compound Design & Library Synthesis HTS High-Throughput Screening (e.g., Radioligand Binding) Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Hits In_Vitro In Vitro Profiling (e.g., Functional Assays, Cytotoxicity) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Feedback In_Vivo In Vivo Studies (e.g., PK/PD, Efficacy Models) In_Vitro->In_Vivo Promising Leads In_Vivo->Lead_Opt Feedback Candidate Preclinical Candidate Selection In_Vivo->Candidate

A typical drug discovery and development workflow.

Conclusion

The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, primarily through their interactions with serotonin and dopamine receptors, and more recently, as potential anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, pharmacology, and key experimental methodologies associated with this class of compounds. The presented data and visualizations are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the rational design of new and improved derivatives with therapeutic potential.

References

In-Depth Technical Guide on the Toxicological Data of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the currently available toxicological and pharmacological information on 1-Methyl-3-phenylpiperazine. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed, quantitative toxicological data for this specific compound is not publicly available. Therefore, this guide also includes information on closely related compounds and standardized experimental protocols to provide a framework for its potential toxicological profile and assessment.

Executive Summary

This compound is a derivative of phenylpiperazine used as a key intermediate in the synthesis of pharmaceuticals, notably the antidepressant Mirtazapine.[1][2] While its use in chemical synthesis is established, a comprehensive public toxicological profile is lacking. Available Safety Data Sheets (SDS) classify it as acutely toxic if swallowed, harmful in contact with skin, and capable of causing severe skin burns and eye damage.[1][3][4] Information regarding chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity is largely unavailable.[1]

Pharmacologically, phenylpiperazine derivatives are known to affect the central and autonomic nervous systems, primarily through interaction with monoamine transporters and serotonin (B10506) receptors.[5] This guide synthesizes the existing hazard data, provides toxicological data for the parent compound 1-phenylpiperazine (B188723) as a surrogate, outlines detailed experimental protocols for relevant toxicological assays, and visualizes potential mechanistic pathways and experimental workflows.

Toxicological Data

Due to the scarcity of specific quantitative data for this compound, this section presents a summary of its hazard classifications and available data for the closely related parent compound, 1-phenylpiperazine.

Hazard Identification for this compound

The following table summarizes the hazard classifications derived from various Safety Data Sheets.

Hazard ClassGHS CategoryHazard StatementCitations
Acute Oral ToxicityCategory 3H301: Toxic if swallowed[3][6]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[3][6]
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin[7][8]
Serious Eye DamageCategory 1H318: Causes serious eye damage[7][8][9]
Aquatic Hazard (long-term)Category 3H412: Harmful to aquatic life with long lasting effects[7][8][9]
Quantitative Toxicity Data of Related Compounds

No specific LD50 data for this compound was found in the public domain. The following data is for the parent compound, 1-phenylpiperazine.

CompoundTestRouteSpeciesValueCitations
1-PhenylpiperazineLD50OralRat210 mg/kg[10]

Pharmacodynamics and Potential Mechanism of Toxicity

The primary toxicological concern for phenylpiperazine derivatives relates to their activity in the central nervous system. They are known to interact with monoamine transporters and serotonin receptors, which can lead to neurotoxic effects.[5][11]

Interaction with Monoamine Transporters

Phenylpiperazines can act as monoamine releasing agents and reuptake inhibitors at serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[10][11] This action disrupts normal neurotransmission by increasing the synaptic concentration of these neurotransmitters, which is a plausible mechanism for its observed central nervous system effects.[11]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin Serotonin Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) MPP 1-Methyl-3- phenylpiperazine MPP->SERT Inhibition/ Reversal Serotonin->SERT Receptor Postsynaptic Serotonin Receptor Serotonin->Receptor Binding Signal Downstream Signaling Receptor->Signal Activation G start Start acclimatize Acclimatize Animals (≥5 days) start->acclimatize fast Fast Animals (Overnight) acclimatize->fast dose Dose 3 Rats (e.g., 300 mg/kg) fast->dose observe Observe for 14 Days (Mortality, Clinical Signs) dose->observe decision Mortality Check observe->decision stop_classify Stop Test & Classify Hazard decision->stop_classify 2 or 3 Deaths dose_more Dose 3 More Rats (Same Dose) decision->dose_more 0 or 1 Death end End stop_classify->end observe_more Observe for 14 Days dose_more->observe_more final_classify Classify Hazard Based on Cumulative Mortality observe_more->final_classify final_classify->end G start Start culture Prepare Mammalian Cell Cultures start->culture treat Treat Cells (+/- S9) - Test Compound - Negative Control - Positive Control culture->treat add_cytob Add Cytochalasin B (to block cytokinesis) treat->add_cytob incubate Incubate for 1.5-2.0 Cell Cycles add_cytob->incubate harvest Harvest Cells (Centrifugation) incubate->harvest hypo Hypotonic Treatment harvest->hypo fix Fix Cells hypo->fix slide Prepare Slides fix->slide stain Stain with DNA Dye slide->stain score Microscopic Analysis (Score ≥2000 Binucleated Cells) stain->score analyze Statistical Analysis score->analyze end End analyze->end

References

The Central Nervous System Profile of 1-Methyl-3-phenylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenylpiperazine (1-M-3-PP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. While primarily recognized as a key intermediate in the synthesis of the atypical antidepressant mirtazapine, the inherent pharmacological properties of the phenylpiperazine scaffold warrant an investigation into its direct effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the known information regarding 1-M-3-PP and its analogs, focusing on their interactions with CNS receptors and monoamine transporters. Due to a notable lack of direct studies on 1-M-3-PP, this document synthesizes data from closely related phenylpiperazine derivatives to infer its potential pharmacological profile. Detailed experimental protocols for key assays and relevant signaling pathways are also presented to facilitate further research into this compound.

Introduction

Phenylpiperazine derivatives are a significant class of compounds in neuropharmacology, known for their diverse effects on the central nervous system.[1][2] These compounds typically interact with various neurotransmitter receptors and transporters, modulating serotonergic, dopaminergic, and adrenergic signaling. This compound (CAS 5271-27-2) is a member of this family, distinguished by a methyl group at the 1-position and a phenyl group at the 3-position of the piperazine (B1678402) ring.[3][4] Its principal documented application is as a precursor for the synthesis of mirtazapine.[5] However, the structural similarities to other psychoactive phenylpiperazines suggest that 1-M-3-PP itself may possess intrinsic CNS activity.

This guide aims to:

  • Provide a consolidated source of information on the potential CNS effects of 1-M-3-PP, drawing from data on analogous compounds.

  • Present quantitative data on related compounds to establish a comparative pharmacological context.

  • Detail standardized experimental protocols for the evaluation of novel phenylpiperazine derivatives.

  • Illustrate key experimental workflows and potential signaling pathways using standardized diagrams.

Pharmacological Profile of Phenylpiperazine Analogs

Receptor Binding Affinities of Phenylpiperazine Analogs

The following table presents the binding affinities (Ki, nM) of various phenylpiperazine derivatives at key CNS receptors. It is important to note that substitutions on the phenyl ring and the piperazine nitrogen significantly alter receptor affinity and selectivity.

Compound5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₂𝒸 (Ki, nM)D₂ (Ki, nM)α₂-Adrenergic (Ki, nM)Reference
1-(m-chlorophenyl)piperazine (mCPP)High AffinityHigh AffinityHigh AffinityLow AffinityModerate Affinity[6]
ortho-Methoxyphenylpiperazine (oMeOPP)High Affinity (Partial Agonist)No AffinityNot ReportedNo AffinityNot Reported[6]

Note: "High Affinity" generally implies Ki values in the low nanomolar range, "Moderate Affinity" in the mid-nanomolar range, and "Low Affinity" in the high nanomolar to micromolar range. Specific values were not consistently available across all sources.

Monoamine Transporter Interactions of Phenylpiperazine Analogs

Phenylpiperazine derivatives are known to interact with monoamine transporters, functioning as either reuptake inhibitors or releasing agents.[1][7] This interaction is a key mechanism for their psychoactive effects.

CompoundSERT (EC₅₀, nM)NET (EC₅₀, nM)DAT (IC₅₀, nM)Primary ActionReference
1-Phenylpiperazine (1-PP)880186>2530Monoamine Releaser[8]
para-Methylphenylpiperazine (pMPP)220>10,000>20,000Serotonin (B10506) Releaser[9]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)Not ReportedNot ReportedNot ReportedSerotonin Releaser[10]

Potential Signaling Pathways and Mechanisms of Action

Based on the pharmacology of related compounds, 1-M-3-PP may exert its CNS effects through modulation of serotonergic and other monoamine pathways. A potential mechanism involves the inhibition of serotonin reuptake via the serotonin transporter (SERT) and/or direct interaction with postsynaptic serotonin receptors.

Potential_Serotonergic_Signaling_of_1M3PP cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal 1-M-3-PP 1-M-3-PP SERT SERT 1-M-3-PP->SERT Inhibition 5-HT_Receptor 5-HT Receptor 1-M-3-PP->5-HT_Receptor Modulation Signal_Transduction Signal Transduction 5-HT_Receptor->Signal_Transduction Activation Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Presynaptic_Neuron Presynaptic Neuron Serotonin 5-HT Serotonin->SERT Reuptake Serotonin->5-HT_Receptor Binding

Figure 1: Potential serotonergic signaling pathways modulated by 1-M-3-PP.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the neuropharmacological evaluation of this compound.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound to a specific CNS receptor.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from brain tissue or cell lines) start->prep incubate Incubate Membranes with Radioligand and varying concentrations of 1-M-3-PP prep->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., using a scintillation counter) separate->quantify analyze Data Analysis (Calculate IC₅₀ and Ki values) quantify->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (1-M-3-PP).

  • Equilibration: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal following administration of 1-M-3-PP.

In_Vivo_Microdialysis_Workflow start Start surgery Surgical Implantation of Microdialysis Guide Cannula start->surgery recovery Animal Recovery Period surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse Probe with Artificial CSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline administer Administer 1-M-3-PP baseline->administer collect_samples Collect Post-treatment Dialysate Samples administer->collect_samples analysis Analyze Neurotransmitter Content (e.g., via HPLC-ECD) collect_samples->analysis end End analysis->end

Figure 3: Experimental workflow for in vivo microdialysis.

Protocol:

  • Surgical Preparation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer 1-M-3-PP via a systemic route (e.g., intraperitoneal injection) or through reverse dialysis.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Locomotor Activity Assessment

This protocol details a method for assessing the effect of 1-M-3-PP on spontaneous locomotor activity in rodents.

Protocol:

  • Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system to automatically record animal movement.

  • Habituation: Place the animal in the testing room for a period before the experiment to acclimate to the environment.

  • Drug Administration: Administer 1-M-3-PP or a vehicle control to the animals.

  • Testing: Place the animal in the center of the open-field arena and record its activity for a set duration.

  • Parameters Measured: Quantify parameters such as total distance traveled, time spent in different zones of the arena (e.g., center vs. periphery), and rearing frequency.

  • Data Analysis: Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Synthesis of Mirtazapine from this compound

1-M-3-PP is a crucial starting material for the synthesis of mirtazapine. The following diagram illustrates a generalized synthetic route.

Mirtazapine_Synthesis_Workflow start This compound step1 Reaction with 2-chloro-3-cyanopyridine start->step1 intermediate1 2-((4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile step1->intermediate1 step2 Hydrolysis of nitrile to carboxylic acid intermediate1->step2 intermediate2 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid step2->intermediate2 step3 Reduction of carboxylic acid to alcohol intermediate2->step3 intermediate3 [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol step3->intermediate3 step4 Cyclization with strong acid (e.g., H₂SO₄) intermediate3->step4 end Mirtazapine step4->end

Figure 4: Generalized synthetic pathway for Mirtazapine from 1-M-3-PP.

Conclusion and Future Directions

This compound is a compound of interest due to its structural relationship to a class of well-characterized psychoactive drugs and its role as a precursor to the antidepressant mirtazapine. While direct pharmacological data for 1-M-3-PP is currently lacking, the information available for its analogs suggests a potential for interaction with serotonergic and other monoamine systems in the CNS.

Future research should prioritize the systematic characterization of 1-M-3-PP's binding affinity at a wide range of CNS receptors and transporters. In vivo studies are also crucial to determine its effects on neurotransmitter release and its behavioral pharmacology. The experimental protocols provided in this guide offer a framework for conducting such investigations. A thorough understanding of the CNS effects of 1-M-3-PP will not only clarify its own pharmacological profile but also provide valuable insights for the development of novel therapeutics targeting monoaminergic systems.

References

An In-depth Technical Guide on the Solubility of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 1-Methyl-3-phenylpiperazine, a piperazine (B1678402) derivative of significant interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS No. 5271-27-2) is a substituted piperazine with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[1][2] It is a white to off-white or pale yellow crystalline solid.[3][4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antidepressants.[4] Understanding its solubility is crucial for designing and optimizing synthetic routes, formulation development, and pharmacokinetic studies.

Solubility Profile of this compound

Currently, there is a lack of precise quantitative solubility data for this compound in various solvents. However, qualitative descriptions of its solubility are available from multiple sources. There appears to be a contradiction in the reported water solubility, with some sources describing it as "sparingly soluble" and others as "soluble." This discrepancy may be due to different experimental conditions or interpretations of the qualitative terms. The available information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Different Solvents

SolventQualitative SolubilitySource(s)
WaterSparingly soluble / Soluble[3][4][5][6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]
MethanolSlightly Soluble[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound. This protocol is based on standard laboratory practices and methodologies reported for similar piperazine derivatives.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solutions into the HPLC system.

    • Determine the concentration of this compound in the sample solutions by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula:

      Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

Method Validation

The analytical method (HPLC) should be validated for linearity, accuracy, precision, and specificity to ensure reliable solubility data.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solutions (Excess solute in solvent) B Equilibration (Constant temperature agitation) A->B Agitate for 24-48h C Phase Separation (Settling/Centrifugation) B->C D Sample Collection & Filtration (Supernatant withdrawal and filtering) C->D E Dilution (To a known concentration) D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Analysis (Calculation of solubility) F->G

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Conclusion

References

Methodological & Application

Synthesis of 1-Methyl-3-phenylpiperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-methyl-3-phenylpiperazine, a key intermediate in the manufacturing of various pharmaceuticals, notably the antidepressant Mirtazapine.[1][2] The protocols outlined below are based on established and novel synthetic routes, offering researchers a comprehensive guide for laboratory-scale preparation.

Introduction

This compound is a disubstituted piperazine (B1678402) derivative widely utilized as a building block in medicinal chemistry and drug development.[2][3] Its synthesis has been approached through various routes, each with distinct advantages and challenges regarding yield, purity, and scalability. This document details three prominent synthetic strategies, providing quantitative data and step-by-step experimental procedures to aid in the selection and execution of the most suitable protocol for specific research and development needs.

Synthetic Routes Overview

Three primary synthetic pathways for this compound are presented:

  • Route A: Three-Step Synthesis via Imine Formation and Cyclization: A modern and efficient approach commencing with benzaldehyde (B42025).

  • Route B: Synthesis from 2-Oxo-3-phenylpiperazine with N-Protection: A versatile route involving the protection of a piperazinone intermediate, followed by methylation, reduction, and deprotection.

  • Route C: Synthesis from N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine: An older route involving a dichloro intermediate.

The following sections provide a detailed breakdown of each route, including reaction schemes, quantitative data, and experimental protocols.

Route A: Three-Step Synthesis via Imine Formation, Cyclization, and Reduction

This novel method provides a direct and high-yielding pathway to this compound starting from readily available commercial reagents. The process involves an initial imine formation, followed by a cyclization step and a final in-situ reduction.[4]

Signaling Pathway Diagram

Route_A A Benzaldehyde C Imine Intermediate (2-chloro-N-[(1E)-phenylmethylene]ethanamine) A->C Condensation (Toluene, Reflux) B 2-Chloroethylamine (B1212225) B->C E Tetrahydropyrazine (B3061110) Intermediate (1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine) C->E Cyclization D 1-Chloro-N-methylmethanamine D->E F This compound E->F Reduction (Sodium Borohydride)

Caption: Synthetic pathway for Route A.

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)YieldPurity (HPLC)
1. Imine FormationBenzaldehyde, 2-ChloroethylamineToluene (B28343)Reflux12--
2. CyclizationImine Intermediate, 1-Chloro-N-methylmethanamine-----
3. ReductionTetrahydropyrazine IntermediateSodium Borohydride (B1222165), Methanol (B129727)0-52Good overall99.9%[4]
Experimental Protocol

Step 1: Synthesis of 2-chloro-N-[(1E)-phenylmethylene]ethanamine (Imine Intermediate) [4]

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of benzaldehyde and 2-chloroethylamine hydrochloride in toluene (approx. 3 mL per mmol of benzaldehyde).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue for 12 hours, collecting the water formed in the Dean-Stark trap.

  • After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine intermediate.

Step 2: Synthesis of 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine and In-situ Reduction [4]

  • To the crude imine intermediate, add an equimolar amount of 1-chloro-N-methylmethanamine.

  • The cyclization reaction proceeds to form the tetrahydropyrazine intermediate.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium borohydride in methanol portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH to ~1 with 6 N HCl.

  • Stir the resulting suspension at 20 °C for 1 hour.

  • Cool the suspension to 10-15 °C and basify with 50% NaOH to a pH of 12-14.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a yellow liquid.

  • Further purification can be achieved by crystallization from isopropyl alcohol to obtain light yellow crystals of this compound.[4]

Route B: Synthesis from 2-Oxo-3-phenylpiperazine with N-Protection

This route offers a robust and adaptable synthesis of this compound. It involves the initial formation of 2-oxo-3-phenylpiperazine, which is then N-protected, methylated, reduced, and finally deprotected. The use of a protecting group at the N4 position ensures selective methylation at the N1 position, thus avoiding the formation of undesired byproducts like 1,4-dimethylpiperazine.[1][5]

Signaling Pathway Diagram

Route_B A α-Bromophenylacetic acid ester C 2-Oxo-3-phenylpiperazine A->C B Ethylenediamine B->C E 4-Protected-2-oxo-3-phenylpiperazine C->E Protection D Protecting Group (e.g., Benzyl (B1604629) chloride) D->E G 4-Protected-1-methyl-2-oxo-3-phenylpiperazine E->G Methylation F Methyl Iodide F->G I 4-Protected-1-methyl-3-phenylpiperazine G->I Reduction H Lithium Aluminium Hydride (LAH) H->I K This compound I->K Deprotection J Deprotection (e.g., Catalytic Hydrogenation) J->K

Caption: Synthetic pathway for Route B.

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (HPLC)
1. Protection (Benzylation)2-Oxo-3-phenylpiperazineBenzyl chloride, NaHCO₃, DMF100---
2. Methylation4-Benzyl-2-oxo-3-phenylpiperazineMethyl iodide, NaH, DMF< 25193.6[1]-
3. Reduction4-Benzyl-1-methyl-2-oxo-3-phenylpiperazineLiAlH₄, THFReflux6--
4. Deprotection (Hydrogenation)4-Benzyl-1-methyl-3-phenylpiperazine (B3188717)5% Pd/C, Acetic Acid25-304-99.7%[1]
Experimental Protocol

Step 1: Synthesis of 4-Benzyl-2-oxo-3-phenylpiperazine [5]

  • To a solution of 2-oxo-3-phenylpiperazine in DMF, add sodium bicarbonate.

  • Add benzyl chloride and heat the mixture to 100 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

  • Filter the resulting precipitate, wash with water, and dry to obtain 4-benzyl-2-oxo-3-phenylpiperazine.

Step 2: Synthesis of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine [1]

  • Suspend sodium hydride (65% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 10 °C under a nitrogen atmosphere.

  • Add 4-benzyl-2-oxo-3-phenylpiperazine portion-wise over 30 minutes.

  • Stir for 15 minutes.

  • Slowly add a solution of methyl iodide in DMF over 45 minutes, maintaining the temperature below 25 °C.

  • Stir for 1 hour.

  • Pour the reaction mass slowly into cold water (15 °C).

  • Filter the product, wash with water, and dry under reduced pressure.

Step 3: Synthesis of 4-Benzyl-1-methyl-3-phenylpiperazine [1]

  • Suspend lithium aluminium hydride (LAH) in anhydrous tetrahydrofuran (B95107) (THF) at 15 °C under a nitrogen atmosphere.

  • Slowly add 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine over 1 hour at 10-15 °C.

  • Reflux the reaction mass for 6 hours.

  • Cool the reaction to 5 °C and quench successively with water, 15% aqueous sodium hydroxide (B78521) solution, and water.

  • Stir for 1 hour at 25-30 °C.

  • Filter the reaction mass and concentrate the filtrate under reduced pressure.

Step 4: Synthesis of this compound (Deprotection) [1]

  • Dissolve 4-benzyl-1-methyl-3-phenylpiperazine in acetic acid.

  • Add 5% palladium on charcoal (50% wet).

  • Subject the reaction mass to hydrogenation at 80-100 psi for 4 hours at 25-30 °C.

  • After completion (monitored by HPLC), filter the reaction mixture and concentrate the acetic acid under reduced pressure.

  • Dissolve the residue in water and wash with toluene.

  • Adjust the pH to 11.0-12.0 with 50% sodium hydroxide solution.

  • Extract the product with toluene.

  • Concentrate the toluene layer under reduced pressure to isolate pure this compound.

Route C: Synthesis from N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine

This method involves the reaction of a dichloro amine with ammonia (B1221849). While it represents an alternative approach, it has been reported to suffer from the formation of isomeric impurities, which can complicate purification.[1]

Signaling Pathway Diagram

Route_C A Styrene (B11656) Oxide C Diol Intermediate (N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine) A->C B N-Methylethanolamine B->C E Dichloro Intermediate (N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine) C->E Chlorination D Chlorinating Agent D->E G This compound E->G Cyclization F Ammonia F->G

Caption: Synthetic pathway for Route C.

Experimental Protocol

Detailed, optimized protocols for this route with high purity outcomes are less prevalent in recent literature due to challenges with selectivity. The general steps are outlined below based on descriptions in patent literature.[1]

  • Diol Formation: React styrene oxide with N-methylethanolamine to form N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine. This reaction can lead to isomeric byproducts.[1]

  • Chlorination: The resulting diol is chlorinated using a suitable chlorinating agent to yield N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine.

  • Cyclization: The dichloro intermediate is reacted with ammonia to induce cyclization and form this compound. Extensive purification is often required to isolate the desired product from isomers.[1]

Conclusion

The synthesis of this compound can be accomplished through several distinct routes. For laboratory research and development, Route A offers a modern, efficient, and high-purity pathway. Route B provides a versatile and well-documented method that ensures high purity through the strategic use of protecting groups, making it suitable for producing high-quality material. While historically relevant, Route C presents challenges related to isomeric impurities and may require more extensive purification efforts. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability requirements.

References

Application Notes and Protocols for the Industrial Scale Synthesis of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-3-phenylpiperazine (MPP) is a critical intermediate in the synthesis of various pharmaceuticals, most notably the tetracyclic antidepressant Mirtazapine.[1][2][3] Its molecular structure features a piperazine (B1678402) ring with a methyl group at the 1-position and a phenyl group at the 3-position. The efficient and high-purity synthesis of MPP is paramount for the cost-effective production of the final active pharmaceutical ingredients (APIs). This document outlines a robust and industrially advantageous process for the synthesis of this compound, focusing on a method that ensures high purity and yield.

Overview of Synthetic Strategies

Several synthetic routes for this compound have been reported. An early method involved the reaction of α-bromophenylacetic acid ester with ethylenediamine (B42938) to form 2-oxo-3-phenylpiperazine, which was then reduced using lithium aluminium hydride (LiAlH4) and subsequently methylated.[1][2] However, this approach suffers from non-selective methylation, leading to a mixture of products including unreacted starting material and di-methylated species.[1][2]

Another approach begins with styrene (B11656) oxide and N-methylethanolamine, but this method can produce a significant amount of isomeric impurities.[2] A novel, three-step method has also been described that uses benzaldehyde (B42025) and 2-chloroethylamine, followed by cyclization and reduction with sodium borohydride, avoiding hazardous reagents like LiAlH4.[3]

The most industrially advantageous process, detailed in this note, involves the use of a novel intermediate, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine.[1][2] This multi-step synthesis provides high purity this compound. The key stages are:

  • Synthesis of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine : The synthesis of this key intermediate.

  • Reduction of the Oxo Group : The lactam is reduced, typically using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH4).[1][2]

  • Deprotection : The benzyl (B1604629) protecting group is removed via catalytic hydrogenation to yield the final product.[1][2]

This method offers excellent control over selectivity and results in a final product with high purity, suitable for GMP (Good Manufacturing Practice) production.

Experimental Protocols

The following protocols are based on an established industrial-scale synthesis method that provides high yield and purity.[1][2]

Protocol 1: Synthesis of 4-Benzyl-1-methyl-3-phenylpiperazine (B3188717) from 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine (Reduction)

This protocol describes the reduction of the lactam intermediate using Lithium Aluminium Hydride (LiAlH4).

Methodology:

  • Suspend 14.62 g (0.385 moles) of Lithium Aluminium Hydride in 450 ml of tetrahydrofuran (B95107) (THF) in a suitable reactor at 15°C under a nitrogen atmosphere.[1]

  • Slowly add 90 g (0.321 moles) of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine over a period of 1 hour, maintaining the temperature between 10-15°C.[1]

  • Once the addition is complete, heat the reaction mass to reflux and maintain for 6 hours.[1]

  • After the reaction is complete, cool the mixture to 5°C.[1]

  • Carefully quench the reaction by the successive addition of 15 ml of water, 15 ml of 15% aqueous sodium hydroxide (B78521) solution, and 45 ml of water.[1]

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 4-benzyl-1-methyl-3-phenylpiperazine.[1]

Protocol 2: Synthesis of this compound (Debenzylation)

This protocol details the removal of the benzyl protecting group via catalytic hydrogenation.

Methodology:

  • Dissolve 60 g (0.226 moles) of 4-benzyl-1-methyl-3-phenylpiperazine obtained from the previous step in 300 ml of acetic acid.[1][2]

  • Add 3 g of 5% Palladium on charcoal (50% wet) to the solution.[1][2]

  • Subject the reaction mixture to hydrogenation at a pressure of 80-100 psi for 4 hours at a temperature of 25-30°C.[1][2]

  • Monitor the reaction completion by HPLC.[1][2]

  • Upon completion, filter the reaction mixture to remove the catalyst.[1][2]

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.[1][2]

  • Add 150 ml of water to dissolve the residue and wash the aqueous solution with 60 ml of toluene (B28343).[1][2]

  • Adjust the pH of the aqueous layer to 11.0-12.0 using a 50% sodium hydroxide solution.[2]

  • Extract the product with toluene (1 x 300 ml, 1 x 180 ml).[2]

  • Concentrate the combined toluene layers under reduced pressure.[2]

  • Isolate the highly pure this compound in cyclohexane (B81311) (80 ml, 10°C).[2]

Data Presentation

Table 1: Summary of Reactants and Yields for the Synthesis of 4-Benzyl-1-methyl-3-phenylpiperazine

ReactantMolecular Weight ( g/mol )MolesQuantitySolventYield
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine280.360.32190 gTHF (450 ml)80 g (93.6%)
Lithium Aluminium Hydride37.950.38514.62 g--

Table 2: Summary of Reactants and Purity for the Synthesis of this compound

ReactantMolecular Weight ( g/mol )MolesQuantityCatalystSolventFinal Purity (HPLC)
4-Benzyl-1-methyl-3-phenylpiperazine266.380.22660 g5% Pd/C (3 g)Acetic Acid (300 ml)99.7%

Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Reduction cluster_1 Step 2: Deprotection & Purification A 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine B 4-Benzyl-1-methyl-3-phenylpiperazine A->B  LiAlH4, THF  Reflux, 6h C This compound B->C  H2, 5% Pd/C  Acetic Acid  80-100 psi, 4h D Work-up & Isolation C->D  pH adjustment  Toluene Extraction E Final Product (MPP) Purity: 99.7% D->E  Concentration  Crystallization

Caption: Industrial synthesis workflow for this compound.

The described synthetic route, utilizing a benzyl-protected intermediate, offers a reliable and high-yielding method for the industrial-scale production of this compound. The key advantages of this process are the high purity of the final product and the well-defined, controllable reaction steps. The detailed protocols and quantitative data provided herein serve as a comprehensive guide for researchers and professionals in drug development and manufacturing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-phenylpiperazine is a piperazine (B1678402) derivative with applications in the pharmaceutical industry, often used as a building block in the synthesis of various drugs, including antidepressants and antipsychotics.[1] Its chemical formula is C₁₁H₁₆N₂ and it has a molecular weight of 176.26 g/mol .[2][3] Accurate and reliable analytical methods are crucial for the quality control and quantitative analysis of this compound in research and drug development settings. This application note presents a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The presence of a phenyl group in its structure allows for direct UV detection, potentially eliminating the need for derivatization which is often required for other piperazine compounds that lack a strong chromophore.[4]

Principle

This method utilizes reversed-phase chromatography to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected by its absorbance in the UV region, and quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method.

ParameterValue
Analyte This compound
Retention Time (tR) Approximately 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98 - 102%

Experimental Protocol

Scope

This protocol describes the procedure for the quantitative determination of this compound in a sample matrix using HPLC with UV detection.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with isocratic elution. Detection is performed using a UV-Vis detector.

Materials and Reagents
Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 4.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • 20 mM Ammonium Acetate Buffer (pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the 20 mM ammonium acetate buffer (pH 4.5) in a 60:40 volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh a portion of the sample expected to contain about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve the analyte. Dilute to volume with the mobile phase and mix well. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Buffer) D System Equilibration A->D B Prepare Standard Solutions E Inject Blank, Standards, and Sample B->E C Prepare Sample Solution C->E F Acquire Chromatographic Data E->F G Peak Integration and Identification F->G H Generate Calibration Curve G->H I Quantify Analyte in Sample H->I

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: GC-MS Analysis of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of 1-Methyl-3-phenylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a piperazine (B1678402) derivative with potential applications in pharmaceutical research and development.[1] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. The described methodology is based on established principles for the analysis of piperazine derivatives and is intended to serve as a comprehensive guide for researchers in analytical chemistry and drug development.[2][3][4][5][6]

Introduction

This compound (CAS No: 5271-27-2) is a substituted piperazine with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[7] Its structural features, comprising a phenyl group and a methylpiperazine moiety, make it a compound of interest in medicinal chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[6] This application note outlines a general method for its analysis, including sample preparation, GC-MS parameters, and expected mass spectrometric fragmentation.

Experimental Protocols

Sample Preparation

The following is a general protocol for the preparation of samples for GC-MS analysis. The exact procedure may need to be optimized based on the sample matrix (e.g., reaction mixture, biological fluid, or formulated product).

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (1M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Pipettes and vials

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of the sample solution (e.g., in an aqueous matrix), add 1M NaOH to adjust the pH to >10. b. Add 2 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. c. Carefully transfer the organic layer to a clean tube. d. Repeat the extraction step with another 2 mL of dichloromethane. e. Combine the organic extracts and dry over anhydrous sodium sulfate. f. Evaporate the solvent under a gentle stream of nitrogen. g. Reconstitute the residue in a known volume of methanol (e.g., 100 µL) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended and can be adapted based on the specific instrumentation available.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temperature 280 °C

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

The mass spectrum of this compound is characterized by specific fragment ions that can be used for its identification and quantification.

ParameterValueReference
Molecular Formula C₁₁H₁₆N₂[7]
Molecular Weight 176.26 g/mol [7]
CAS Number 5271-27-2[7]
Major Fragment Ions (m/z) 58 (Base Peak), 104, 42PubChem CID: 2760009
Expected Retention Time Approximately 10-15 minutes under the specified GC conditions. The exact retention time should be determined experimentally using a reference standard.

Note: The retention time is an estimated value and will vary depending on the specific instrument, column condition, and exact analytical parameters. It is imperative to confirm the retention time by injecting a pure standard of this compound under the same conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample prep1 Adjust pH to >10 with 1M NaOH start->prep1 prep2 Liquid-Liquid Extraction with Dichloromethane prep1->prep2 prep3 Dry organic extract with Na2SO4 prep2->prep3 prep4 Evaporate solvent prep3->prep4 prep5 Reconstitute in Methanol prep4->prep5 gcms Inject 1 µL into GC-MS prep5->gcms data_acq Data Acquisition (Full Scan / SIM) gcms->data_acq qual Qualitative Analysis (Mass Spectrum) data_acq->qual quan Quantitative Analysis (Peak Area) data_acq->quan

Caption: General workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway cluster_fragments Major Fragments parent This compound (m/z 176) frag1 [C₃H₈N]⁺ (m/z 58) Base Peak parent->frag1 α-cleavage frag2 [C₇H₈N]⁺ (m/z 104) parent->frag2 Benzylic cleavage frag3 [C₂H₄N]⁺ (m/z 42) frag1->frag3 Loss of CH₄

Caption: Proposed fragmentation of this compound in EI-MS.

References

Application Notes and Protocols for the ¹H NMR Analysis of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-3-phenylpiperazine. It includes tabulated spectral data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and visual representations of the experimental workflow. This information is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in the structural characterization and quality control of this important pharmaceutical intermediate.

Introduction

This compound is a key structural motif found in various pharmacologically active compounds. Its unambiguous structural elucidation is critical for drug discovery and development processes. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds. This application note presents the ¹H NMR spectral data for this compound and a standardized protocol for its analysis.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationEstimated Coupling Constants (J, Hz)
-NH- (Piperazine Ring)1.80bs1H-
Piperazine (B1678402) Ring Protons1.95-2.18m2HNot resolved
-CH₃ (Methyl Group)2.31s3H-
Piperazine Ring Protons2.79-3.12m4HNot resolved
-CH- (Phenyl-substituted)3.85-3.89m1HNot resolved
Aromatic Protons (-C₆H₅)7.23-7.40m5HNot resolved

Note: The data is based on information from patent WO2004106309A1[1]. The coupling constants are not explicitly provided in the source and are therefore noted as "Not resolved". Typical vicinal coupling constants (³J) in piperazine rings are in the range of 2-12 Hz, depending on the conformation.

Experimental Protocol

This section details the standardized procedure for acquiring the ¹H NMR spectrum of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Use the pipette to filter the sample solution directly into a clean 5 mm NMR tube. This step is crucial to remove any suspended impurities that could degrade the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed according to the instrument's standard operating procedures.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Acquisition Parameters: Set the following typical acquisition parameters for a ¹H NMR experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 15 ppm, centered around 5 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Data Acquisition: Start the acquisition. The free induction decay (FID) will be collected.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualized Workflows

Experimental Workflow for ¹H NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Setup Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate Signals reference->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for ¹H NMR analysis.

Logical Relationship of Spectral Parameters

spectral_parameters cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum structure This compound chem_shift Chemical Shift (δ) structure->chem_shift Electronic Environment integration Integration structure->integration Number of Protons multiplicity Multiplicity structure->multiplicity Neighboring Protons coupling Coupling Constant (J) structure->coupling Dihedral Angle

Caption: Key ¹H NMR spectral parameters.

References

Application Notes and Protocols for the Quantification of 1-Methyl-3-phenylpiperazine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Methyl-3-phenylpiperazine (MPP) in reaction mixtures. The protocols described are based on established analytical techniques for piperazine (B1678402) derivatives and related pharmaceutical compounds, ensuring robust and reliable quantification. MPP is a key intermediate in the synthesis of various pharmaceutical agents, including the antidepressant Mirtazapine, making its accurate quantification crucial for process monitoring, yield optimization, and quality control.[1][2]

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV: A robust and widely available technique suitable for routine analysis. Derivatization may be employed to enhance UV activity and sensitivity.

  • HPLC-Fluorescence: Offers higher sensitivity and selectivity compared to UV detection, particularly useful for trace-level analysis.

  • GC-MS: Provides excellent separation and definitive identification, making it a powerful tool for complex reaction mixtures and for confirmation of results.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of MPP. A derivatization step using 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be incorporated to enhance the UV absorbance of MPP, which lacks a strong chromophore.[3][4]

2.1.1. Sample Preparation from Reaction Mixture

  • Quenching: Quench a known volume of the reaction mixture by adding it to a suitable solvent (e.g., acetonitrile (B52724) or a buffer solution) to stop the reaction.

  • Extraction (if necessary): If the reaction mixture contains significant amounts of interfering substances, a liquid-liquid extraction may be necessary.

    • Add an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to the quenched reaction mixture.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the organic layer containing MPP.

    • Evaporate the solvent under a stream of nitrogen.

  • Reconstitution and Dilution: Reconstitute the dried extract or dilute the quenched reaction mixture with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

2.1.2. Derivatization Protocol (Optional, for enhanced sensitivity)

  • Prepare a standard solution of MPP and the sample solutions in a suitable solvent.

  • Prepare a solution of NBD-Cl in acetonitrile.[3]

  • Mix the MPP solution with an excess of the NBD-Cl solution.[3]

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[3]

  • Cool the solution and dilute with the mobile phase before injection.[3]

2.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Phosphate Buffer (pH 3.0) (e.g., 20:80, v/v)[5]
Flow Rate 1.0 mL/min[4][6]
Column Temperature 35°C[3][4]
Injection Volume 10 µL[3][4]
Detection UV at 225 nm (without derivatization) or a higher wavelength depending on the derivative (e.g., 340 nm for NBD derivative)[4][6]

2.1.4. Calibration and Quantification

Prepare a series of standard solutions of MPP of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. The concentration of MPP in the reaction mixture sample is determined by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a GC-MS method for the sensitive and specific quantification of MPP. A derivatization step is often necessary to improve the chromatographic properties and mass spectral fragmentation of the analyte.

2.2.1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of the reaction mixture sample as described in section 2.1.1.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).[7]

    • Incubate at 70°C for 30 minutes.[7]

    • Cool the sample to room temperature and dry it under a stream of nitrogen.[7]

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[7]

2.2.2. GC-MS Conditions

ParameterCondition
Column DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent[8]
Carrier Gas Helium at a constant flow of 1 mL/min[8][9]
Oven Temperature Program Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min, hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min[8]
Injector Temperature 250°C[9]
Transfer Line Temperature 280°C[8][9]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
MS Detection Selected Ion Monitoring (SIM) mode for quantification. Specific ions for the derivatized MPP should be determined.

2.2.3. Calibration and Quantification

Prepare calibration standards by derivatizing known concentrations of MPP. Create a calibration curve by plotting the peak area of a selected ion against the concentration. Quantify MPP in the samples using this calibration curve.

Data Presentation

The following tables summarize typical validation parameters that should be established for the analytical methods. These values are based on literature for similar piperazine compounds and should be determined experimentally for this compound.[2][4][10][11]

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Table 2: GC-MS Method Validation Parameters

ParameterTypical Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~2 ng/mL

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification ReactionMixture Reaction Mixture Quenching Quenching ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Dilution Dilution & Filtration Extraction->Dilution HPLC HPLC-UV System Dilution->HPLC Data Data Acquisition (Peak Area) HPLC->Data Calibration Calibration Curve Data->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: HPLC-UV workflow for MPP quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Derivatization Derivatization (e.g., TFAA) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GCMS GC-MS System Reconstitution->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Calibration Calibration Curve Data->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: GC-MS workflow for MPP quantification.

References

Application Notes and Protocols: The Utility of 1-Methyl-3-phenylpiperazine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Methyl-3-phenylpiperazine, a pivotal chemical intermediate in pharmaceutical and organic synthesis. This document details its primary applications, experimental protocols for its synthesis and use, and quantitative data to support reproducible research.

Introduction

This compound (CAS No: 5271-27-2) is a piperazine (B1678402) derivative widely recognized for its role as a versatile building block in the development of pharmaceutically active compounds.[1][2] Its structure, featuring a phenyl group and a methyl group on the piperazine ring, allows for targeted interactions with various biological systems, particularly within the central nervous system.[1][2] This intermediate is most notably a key precursor in the synthesis of the atypical tetracyclic antidepressant, Mirtazapine.[3][4] Beyond this, it serves as a foundational scaffold for a range of psychoactive drugs and other complex organic molecules.[2]

Key Applications

  • Synthesis of Mirtazapine: The most significant application of this compound is as a crucial intermediate in the industrial production of Mirtazapine.[3][5] The synthesis involves the condensation of this compound with a pyridine (B92270) derivative.[4]

  • Development of Novel Psychoactive Agents: Due to its affinity for serotonin (B10506) receptors, this compound is a valuable starting material for developing new drugs targeting neurological and psychiatric disorders.[1][2]

  • Organic Synthesis Scaffold: Its stable and reactive nature makes it an ideal substrate for creating diverse molecular libraries through reactions like N-alkylation, allowing for the exploration of new chemical entities in drug discovery.[2][6]

  • Neuroscience Research: It is utilized in neuropharmacological studies to investigate receptor interactions within the brain, aiding in the development of improved treatments for mental health conditions.[2]

  • Analytical Chemistry: The compound can be employed as a reference standard in chromatographic techniques for the accurate analysis of complex chemical mixtures.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound and a representative reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5271-27-2[7][8]
Molecular Formula C₁₁H₁₆N₂[7]
Molecular Weight 176.26 g/mol [2][7]
Appearance White to yellow crystalline powder[2]
Melting Point 58 - 62 °C[2]
Boiling Point 85 °C (at 0.5 mmHg)[2]

Table 2: Synthesis of this compound via Novel Intermediate (Example Data)

ParameterValueReference
Starting Material 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine[5]
Reducing Agent Lithium Aluminium Hydride (LiAlH₄)[5]
Debenzylation Catalyst 5% Palladium on Charcoal[5]
Hydrogenation Pressure 80 - 100 psi[5]
Overall Yield High (Intermediate yield: 93.6%)[5]
Final Product Purity 99.7% (by HPLC)[5]

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound

This protocol is based on a process designed for industrial synthesis, which utilizes a novel intermediate to achieve high purity and avoid isomeric byproducts.[3][5]

Step A: Reduction of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

  • Suspend lithium aluminium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 10-15°C.

  • Slowly add a solution of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (1 equivalent) in THF over 1 hour, maintaining the temperature below 15°C.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 66°C) and maintain for 6 hours.

  • Cool the reaction mass to 5°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide (B78521), and then more water.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 4-benzyl-1-methyl-3-phenylpiperazine (B3188717).

Step B: Catalytic Hydrogenation (Debenzylation)

  • Dissolve the 4-benzyl-1-methyl-3-phenylpiperazine obtained in Step A in acetic acid.

  • Add 5% palladium on charcoal catalyst (50% wet, ~5% w/w of the substrate).

  • Subject the reaction mixture to hydrogenation in a suitable pressure vessel at 80-100 psi for 4 hours at 25-30°C.

  • Monitor the reaction completion by HPLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in water and wash with toluene.

  • Adjust the pH of the aqueous layer to 11.0-12.0 using a 50% w/w aqueous sodium hydroxide solution.

  • Extract the product into a suitable organic solvent (e.g., methylene (B1212753) chloride or toluene).

  • Concentrate the organic layer under reduced pressure to isolate pure this compound.[5]

Protocol 2: Synthesis of a Mirtazapine Precursor

This protocol outlines the condensation reaction of this compound, a key step in the synthesis of Mirtazapine.[4]

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) and 2-chloro-3-cyanopyridine (B134404) (1 equivalent) in an appropriate solvent such as DMSO.

  • Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 equivalents) and a catalyst such as Sodium Iodide (NaI) (2 equivalents).[1]

  • Heat the reaction mixture with stirring in an oil bath at 135°C for 48 hours.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a half-saturated aqueous solution of ammonium (B1175870) chloride and stir for 30 minutes.

  • The resulting product, a precursor to Mirtazapine, can then be isolated and purified using standard techniques such as extraction and column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflow for this compound, its role as a key intermediate, and the general mechanism of action of drugs derived from it.

G cluster_synthesis Protocol 1: Synthesis Workflow start 4-Benzyl-1-methyl- 2-oxo-3-phenylpiperazine step1 Reduction with LiAlH₄ in THF start->step1 Step A intermediate 4-Benzyl-1-methyl- 3-phenylpiperazine step1->intermediate step2 Catalytic Hydrogenation (H₂, Pd/C in Acetic Acid) intermediate->step2 Step B purification Aqueous Workup & Extraction step2->purification end This compound purification->end G cluster_role Role as a Chemical Intermediate cluster_derivatives Synthesized Compounds intermediate This compound mirtazapine Mirtazapine (Antidepressant) intermediate->mirtazapine Condensation psychoactive Other Psychoactive Agents intermediate->psychoactive N-Alkylation, etc. anticancer Anticancer Agent Precursors intermediate->anticancer Multi-step Synthesis research Novel Research Compounds intermediate->research Scaffold Derivatization G cluster_moa Simplified NaSSA Mechanism of Action mirtazapine Mirtazapine (NaSSA) receptor_alpha2 Presynaptic α₂-Adrenergic Autoreceptors mirtazapine->receptor_alpha2 Blocks receptor_5ht2a Postsynaptic 5-HT₂A Receptors mirtazapine->receptor_5ht2a Blocks receptor_5ht2c Postsynaptic 5-HT₂C Receptors mirtazapine->receptor_5ht2c Blocks increase_ne Increased Norepinephrine (NE) Release receptor_alpha2->increase_ne increase_se Increased Serotonin (5-HT) Release receptor_alpha2->increase_se

References

Application Notes and Protocols: 1-Methyl-3-phenylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-3-phenylpiperazine in medicinal chemistry, focusing on its role as a key building block in the synthesis of psychoactive compounds and as a scaffold for the discovery of new central nervous system (CNS) agents. Detailed experimental protocols for its application in synthesis and pharmacological evaluation are also presented.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the phenylpiperazine class.[1] Its structure, featuring a piperazine (B1678402) ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position, makes it a valuable scaffold in medicinal chemistry. Phenylpiperazine derivatives are known to interact with a variety of CNS receptors, particularly those for serotonin (B10506) and dopamine (B1211576), and are integral to the development of numerous drugs targeting neurological and psychiatric disorders.[2] this compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, most notably the atypical antidepressant Mirtazapine.[3]

Physicochemical and Pharmacological Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5271-27-2[4]
Molecular Formula C₁₁H₁₆N₂[4]
Molecular Weight 176.26 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 58-62 °C[2]
Boiling Point 85 °C at 0.5 mmHg[2]
Solubility Sparingly soluble in water[1]

Table 2: Inferred Pharmacological Profile of this compound

Target FamilyInferred ActivityRationale
Serotonin Receptors (5-HT) Potential for affinity and functional activity (agonist or antagonist)Phenylpiperazine scaffold is a common motif in many serotonergic ligands. It is a precursor to Mirtazapine, which has significant serotonergic activity.[1][5]
Dopamine Receptors (D) Possible interactionThe phenylpiperazine moiety is also found in many dopamine receptor ligands.
Adrenergic Receptors (α) Possible interactionMirtazapine, derived from this compound, has antagonist activity at α₂-adrenergic receptors.[5]
Monoamine Transporters Potential for interactionSome phenylpiperazine derivatives are known to interact with serotonin, norepinephrine, and dopamine transporters.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key starting material for the synthesis of more complex pharmaceutical agents.

Synthesis of Mirtazapine

Mirtazapine is a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[5] The synthesis of Mirtazapine prominently features the condensation of this compound with a substituted pyridine (B92270) derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product A This compound C Condensation A->C B 2-chloro-3-cyanopyridine B->C D 2-(4-methyl-2-phenyl-1-piperazinyl)- 3-pyridinecarbonitrile C->D Nucleophilic Aromatic Substitution E Reduction & Cyclization D->E e.g., with a strong acid F Mirtazapine E->F

Synthesis of Mirtazapine from this compound.
Scaffold for CNS Drug Discovery

The phenylpiperazine moiety is a privileged scaffold in CNS drug discovery. This compound can be used as a starting point for the synthesis of novel derivatives with potential activity at various G-protein coupled receptors (GPCRs) and transporters involved in neurotransmission. By modifying the phenyl ring or the piperazine nitrogen, libraries of compounds can be generated and screened for desired pharmacological activities.

G cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_derivatives Derivative Library cluster_screening Pharmacological Screening cluster_leads Lead Compounds Core This compound Mod1 Substitution on Phenyl Ring (e.g., halogens, alkyl, alkoxy) Core->Mod1 Mod2 Modification of Piperazine Nitrogens Core->Mod2 Deriv Library of Novel Phenylpiperazine Derivatives Mod1->Deriv Mod2->Deriv Screen HTS, Binding Assays, Functional Assays Deriv->Screen Leads Identification of Lead Compounds for CNS Targets Screen->Leads

Workflow for CNS Drug Discovery using this compound.

Experimental Protocols

Protocol for the Synthesis of Mirtazapine

This protocol describes a common synthetic route to Mirtazapine starting from this compound.

Materials:

  • This compound

  • 2-chloronicotinonitrile

  • Potassium fluoride (B91410) (KF)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • Water

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

Step 1: Condensation

  • To a solution of this compound (1 equivalent) in DMF, add 2-chloronicotinonitrile (1.1 equivalents) and potassium fluoride (2 equivalents).

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and evaporate the DMF under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile.

Step 2: Reduction and Cyclization

  • Prepare a suspension of LiAlH₄ (2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the product from Step 1 in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting slurry and wash the solid with THF.

  • Concentrate the filtrate to obtain the crude intermediate.

  • Carefully add the crude intermediate to concentrated sulfuric acid at a low temperature (e.g., 0-10 °C).

  • Stir the mixture at room temperature for several hours.

  • Pour the reaction mixture onto ice and basify with a concentrated NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Mirtazapine.

Protocol for Competitive Radioligand Binding Assay at Serotonin Receptors

This protocol provides a general method for determining the binding affinity (Ki) of this compound or its derivatives for a specific serotonin receptor subtype (e.g., 5-HT₂ₐ) using a radioligand.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., from recombinant cell lines or brain tissue)

  • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ)

  • This compound (or derivative) as the competing ligand

  • Non-specific binding control (a high concentration of a known ligand for the target receptor, e.g., Mianserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step. Determine the protein concentration of the final membrane suspension (e.g., using a Bradford or BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_receptor Receptor-Radioligand Interaction cluster_competitor Competitive Inhibition cluster_measurement Measurement cluster_analysis Data Analysis Receptor Serotonin Receptor BoundComplex Bound Complex Receptor->BoundComplex Radioligand Radioligand Radioligand->BoundComplex Measurement Quantification of Bound Radioligand BoundComplex->Measurement Competitor This compound (Test Compound) Competitor->Receptor Competes with Radioligand Analysis IC50 Determination and Ki Calculation Measurement->Analysis

Principle of a Competitive Radioligand Binding Assay.

References

Application Notes and Protocols for 1-Methyl-3-phenylpiperazine as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-3-phenylpiperazine is a key synthetic intermediate and a known process-related impurity in the manufacturing of the antidepressant drug, Mirtazapine (B1677164).[1][2] Its monitoring and quantification in bulk drug substances and pharmaceutical formulations are crucial for ensuring the quality, safety, and efficacy of the final product. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) for impurity profiling of Mirtazapine. These guidelines are intended for researchers, scientists, and professionals in drug development and quality control.

Application: Impurity Profiling of Mirtazapine

A validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the separation and quantification of Mirtazapine from its process-related impurities and degradation products. This compound is one of the potential impurities that must be monitored. The use of a well-characterized this compound reference standard is fundamental for the accurate quantification of this impurity in Mirtazapine samples.

Chromatographic Method: HPLC-UV

A simple and rapid isocratic RP-HPLC method has been shown to be effective for the simultaneous determination of Mirtazapine and its related substances, including this compound.[3][4][5]

Instrumentation and Reagents
  • Instrument: HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: BDS Hypersil C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[3][5]

  • Reagents:

Chromatographic Conditions
ParameterCondition
Mobile Phase A mixture of 0.3% triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (78:22 v/v).[3][5]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 215 nm[3][5]
Injection Volume 20 µL
Run Time Approximately 20 minutes

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the validation parameters for the HPLC method, demonstrating its suitability for the quantification of this compound as an impurity in Mirtazapine. The data is based on a validated method for Mirtazapine and its related substances.[3][4][5]

ParameterThis compound
Retention Time (min) Approximately 4.5
Linearity (Correlation Coefficient, r²) > 0.999[3][5]
Accuracy (Recovery %) 95.54 - 102.22[3][5]
Precision (%RSD) < 2.21[3][5]
Limit of Detection (LOD) Not explicitly stated for this impurity, but generally low ng/mL for similar compounds.
Limit of Quantification (LOQ) Not explicitly stated for this impurity, but typically in the low µg/mL range for related substances.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution of this compound (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Protocol 2: Preparation of Sample Solution (Mirtazapine Bulk Drug)
  • Accurately weigh approximately 25 mg of the Mirtazapine bulk drug sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.

Protocol 3: Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared working standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative analysis of this compound as an impurity in a Mirtazapine bulk drug sample using the HPLC-UV method.

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification RefStd This compound Reference Standard StockSol Prepare Stock Solution (100 µg/mL) RefStd->StockSol MirtazapineSample Mirtazapine Bulk Drug Sample SampleSol Prepare Sample Solution (1000 µg/mL) MirtazapineSample->SampleSol WorkingStd Prepare Working Standards (Calibration Curve) StockSol->WorkingStd InjectStd Inject Standard Solutions WorkingStd->InjectStd InjectSample Inject Sample Solution SampleSol->InjectSample HPLCSys HPLC System Equilibration HPLCSys->InjectStd HPLCSys->InjectSample CalCurve Generate Calibration Curve InjectStd->CalCurve PeakID Peak Identification by Retention Time InjectSample->PeakID Quant Quantify Impurity Concentration CalCurve->Quant PeakID->Quant Report Generate Analysis Report Quant->Report

References

Application Notes and Protocols for the Synthesis of Mirtazapine from 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mirtazapine (B1677164) is a tetracyclic antidepressant used for the treatment of depression.[1][2] It belongs to the piperazinoazepine group of compounds and is often classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[2] The synthesis of Mirtazapine can be achieved through various routes, with a common and well-documented pathway commencing from 1-Methyl-3-phenylpiperazine.[1][3][4] This application note provides a detailed overview of this synthetic route, including step-by-step experimental protocols, a summary of quantitative data, and graphical representations of the chemical pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overall Synthesis Pathway

The synthesis of Mirtazapine from this compound is a multi-step process that involves the construction of the tetracyclic ring system. The general sequence of reactions is as follows:

  • Condensation: Nucleophilic substitution reaction between this compound and 2-chloronicotinonitrile to form 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarbonitrile.

  • Hydrolysis: Conversion of the nitrile functional group of the intermediate to a carboxylic acid.

  • Reduction: Selective reduction of the carboxylic acid to a primary alcohol, yielding 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine.

  • Cyclization: An intramolecular cyclization reaction, typically catalyzed by a strong acid like sulfuric acid, to form the final Mirtazapine structure.[5]

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A This compound C 2-(4-methyl-2-phenyl-1-piperazinyl) -3-pyridinecarbonitrile A->C Condensation (KF, DMF, Reflux) B 2-Chloronicotinonitrile B->C D 2-(4-methyl-2-phenylpiperazin-1-yl) pyridine-3-carboxylic acid C->D Hydrolysis (NaOH, Methanol (B129727), Reflux) E 2-(4-methyl-2-phenylpiperazin-1-yl) pyridine-3-methanol D->E Reduction (LiAlH4, THF, Reflux) F Mirtazapine E->F Cyclization (Conc. H2SO4)

Caption: Chemical synthesis pathway of Mirtazapine.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of Mirtazapine.

Step 1: Synthesis of 2-[(2S)-4-methyl-2-phenyl-1-piperazinyl]-3-pyridinecarbonitrile

This step involves the condensation of (S)-1-methyl-3-phenylpiperazine with 2-chloronicotinonitrile.

  • Reagents and Materials:

    • (S)-1-methyl-3-phenylpiperazine (21.7 g, 123 mmol)

    • 2-chloronicotinonitrile (21.7 g, 157 mmol)

    • Potassium Fluoride (KF) (21.7 g, 373 mmol)

    • Dimethylformamide (DMF) (65 ml)

    • Ethyl acetate (B1210297)

    • Water

  • Procedure:

    • A mixture of (S)-1-methyl-3-phenylpiperazine, 2-chloronicotinonitrile, and KF in DMF is heated to reflux temperature.[6]

    • The reaction is maintained at reflux for approximately 23.5 hours.[6]

    • After the reaction is complete, the DMF is evaporated under reduced pressure.

    • To the crude product, add ethyl acetate (45 ml) and water (64 ml) preheated to 60 °C.

    • The mixture is refluxed for 10 minutes.

    • The aqueous layer is separated from the organic layer and is extracted with an additional portion of ethyl acetate (45 ml).[6]

    • The combined ethyl acetate layers are evaporated to dryness to yield the crude product.[6]

Step 2: Synthesis of 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid

This protocol describes the hydrolysis of the nitrile intermediate to a carboxylic acid.

  • Reagents and Materials:

    • 2-[(2S)-4-methyl-2-phenyl-1-piperazinyl]-3-pyridinecarbonitrile (53.5 g)

    • Methanol (86.8 ml)

    • 33% Sodium Hydroxide (B78521) solution (127.4 ml)

    • Sulfuric acid

    • Toluene

    • Acetone

  • Procedure:

    • The nitrile intermediate is dissolved in methanol and the solution is heated to 50 °C.[7]

    • A 33% sodium hydroxide solution is added, and the reaction mixture is refluxed for three days.[7]

    • The mixture is diluted with water (22 ml) and the methanol is evaporated.[7]

    • The resulting oil is separated from the aqueous phase and dissolved in water (96 ml) by heating to 80 °C.[7]

    • The pH is adjusted to 5.5 ± 0.5 with sulfuric acid, and the solution is stirred for 15 minutes.[7]

    • Water is removed by azeotropic distillation with toluene.[7]

    • The solution is filtered to remove salts, and the filtrate is evaporated to dryness. The crude product is further purified by co-evaporation with a methanol/water mixture and subsequent crystallization from acetone.[7]

Step 3: Synthesis of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol

This step involves the reduction of the carboxylic acid to a hydroxymethyl group.

  • Reagents and Materials:

    • 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid

    • Lithium Aluminium Hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Water

    • 15% Sodium Hydroxide solution

    • Diisopropyl ether

  • Procedure:

    • To a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere, a solution of the carboxylic acid intermediate in THF is added slowly at 0-5 °C.

    • The reaction mixture is then heated to reflux and maintained for approximately 15 hours.

    • After cooling to 0 °C, the excess LiAlH₄ is quenched by the sequential addition of water, 15% NaOH solution, and then more water.[1]

    • The resulting solids are filtered off, and the filtrate is evaporated to dryness.

    • The residue is taken up in diisopropyl ether, and the product is isolated by filtration.[1]

Step 4: Synthesis of Mirtazapine (Cyclization)

The final step is the acid-catalyzed cyclization to form the tetracyclic Mirtazapine.

  • Reagents and Materials:

  • Procedure:

    • The hydroxymethyl intermediate is dissolved in a suitable solvent like 1,2-dichlorobenzene or added directly to the cyclizing agent.[8]

    • Concentrated sulfuric acid is added, and the mixture is stirred at a controlled temperature (e.g., 50 °C) for several hours (e.g., 15 hours).[8]

    • Upon completion, the reaction mixture is cooled and quenched by the addition of cold water.[8][9]

    • The aqueous solution is basified with a strong base such as sodium hydroxide or ammonia to a pH of about 9.[9]

    • The Mirtazapine product is then extracted using an organic solvent like methylene chloride.[9]

    • The organic extracts are combined, washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is evaporated.[9]

    • The crude Mirtazapine can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether or 2-propanol and heptane.[9][10]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of Mirtazapine, highlighting the yields and purity achieved at the final cyclization and purification stages.

ReferenceCyclization ConditionsYield (%)Purity (%) (HPLC)
CN103509020AConcentrated H₂SO₄, THF, 0-80 °C71.9Not Specified
US8173804B2Concentrated H₂SO₄, followed by propanol/heptane cryst.8099.98
KR2022/77981H₂SO₄ in 1,2-dichloro-benzene, 50 °C, 15h99.899.2
KR101485418B1Polyphosphoric acid, methanesulfonic acid, toluene, 110 °C80.299.98

Experimental Workflow

The overall workflow for the synthesis and purification of Mirtazapine is depicted in the following diagram.

G start Start step1 Step 1: Condensation (this compound + 2-Chloronicotinonitrile) start->step1 step2 Step 2: Hydrolysis (Nitrile to Carboxylic Acid) step1->step2 step3 Step 3: Reduction (Carboxylic Acid to Alcohol) step2->step3 step4 Step 4: Cyclization (Acid-catalyzed ring closure) step3->step4 workup Work-up (Quenching, Basification, Extraction) step4->workup purification Purification (Recrystallization) workup->purification analysis Analysis (HPLC, NMR, MS) purification->analysis end End (Pure Mirtazapine) analysis->end

References

Application Notes and Protocols for N-methylation of 3-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-methylation of 3-phenylpiperazine to synthesize 1-methyl-3-phenylpiperazine, a key intermediate in the manufacturing of various pharmaceuticals, including the antidepressant Mirtazapine.[1][2][3] The protocols outlined below are based on established synthetic methodologies and offer a comparative overview of different approaches to assist in process optimization and development.

Comparative Data of N-methylation Methods

The selection of a suitable N-methylation strategy depends on various factors, including scalability, cost, yield, and purity requirements. The following table summarizes quantitative data for different experimental approaches to the synthesis of this compound.

MethodKey ReagentsSolvent(s)Reaction TimeTemperatureYieldPurityReference(s)
Reductive Amination (Eschweiler-Clarke)Formaldehyde (B43269), Formic AcidAqueous/None~2-6 hoursReflux (~100 °C)>80%High[4][5][6]
Direct Methylation with Methyl IodideMethyl Iodide, Triethylamine (B128534)AcetoneNot SpecifiedNot SpecifiedLowMixture[1][3]
Protected Methylation & Reduction1. NaH, Methyl Iodide 2. LiAlH₄ 3. H₂, Pd/C1. DMF 2. THF 3. Acetic Acid1. 1 hr 2. 6 hrs 3. 4 hrs1. 10-25°C 2. Reflux 3. 25-30°C93.8%99.15% (HPLC)[1][2]
Novel One-Pot SynthesisBenzaldehyde, 2-chloroethylamine, 1-chloro-N-methylmethanamine, Sodium borohydrideToluene, MDC, Methanol3 hours (final step)CoolingHigh99.9% (HPLC)[7]

Experimental Workflows

The following diagram illustrates the general workflows for the N-methylation of 3-phenylpiperazine, highlighting the key strategies discussed in these application notes.

N_Methylation_Workflows cluster_start Starting Material cluster_methods N-Methylation Methods cluster_reagents Key Reagents cluster_product Final Product 3-Phenylpiperazine 3-Phenylpiperazine Reductive_Amination Reductive Amination (Eschweiler-Clarke) 3-Phenylpiperazine->Reductive_Amination Direct_Alkylation Direct Alkylation 3-Phenylpiperazine->Direct_Alkylation Protected_Alkylation Protected Alkylation & Reduction 3-Phenylpiperazine->Protected_Alkylation Formaldehyde_Formic_Acid Formaldehyde, Formic Acid Reductive_Amination->Formaldehyde_Formic_Acid This compound This compound Reductive_Amination->this compound Methyl_Iodide Methyl Iodide, Base Direct_Alkylation->Methyl_Iodide Direct_Alkylation->this compound Protecting_Group 1. Protecting Group 2. Methyl Iodide 3. Deprotection 4. Reduction Protected_Alkylation->Protecting_Group Protected_Alkylation->this compound

Caption: General workflows for N-methylation of 3-phenylpiperazine.

Experimental Protocols

Method 1: Reductive Amination (Eschweiler-Clarke Reaction)

This method is a classic and efficient way to methylate primary and secondary amines, avoiding the formation of quaternary ammonium (B1175870) salts.[4][5][6][8]

Materials:

  • 3-Phenylpiperazine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (B78521) (for workup)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 3-phenylpiperazine.

  • Add an excess of formaldehyde solution and formic acid. Typically, a 2 to 5-fold molar excess of both reagents is used relative to the amine.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110°C) for 2-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a concentrated sodium hydroxide solution to a pH greater than 10. This should be done in an ice bath as the neutralization is exothermic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation or crystallization.

Method 2: Direct Methylation with Methyl Iodide

Direct methylation with alkyl halides can be prone to over-methylation, leading to the formation of the 1,4-dimethyl-3-phenylpiperazinium salt.[1][3] Careful control of stoichiometry is crucial.

Materials:

  • 3-Phenylpiperazine

  • Methyl iodide

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., acetone, acetonitrile, or DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • Dissolve 3-phenylpiperazine and the base (e.g., 1.1 equivalents of triethylamine) in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess (e.g., 1.05 equivalents) of methyl iodide to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, filter off any precipitated salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purification by column chromatography is often necessary to separate the desired mono-methylated product from unreacted starting material and di-methylated byproducts.

Method 3: N-methylation via a Protected Intermediate

To avoid non-selective methylation, a protecting group strategy can be employed. This multi-step process generally provides higher purity and yield of the desired product.[1][2]

Materials:

  • 4-Benzyl-2-oxo-3-phenylpiperazine (as a representative protected starting material)

  • Sodium hydride (NaH)

  • Methyl iodide

  • N,N-Dimethylformamide (DMF)

  • Lithium aluminium hydride (LAH)

  • Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 5%)

  • Acetic acid

  • Hydrogen source

Procedure:

Step 1: Methylation of the Protected Piperazine

  • Suspend sodium hydride (1.1-1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Slowly add a solution of 4-benzyl-2-oxo-3-phenylpiperazine in DMF to the suspension at 10-15°C.

  • Stir the mixture for 30 minutes, then add methyl iodide (1.1-1.2 equivalents) while maintaining the temperature between 10-25°C.

  • Stir for 1 hour, then quench the reaction by carefully adding water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine.

Step 2: Reduction of the Amide

  • In a separate flask, suspend LAH (1.0-1.2 equivalents) in anhydrous THF under an inert atmosphere.

  • Slowly add a solution of the methylated intermediate from Step 1 in THF at 10-15°C.

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Cool the reaction to 5°C and quench sequentially with water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting solids and concentrate the filtrate to yield 4-benzyl-1-methyl-3-phenylpiperazine.

Step 3: Deprotection

  • Dissolve the product from Step 2 in acetic acid.

  • Add 5% Pd/C catalyst.

  • Subject the mixture to hydrogenation at 80-100 psi for 4 hours at 25-30°C.

  • Filter the catalyst and concentrate the acetic acid under reduced pressure.

  • Dissolve the residue in water, wash with a non-polar solvent like toluene, and then basify the aqueous layer with 50% sodium hydroxide solution to pH 11-12.

  • Extract the product with toluene, dry the organic layer, and concentrate to obtain this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

  • Lithium aluminium hydride and sodium hydride are highly reactive with water and can ignite; handle under an inert atmosphere and quench carefully.

  • Hydrogenation should be performed with appropriate safety measures for handling flammable gases under pressure.

References

Application Notes and Protocols for the Purification of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Methyl-3-phenylpiperazine, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Mirtazapine.[1][2][3][4] The following sections detail common purification techniques such as acid-base extraction, crystallization, and chromatographic methods, complete with experimental protocols and comparative data.

Purification Techniques Overview

The choice of purification method for this compound depends on the impurity profile of the crude material and the desired final purity. Commonly employed techniques include:

  • Acid-Base Extraction: This classic technique leverages the basic nature of the piperazine (B1678402) ring to separate it from non-basic impurities.

  • Crystallization: An effective method for obtaining high-purity crystalline solid from a concentrated solution.

  • Column Chromatography: Utilized for separating the target compound from closely related impurities.

The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][6][7]

Quantitative Data Summary

The following table summarizes the quantitative data associated with different purification techniques for this compound, as reported in the literature.

Purification MethodPurity AchievedYieldMelting Point (°C)Analytical MethodReference
Acid-Base Extraction & Crystallization99.9%91%58-60HPLC[3][5]
Acid-Base Extraction & Isolation99.7%--HPLC[1][2]
Not Specified>98.0%-58-62GC[6]
Not Specified97%-56-60-[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Crystallization

This protocol is a common and effective method for purifying this compound from a crude reaction mixture.[1][2][3]

1. Materials and Equipment:

  • Crude this compound

  • Hydrochloric acid (HCl), 6N solution

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w) aqueous solution

  • Toluene (B28343) (or other suitable organic solvent like methylene (B1212753) chloride or diethyl ether)

  • Cyclohexane (B81311) (or iso-propyl alcohol)

  • Deionized water

  • Separatory funnel

  • Beakers, flasks, and other standard laboratory glassware

  • pH meter or pH paper

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

2. Procedure:

  • Acidification: Dissolve the crude this compound residue in a suitable organic solvent like toluene or methylene chloride. Transfer the solution to a separatory funnel.

  • Extraction: Add a 6N HCl solution to the separatory funnel to adjust the pH of the aqueous phase to approximately 1.[5] Shake the funnel vigorously, allowing the protonated this compound to move into the aqueous layer.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded. For improved recovery, the organic layer can be washed one more time with an acidic aqueous solution.

  • Washing (Optional): The combined acidic aqueous layers can be washed with a non-polar organic solvent like cyclohexane to remove any remaining neutral impurities.[1][2]

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a 50% NaOH solution with stirring until the pH reaches 11-14.[1][2][5] This will deprotonate the this compound, causing it to separate as an oil or solid.

  • Product Extraction: Extract the liberated this compound from the basic aqueous solution using an organic solvent such as toluene, methylene chloride, or diethyl ether (perform at least 3 extractions).[1][5]

  • Drying and Concentration: Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude purified product as an oil or solid.

  • Crystallization: Dissolve the concentrated residue in a minimal amount of a suitable hot solvent (e.g., iso-propyl alcohol or cyclohexane).[3][5] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum at a low temperature (e.g., 35°C) to yield pure this compound.[5]

Protocol 2: Purification by Column Chromatography

This method is suitable for removing impurities with similar polarity to the product.

1. Materials and Equipment:

  • Crude this compound

  • Silica (B1680970) gel (100-200 mesh)

  • Eluent system (e.g., Ethyl acetate-hexane mixture)

  • Chromatography column

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Product Identification: Identify the fractions containing the pure this compound by comparing their TLC spots with a reference standard.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

The following diagrams illustrate the workflow for the described purification techniques.

G cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent acidify Acidify with HCl (pH ~1) start->acidify separate1 Separate Aqueous and Organic Layers acidify->separate1 wash_aq Wash Aqueous Layer with Organic Solvent separate1->wash_aq Aqueous Layer Discard Organic Impurities Discard Organic Impurities separate1->Discard Organic Impurities basify Basify Aqueous Layer with NaOH (pH 11-14) wash_aq->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate Organic Extract extract->dry end_product Purified this compound dry->end_product

Caption: Workflow for Acid-Base Extraction of this compound.

G cluster_1 Crystallization Workflow start_cryst Concentrated Purified Product dissolve Dissolve in Minimal Hot Solvent (e.g., Cyclohexane) start_cryst->dissolve cool Cool Slowly to Induce Crystallization dissolve->cool filtrate Filter to Collect Crystals cool->filtrate wash_dry Wash with Cold Solvent and Dry filtrate->wash_dry Discard Mother Liquor Discard Mother Liquor filtrate->Discard Mother Liquor final_product High-Purity Crystalline Product wash_dry->final_product

Caption: Workflow for Crystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-3-phenylpiperazine Synthesis Impurity Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-phenylpiperazine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on impurity formation and yield optimization.

Issue 1: Presence of Isomeric Impurity 1-Methyl-2-phenylpiperazine (B3023066)

Question: My final product is contaminated with the isomeric impurity 1-methyl-2-phenylpiperazine. How can I minimize its formation?

Answer: The formation of 1-methyl-2-phenylpiperazine is a common issue, particularly in synthetic routes involving the reaction of N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine with ammonia.[1] This side product arises from the non-selective reaction of the starting materials.[2]

Troubleshooting Steps:

  • Re-evaluate the Synthetic Route: Consider a synthetic pathway that offers greater regioselectivity. A method starting from α-bromophenylacetic acid ester and ethylenediamine (B42938) to form 2-oxo-3-phenylpiperazine, followed by methylation and reduction, can provide higher purity, although methylation selectivity needs to be controlled.[1]

  • Optimize Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature during the cyclization step may improve selectivity.

    • Slow Addition of Reagents: A slow, controlled addition of the amine source can help minimize side reactions.

  • Purification:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be effective.

    • Chromatography: Column chromatography is a reliable method for separating isomeric impurities.

Issue 2: Over-methylation Leading to 1,4-Dimethylpiperazine (B91421) and 1,4-Dimethyl-2-phenylpiperazine

Question: My product contains significant amounts of 1,4-dimethylpiperazine and/or 1,4-dimethyl-2-phenylpiperazine. How can I prevent this over-methylation?

Answer: Over-methylation is a frequent problem when methylating 2-phenylpiperazine (B1584378) or its derivatives.[2][3] The secondary amine in the piperazine (B1678402) ring can react further with the methylating agent to form the di-methylated byproduct.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Use a precise stoichiometry of the methylating agent (e.g., methyl iodide). A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-methylation.

  • Slow Addition of Methylating Agent: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration, which favors mono-methylation.[4]

  • Protecting Group Strategy:

    • Employ a mono-protected piperazine derivative, such as N-Boc-piperazine, to block one of the nitrogen atoms.[4] The protecting group can be removed in a subsequent step.

  • Choice of Methylating Agent and Base:

    • Consider using a less reactive methylating agent.

    • The choice of base can also influence the reaction's selectivity.

Issue 3: Presence of Unreacted 2-Phenylpiperazine

Question: I am observing a significant amount of unreacted 2-phenylpiperazine in my final product. How can I improve the conversion?

Answer: Incomplete methylation of 2-phenylpiperazine can be due to several factors, leading to its presence as an impurity.

Troubleshooting Steps:

  • Reaction Time and Temperature:

    • Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.

  • Reagent Purity:

    • Ensure the purity of the starting materials and reagents. Impurities can interfere with the reaction.

  • Activation of the Amine:

    • Ensure the base used is strong enough and present in a sufficient amount to deprotonate the piperazine nitrogen effectively.

  • Purification:

    • 2-Phenylpiperazine can be removed from the final product through recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the major synthetic routes for this compound and their associated impurity profiles?

A1: There are several common synthetic routes, each with a characteristic impurity profile. The table below summarizes the main approaches and their known impurities.

Synthetic RouteKey IntermediatesCommon ImpuritiesReported Purity
Route A: From α-bromophenylacetic acid ester and ethylenediamine2-oxo-3-phenylpiperazine, 2-phenylpiperazine2-phenylpiperazine, 1-methyl-2-phenylpiperazine, 1,4-dimethyl-2-phenylpiperazineCan be low due to non-selective methylation[1]
Route B: From N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine-1-methyl-2-phenylpiperazine[1][2]Variable
Route C: Via 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine4-Benzyl-1-methyl-2-oxo-3-phenylpiperazineClaims to have none of the common isomeric and over-methylated impurities.[1]High (up to 99.7% by HPLC)[1][5]
Route D: Condensation of Benzaldehyde and 2-chloroethylamine1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine-High (99.9% by HPLC)[2]

Q2: What analytical methods are recommended for the impurity profiling of this compound?

A2: A combination of chromatographic techniques is typically employed for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying known and unknown impurities. A reversed-phase C18 column is often used.[1][5]

  • Gas Chromatography (GC): GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is suitable for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.[6]

Q3: How can I confirm the identity of an unknown impurity?

A3: The structural elucidation of an unknown impurity typically involves a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, many of the reagents used in the synthesis of this compound are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. Common hazards include:

  • Methyl Iodide: Toxic and a suspected carcinogen.

  • Lithium Aluminium Hydride (LiAlH₄): Highly reactive and pyrophoric.

  • Chloro-amines: Corrosive and toxic.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a general guideline and should be validated for your specific application.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~2.5) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 239 nm.[7]

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.

Protocol 2: GC-FID Method for Impurity Analysis

This method can be adapted for the analysis of this compound and related volatile impurities.[6]

  • Column: DB-17 (or similar mid-polarity column), 30 m x 0.53 mm ID, 1.0 µm film thickness.

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.

  • Injection Volume: 1.0 µL.

  • Sample Preparation: Dissolve the sample in methanol.

Visualizations

Synthesis_Route_A cluster_impurities Potential Impurities α-bromophenylacetic acid ester α-bromophenylacetic acid ester 2-oxo-3-phenylpiperazine 2-oxo-3-phenylpiperazine α-bromophenylacetic acid ester->2-oxo-3-phenylpiperazine ethylenediamine ethylenediamine ethylenediamine->2-oxo-3-phenylpiperazine Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4) 2-oxo-3-phenylpiperazine->Reduction (e.g., LiAlH4) 2-phenylpiperazine 2-phenylpiperazine Reduction (e.g., LiAlH4)->2-phenylpiperazine Methylation (e.g., MeI) Methylation (e.g., MeI) 2-phenylpiperazine->Methylation (e.g., MeI) Unreacted 2-phenylpiperazine Unreacted 2-phenylpiperazine 2-phenylpiperazine->Unreacted 2-phenylpiperazine This compound This compound Methylation (e.g., MeI)->this compound 1-methyl-2-phenylpiperazine 1-methyl-2-phenylpiperazine Methylation (e.g., MeI)->1-methyl-2-phenylpiperazine 1,4-dimethyl-2-phenylpiperazine 1,4-dimethyl-2-phenylpiperazine Methylation (e.g., MeI)->1,4-dimethyl-2-phenylpiperazine Impurity_Formation_Mechanism cluster_products Methylation Products 2-phenylpiperazine 2-phenylpiperazine This compound Desired Product 2-phenylpiperazine->this compound Methylation at N1 1-methyl-2-phenylpiperazine Isomeric Impurity 2-phenylpiperazine->1-methyl-2-phenylpiperazine Methylation at N4 (less favored) Methylating Agent (MeI) Methylating Agent (MeI) 1,4-dimethyl-2-phenylpiperazine Over-methylation Impurity This compound->1,4-dimethyl-2-phenylpiperazine Further Methylation Troubleshooting_Workflow start Impurity Detected check_impurity Identify Impurity start->check_impurity over_methylation Over-methylation (e.g., 1,4-dimethyl) check_impurity->over_methylation Di-methylated isomeric_impurity Isomeric Impurity (e.g., 1-methyl-2-phenyl) check_impurity->isomeric_impurity Isomer unreacted_sm Unreacted Starting Material check_impurity->unreacted_sm Starting Material solution_over_methylation Control Stoichiometry Slow Addition Protecting Group over_methylation->solution_over_methylation solution_isomeric Change Synthetic Route Optimize Conditions Purification isomeric_impurity->solution_isomeric solution_unreacted_sm Increase Reaction Time/Temp Check Reagent Purity unreacted_sm->solution_unreacted_sm end Pure Product solution_over_methylation->end solution_isomeric->end solution_unreacted_sm->end

References

Technical Support Center: Synthesis of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-3-phenylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes include:

  • N-methylation of 2-phenylpiperazine (B1584378): This is a straightforward method but can suffer from a lack of selectivity.

  • Reductive amination: This involves the reaction of a suitable amine with a carbonyl compound, followed by reduction.

  • From N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine: Cyclization of this dichloro compound with ammonia (B1221849) can yield the desired product.

  • From styrene (B11656) oxide and N-methylethanolamine: This route involves the initial formation of a diol, which is then converted to a dichloride and cyclized.

  • A novel three-step synthesis: This method involves the condensation of benzaldehyde (B42025) and 2-chloroethylamine (B1212225), followed by cyclization and reduction.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include:

  • Reaction temperature: Temperature can significantly influence the rate of reaction and the formation of side products.

  • Stoichiometry of reactants: The molar ratio of reactants is crucial for maximizing the yield of the desired product and minimizing impurities.

  • Choice of solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.

  • pH of the reaction mixture: pH control is essential in several steps, such as during workup and extraction.

  • Purity of starting materials: The purity of the initial reactants can directly impact the purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields can be attributed to several factors depending on the synthetic route.

Potential CauseRecommended Action
Incomplete reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Extend the reaction time if necessary. - Increase the reaction temperature, but be cautious of potential side reactions.
Suboptimal stoichiometry - Carefully check the molar ratios of your reactants. An excess of one reactant may be required in some cases.
Poor quality of reagents - Use reagents from a reputable supplier and ensure they are not degraded. - Purify starting materials if their purity is questionable.
Losses during workup and purification - Optimize the extraction procedure by adjusting the pH and using an appropriate solvent. - Use a suitable purification method (e.g., distillation, crystallization, or column chromatography) and optimize the conditions to minimize product loss.
Issue 2: Presence of 1,4-Dimethylpiperazine as a Side Product

This impurity is commonly observed in the N-methylation of 2-phenylpiperazine.

Potential CauseRecommended Action
Over-methylation of 2-phenylpiperazine - Use a controlled amount of the methylating agent (e.g., one equivalent). - Add the methylating agent slowly to the reaction mixture.
Non-selective methylating agent - Consider using a more selective methylating agent.
Reaction conditions favoring di-methylation - Optimize the reaction temperature and time to favor mono-methylation.
Issue 3: Presence of 1-Methyl-2-phenylpiperazine (B3023066) as a Side Product

This isomeric impurity can be difficult to separate from the desired product.

Potential CauseRecommended Action
Non-selective cyclization - In the synthesis from N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine, the cyclization can occur at two different positions. Optimizing the reaction conditions (e.g., base, solvent, temperature) may improve selectivity.
Use of impure starting materials - In the synthesis from styrene oxide and N-methylethanolamine, the initial reaction can produce an isomeric diol, which leads to the formation of the 1-methyl-2-phenylpiperazine isomer.[5] Ensure the purity of the starting diol.
Issue 4: Presence of Unreacted 2-Phenylpiperazine

Residual starting material can be a common impurity.

Potential CauseRecommended Action
Incomplete methylation - Ensure sufficient reaction time and an adequate amount of the methylating agent. - Monitor the reaction by TLC or HPLC until the starting material is consumed.
Inefficient purification - Optimize the purification process to effectively separate the product from the unreacted starting material. This may involve recrystallization or column chromatography.

Quantitative Data on Side Products

Precise quantitative data on side product formation is often dependent on the specific reaction conditions and is not always available in the literature. However, the following table summarizes the qualitative relationship between synthetic routes and common impurities.

Synthetic RouteCommon Side ProductsFactors Influencing Formation
N-methylation of 2-phenylpiperazine 1,4-Dimethylpiperazine, Unreacted 2-phenylpiperazine- Molar ratio of methylating agent - Reaction temperature and time - Type of methylating agent and base
From N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine 1-Methyl-2-phenylpiperazine- Non-selective cyclization conditions
From styrene oxide and N-methylethanolamine 1-Methyl-2-phenylpiperazine- Formation of isomeric diol intermediate

Experimental Protocols

Synthesis via N-methylation of 2-Phenylpiperazine (Illustrative Protocol)

Materials:

Procedure:

  • Dissolve 2-phenylpiperazine in acetone and add triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add methyl iodide to the cooled solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydroiodide salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Novel Three-Step Synthesis of this compound[1]

Step 1: Imine Formation

  • Reflux benzaldehyde and 2-chloroethylamine in toluene (B28343) for 12 hours.

  • Dissolve the residue in dichloromethane (B109758) (MDC) and wash with a sodium bicarbonate solution.

  • Distill the crude product under vacuum to obtain (2-chloro-N-[(1E)-phenylmethylene]ethanamine).

Step 2 & 3: Cyclization and Reduction (In Situ)

  • Treat the imine from Step 1 with 1-chloro-N-methylmethanamine.

  • Reduce the resulting tetrahydropyrazine (B3061110) intermediate with sodium borohydride.

  • Workup the reaction mixture by acid-base extraction to isolate this compound. The product can be further purified by crystallization from isopropyl alcohol. A purity of 99.9% by HPLC has been reported for this method.[1]

Visualizations

Synthesis_Pathway_and_Side_Products cluster_main Main Synthesis of this compound cluster_side Common Side Products 2-Phenylpiperazine 2-Phenylpiperazine This compound This compound 2-Phenylpiperazine->this compound Methylation Unreacted 2-Phenylpiperazine Unreacted 2-Phenylpiperazine 2-Phenylpiperazine->Unreacted 2-Phenylpiperazine Incomplete Reaction Styrene Oxide + N-Methylethanolamine Styrene Oxide + N-Methylethanolamine Diol Intermediate Diol Intermediate Styrene Oxide + N-Methylethanolamine->Diol Intermediate Multi-step Dichloro Intermediate Dichloro Intermediate Diol Intermediate->Dichloro Intermediate Multi-step Dichloro Intermediate->this compound Multi-step 1-Methyl-2-phenylpiperazine 1-Methyl-2-phenylpiperazine Dichloro Intermediate->1-Methyl-2-phenylpiperazine Non-selective Cyclization 1,4-Dimethylpiperazine 1,4-Dimethylpiperazine

Caption: Main synthetic routes to this compound and the formation of common side products.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Is Yield Satisfactory? Start->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Yield->Optimize_Reaction No Identify_Impurity Identify Impurity (HPLC, GC-MS) Check_Purity->Identify_Impurity No End Successful Synthesis Check_Purity->End Yes Optimize_Reaction->Start Optimize_Workup Optimize Workup & Purification Optimize_Workup->Start Identify_Impurity->Optimize_Workup Address_Overmethylation Address Over-methylation (Control Methylating Agent) Identify_Impurity->Address_Overmethylation 1,4-Dimethylpiperazine Address_Isomer Address Isomer Formation (Purify Intermediates) Identify_Impurity->Address_Isomer 1-Methyl-2-phenylpiperazine Address_Starting_Material Address Unreacted Starting Material (Drive Reaction to Completion) Identify_Impurity->Address_Starting_Material 2-Phenylpiperazine Address_Overmethylation->Optimize_Reaction Address_Isomer->Optimize_Reaction Address_Starting_Material->Optimize_Reaction

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-3-phenylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic strategies are employed for the preparation of this compound. Key approaches include:

  • Method 1: Reductive Amination and Cyclization. A novel and efficient method involves the condensation of benzaldehyde (B42025) with 2-chloroethylamine (B1212225) to form an imine, which then cyclizes with 1-chloro-N-methylmethanamine to a tetrahydropyrazine (B3061110) intermediate. Subsequent reduction with a metal hydride like sodium borohydride (B1222165) yields the final product.[1]

  • Method 2: From 2-Oxo-3-phenylpiperazine. This route starts with the synthesis of 2-oxo-3-phenylpiperazine from α-bromophenylacetic acid ester and ethylenediamine. The oxo-piperazine is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by methylation of the piperazine (B1678402) ring.[2][3][4] To avoid non-selective methylation, this method can be improved by using protecting groups.[2][4]

  • Method 3: From N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine. This method involves the reaction of the dichloride starting material with ammonia. However, it is known to produce the isomeric byproduct 1-methyl-2-phenylpiperazine (B3023066) due to a lack of selectivity.[2][4]

Troubleshooting Guide

Issue 1: Low Overall Yield

Q2: My synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting strategies:

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and choice of base can significantly impact yield. It is crucial to optimize these parameters. For instance, in the reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine with LiAlH₄, refluxing for 6 hours is recommended.[3]

  • Catalyst Deactivation (for catalytic reactions): In routes involving catalytic steps like hydrogenation for deprotection, ensure the catalyst is active and used in the appropriate amount. For the hydrogenation of 4-benzyl-1-methyl-3-phenylpiperazine (B3188717), 5% palladium on charcoal is used.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the troubleshooting sections on side product formation for more details.

Issue 2: Formation of Isomeric Impurities

Q3: I am observing the formation of 1-methyl-2-phenylpiperazine and/or 1,4-dimethyl-2-phenylpiperazine as impurities. How can I minimize these byproducts?

A3: The formation of isomeric and over-methylated impurities is a common challenge, particularly in methods involving direct methylation of a phenylpiperazine precursor.[2][4]

  • Problem: Direct methylation of 2-phenylpiperazine (B1584378) is often non-selective, leading to a mixture of products.[2][4]

  • Solution: Use of Protecting Groups. A more controlled synthesis involves the use of a protecting group, such as a benzyl (B1604629) group, on one of the nitrogen atoms. This strategy directs methylation to the desired nitrogen. The protecting group is then removed in a subsequent step. For example, 4-benzyl-3-phenylpiperazin-2-one (B3032812) can be methylated to 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which is then reduced and deprotected.[2][4] This approach has been shown to produce highly pure this compound with no detectable isomeric impurities.[2]

Issue 3: Difficulty in Product Purification

Q4: I am struggling to purify the final this compound product. What are effective purification techniques?

A4: The basic nature of piperazine derivatives can present purification challenges.[6]

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The desired product will move to the aqueous layer as its salt. The aqueous layer is then separated, basified (e.g., with NaOH to pH 11-12), and the pure product is re-extracted into an organic solvent.[2][6]

  • Crystallization: The final product can often be crystallized to achieve high purity. For instance, after extraction, the product can be isolated in cyclohexane (B81311) to yield a crystalline solid.[2] The melting point of pure this compound is reported to be in the range of 58-60 °C.[1]

  • Column Chromatography: While potentially more resource-intensive, silica (B1680970) gel chromatography can be used for purification if other methods are insufficient.[7]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Cyclization [1]

This novel three-step, one-pot synthesis offers an efficient route from benzaldehyde.

  • Imine Formation: Benzaldehyde is condensed with 2-chloroethylamine in a suitable solvent like toluene (B28343) or methylene (B1212753) dichloride at reflux temperature.

  • Cyclization: The resulting imine tautomer, (2-chloro-N-[(1E)-phenylmethylene]ethanamine), is cyclized with 1-chloro-N-methylmethanamine to form 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine.

  • Reduction: The tetrahydropyrazine intermediate is reduced in situ with sodium borohydride to yield this compound.

  • Workup and Purification: The reaction mixture is acidified with 6N HCl and then basified with 50% NaOH. The product is extracted with diethyl ether, and the solvent is evaporated. The resulting residue can be further purified by crystallization from isopropyl alcohol. A purity of 99.9% (by HPLC) has been reported for this method.[1]

Protocol 2: Synthesis from 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine [2][3]

This method utilizes a protecting group strategy to ensure high purity.

  • Reduction: 90 g of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine is slowly added to a suspension of 14.62 g of lithium aluminum hydride in 450 ml of tetrahydrofuran (B95107) at 10-15 °C under a nitrogen atmosphere. The reaction mixture is then refluxed for 6 hours.

  • Quenching: The reaction is cooled to 5 °C and quenched successively with 15 ml of water, 15 ml of 15% aqueous sodium hydroxide (B78521) solution, and 45 ml of water.

  • Isolation of Intermediate: The mixture is stirred, filtered, and the filtrate is concentrated to yield 4-benzyl-1-methyl-3-phenylpiperazine (Yield: 93.6%).

  • Deprotection: 60 g of the intermediate is dissolved in 300 ml of acetic acid, and 3 g of 5% palladium on charcoal (50% wet) is added. The mixture is hydrogenated at 80-100 psi for 4 hours at 25-30 °C.

  • Workup and Purification: The catalyst is filtered off, and the acetic acid is removed under reduced pressure. The residue is dissolved in water, the pH is adjusted to 11.0-12.0 with 50% aqueous sodium hydroxide, and the product is extracted with methylene chloride. Concentration of the organic layer and isolation from cyclohexane yields pure this compound (HPLC purity: 99.7%).[2]

Data Summary

Table 1: Comparison of Reaction Conditions and Yields for Key Synthetic Steps

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Reduction 4-benzyl-1-methyl-2-oxo-3-phenylpiperazineLiAlH₄TetrahydrofuranReflux693.6-[2][3]
Deprotection 4-benzyl-1-methyl-3-phenylpiperazineH₂, 5% Pd/CAcetic Acid25-304-99.7 (final product)[2]
Full Sequence Benzaldehyde2-chloroethylamine, 1-chloro-N-methylmethanamine, NaBH₄Toluene/MDCReflux, then ambient--99.9[1]

Note: Yields and purities are as reported in the cited literature and may vary based on experimental setup.

Visualized Workflows

experimental_workflow_1 cluster_0 Protocol 1: Reductive Amination and Cyclization start Benzaldehyde + 2-Chloroethylamine imine Imine Formation (Reflux) start->imine cyclization Cyclization with 1-chloro-N-methylmethanamine imine->cyclization reduction Reduction (NaBH4) cyclization->reduction workup Acid/Base Workup & Extraction reduction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via reductive amination.

experimental_workflow_2 cluster_1 Protocol 2: From Protected 2-Oxo-3-phenylpiperazine start 4-Benzyl-1-methyl- 2-oxo-3-phenylpiperazine reduction Reduction (LiAlH4, Reflux) start->reduction intermediate 4-Benzyl-1-methyl- 3-phenylpiperazine reduction->intermediate deprotection Deprotection (H2, Pd/C) intermediate->deprotection workup Workup & Purification deprotection->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound using a protecting group strategy.

troubleshooting_logic cluster_2 Troubleshooting Logic issue Low Yield or Impure Product check_completion Incomplete Reaction? issue->check_completion Yield check_impurities Isomeric Impurities? issue->check_impurities Purity check_purification Purification Difficulty? issue->check_purification Purity solution_completion Optimize reaction time/temp. Monitor with TLC/LC-MS. check_completion->solution_completion Yes solution_impurities Use a protecting group strategy. check_impurities->solution_impurities Yes solution_purification Employ acid-base extraction and/or crystallization. check_purification->solution_purification Yes

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Non-Selective Methylation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of non-selective methylation in piperazine (B1678402) synthesis. Our goal is to help you achieve high yields and selectivity for your desired mono-methylated piperazine products.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your piperazine methylation experiments.

Issue Potential Cause Recommended Solution
Low Yield of Mono-methylated Product & High Di-methylated Byproduct 1. Incorrect Stoichiometry: Molar ratio of piperazine to methylating agent is not optimal.1. Use Excess Piperazine: Employ a 5-10 fold excess of piperazine relative to the methylating agent to statistically favor mono-methylation.[1]
2. High Reactivity of Mono-substituted Product: The mono-methylated piperazine is still sufficiently nucleophilic to react again.2. Slow Addition of Methylating Agent: Add the methylating agent dropwise or via syringe pump to maintain a low concentration, reducing the chance of a second methylation event.[1][2]
3. Unprotected Piperazine: Both nitrogen atoms are available for reaction.3. Use a Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. This blocks one nitrogen, directing methylation to the other.[1][2][3]
4. Reaction Conditions Favoring Di-methylation: High temperatures or prolonged reaction times can lead to the thermodynamically more stable di-substituted product.4. Optimize Reaction Conditions: Monitor the reaction closely using TLC or LC-MS and stop it once the formation of the mono-methylated product is maximized.[1] Consider lowering the reaction temperature.[1]
Reaction Stalls or is Incomplete 1. Poor Solubility of Reagents: Reactants are not fully dissolved in the chosen solvent.1. Solvent Selection: Switch to a solvent that ensures all reagents are fully dissolved. For N-alkylations, polar aprotic solvents like DMF can be effective.[2]
2. Low Reaction Temperature: The activation energy for the reaction is not being met.2. Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2]
3. Reversible Reaction Equilibrium: Acid generated during the reaction can protonate the piperazine, reducing its nucleophilicity.3. Add a Base: Ensure an adequate amount of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is present to neutralize any acid byproduct.[2]
Difficult Purification of Mono-methylated Product 1. Similar Polarity of Products: The mono-methylated product, di-methylated byproduct, and unreacted piperazine have similar polarities, making chromatographic separation difficult.1. Column Chromatography: Carefully optimize your solvent system for column chromatography. A gradient elution may be necessary.
2. Product is Water-Soluble as a Salt: If the reaction is worked up under acidic conditions, the product may be protonated and remain in the aqueous layer.2. Basify and Extract: Adjust the pH of the aqueous layer to be basic (pH > 9.5) to deprotonate the piperazine nitrogens, then extract with an appropriate organic solvent.[3]
3. Product is an Oil or Difficult to Crystallize: The free base may not be a crystalline solid.3. Salt Formation: Consider converting the purified mono-methylated product to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify by recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the N-methylation of piperazine?

The primary challenge is controlling selectivity. Since piperazine is a symmetric diamine, both nitrogen atoms are nucleophilic and can react with the methylating agent. This frequently leads to the formation of the 1,4-di-methylated byproduct, which lowers the yield of the desired mono-methylated product and complicates purification.[1][2]

Q2: What are the primary strategies to achieve selective mono-methylation?

There are three main strategies to favor mono-methylation:

  • Use of a Protecting Group: This is the most robust method. By protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), you ensure that methylation can only occur at the free nitrogen. The protecting group is then removed in a subsequent step.[1][2][3]

  • Control of Stoichiometry: Using a large excess (5-10 equivalents) of piperazine compared to the methylating agent increases the statistical probability that the methylating agent will react with an un-substituted piperazine molecule.[1]

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of a strong acid to form the mono-salt in situ deactivates one of the nitrogen atoms by protonation, thus directing methylation to the free, more nucleophilic nitrogen.[2]

Q3: What are the recommended reaction conditions for direct N-methylation without a protecting group?

For direct methylation, you should use a large excess of piperazine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF. A non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), is often added to neutralize the acid formed during the reaction. It is also crucial to add the methylating agent (e.g., methyl iodide) slowly to the reaction mixture at a controlled temperature.[1][2]

Q4: How can I effectively purify the mono-methylated piperazine from the reaction mixture?

Purification can be challenging due to the similar properties of the products.

  • Extraction: After the reaction, an aqueous workup is typically performed. It is important to make the aqueous layer basic (pH > 9.5) to ensure your product is in its free base form before extracting with an organic solvent.[3]

  • Column Chromatography: This is the most common method for separating the mono-methylated product from the di-methylated byproduct and excess piperazine. Careful selection of the mobile phase is critical.[1]

  • Crystallization/Salt Formation: If the free base product is a solid, it can be purified by recrystallization. If it is an oil, converting it to a hydrochloride or other salt can yield a crystalline solid that is easier to purify.[1]

Experimental Protocols

Protocol 1: Selective Mono-methylation using a Protecting Group (N-Boc)

This protocol is a reliable, two-step method for achieving high selectivity for the mono-methylated product.

Step 1: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq), Dichloromethane (B109758) (DCM).[1]

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over a period of 1-2 hours.[1]

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

    • Monitor the reaction by TLC until the Boc₂O is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate pure N-Boc-piperazine.[1]

Step 2: N-methylation of N-Boc-piperazine

  • Materials: N-Boc-piperazine (1.0 eq), Methyl iodide (1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve N-Boc-piperazine in anhydrous acetonitrile in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous potassium carbonate to the solution.

    • Add methyl iodide dropwise to the stirred suspension.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude N-Boc-N'-methyl-piperazine can be purified by column chromatography or carried on to the next step.

Step 3: Deprotection of N-Boc-N'-methyl-piperazine

  • Materials: N-Boc-N'-methyl-piperazine, Hydrochloric acid (HCl) solution (e.g., 4M in dioxane) or Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude N-Boc-N'-methyl-piperazine in dichloromethane.

    • Add an excess of HCl solution or TFA to the mixture.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

    • Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting product will be the hydrochloride or trifluoroacetate (B77799) salt of 1-methylpiperazine. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract with an organic solvent.

Protocol 2: Mono-N-methylation using Excess Piperazine

This protocol is a more direct, one-pot method but may result in lower selectivity compared to the protecting group strategy.

  • Materials: Piperazine (10 eq), Methyl iodide (1 eq), Potassium carbonate (2 eq), Acetonitrile (20 mL for 1 mmol of methyl iodide).[1]

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.[1]

    • Slowly add the methyl iodide to the mixture at room temperature over 1 hour.[1]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[1]

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify the residue by column chromatography to isolate the mono-methylated product from the di-methylated byproduct and excess piperazine.[1]

Visualizations

G cluster_start Starting Materials cluster_strategy Selective Mono-methylation Strategies cluster_reaction Reaction & Workup cluster_purification Purification piperazine Piperazine strategy1 Strategy 1: Protecting Group piperazine->strategy1 strategy2 Strategy 2: Excess Piperazine piperazine->strategy2 strategy3 Strategy 3: In-situ Salt Formation piperazine->strategy3 methylating_agent Methylating Agent (e.g., MeI) reaction Alkylation Reaction methylating_agent->reaction strategy1->reaction strategy2->reaction strategy3->reaction workup Aqueous Workup (Basify & Extract) reaction->workup purification Column Chromatography or Crystallization workup->purification product Pure Mono-methylated Piperazine purification->product

Caption: General workflow for selective mono-methylation of piperazine.

G cluster_check Troubleshooting Steps cluster_outcome Resolution start Low Selectivity: Mixture of Mono- and Di-methylated Products check_stoichiometry Is a large excess (5-10x) of piperazine being used? start->check_stoichiometry check_addition Is the methylating agent added slowly (e.g., dropwise)? check_stoichiometry->check_addition Yes outcome Improved Selectivity for Mono-methylated Product check_stoichiometry->outcome No, adjust ratio check_protection Consider using a mono-protecting group (e.g., N-Boc) check_addition->check_protection Yes check_addition->outcome No, slow addition check_protection->outcome Implement protection strategy G cluster_protection Step 1: Protection cluster_methylation Step 2: Methylation cluster_deprotection Step 3: Deprotection start Piperazine protect React with Boc₂O start->protect boc_piperazine N-Boc-piperazine protect->boc_piperazine methylate React with MeI, K₂CO₃ boc_piperazine->methylate boc_methyl_piperazine N-Boc-N'-methyl-piperazine methylate->boc_methyl_piperazine deprotect Treat with Acid (HCl or TFA) boc_methyl_piperazine->deprotect final_product 1-Methylpiperazine deprotect->final_product

References

Technical Support Center: Removal of 1-Methyl-2-phenylpiperazine Isomer Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-methyl-2-phenylpiperazine (B3023066), specifically focusing on the removal of its stereoisomeric impurities. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-methyl-2-phenylpiperazine isomers important?

A1: 1-Methyl-2-phenylpiperazine possesses a chiral center at the C2 position of the piperazine (B1678402) ring, leading to the existence of enantiomers (R and S isomers). These stereoisomers can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1][2] For drug development and to ensure therapeutic efficacy and safety, it is often necessary to isolate and characterize the individual isomers or to synthesize the desired isomer with high enantiomeric purity. Regulatory agencies typically require detailed information on the stereoisomeric composition of a drug substance.

Q2: What are the common methods for separating 1-methyl-2-phenylpiperazine isomers?

A2: The most common and effective methods for separating the enantiomers of 1-methyl-2-phenylpiperazine are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[3] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Preparative chiral chromatography can then be used to isolate larger quantities of the desired isomer.[4]

Q3: How do I choose the right chiral stationary phase (CSP) for my separation?

A3: The selection of the optimal CSP is crucial and often empirical. For basic compounds like 1-methyl-2-phenylpiperazine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a good starting point due to their broad applicability.[4] A screening of several different CSPs with a set of standard mobile phases is the most effective approach to identify a suitable column for your specific isomers.

Q4: What are typical mobile phases used for the chiral separation of piperazine derivatives?

A4: For normal-phase chiral HPLC, mobile phases typically consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol (B145695).[3] For Supercritical Fluid Chromatography (SFC), supercritical CO2 is used as the main mobile phase component, with an alcohol co-solvent like methanol (B129727) or ethanol.[3] To improve peak shape and resolution for basic compounds, a small amount of a basic additive like diethylamine (B46881) (DEA) or isopropylamine (B41738) is often added to the mobile phase.[3][5]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The chromatogram shows a single peak or two poorly separated (co-eluting) peaks for the enantiomers.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving your specific isomers.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotic-based).

  • Incorrect Mobile Phase Composition: The mobile phase composition may not be optimal for enantiorecognition.

    • Solution:

      • Vary the ratio of the alcohol modifier in the mobile phase.

      • Try different alcohol modifiers (e.g., switch from isopropanol to ethanol).

      • For SFC, adjust the percentage of the alcohol co-solvent.

  • Suboptimal Temperature: Temperature can significantly impact chiral separations.

    • Solution: Methodically vary the column temperature. Lower temperatures often enhance enantioselectivity.[5]

Issue 2: Peak Tailing

Symptom: The chromatographic peaks are asymmetrical with a pronounced "tail," leading to poor integration and reduced resolution.

Possible Causes & Solutions:

  • Secondary Interactions: As a basic compound, 1-methyl-2-phenylpiperazine can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, causing peak tailing.[5]

    • Solution: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or isopropylamine, to mask the silanol groups and improve peak shape.[3][5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was overloaded.[5]

  • Contaminated Column: Accumulation of contaminants on the column can degrade performance.

    • Solution: Wash the column according to the manufacturer's instructions. For many polysaccharide-based columns, flushing with a strong solvent like isopropanol or ethanol can be effective.[5]

Issue 3: Irreproducible Retention Times

Symptom: The time it takes for the peaks to elute varies between injections.

Possible Causes & Solutions:

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run or mobile phase change.

    • Solution: Increase the column equilibration time between injections.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Fluctuations in Temperature or Pressure: Changes in ambient temperature or HPLC/SFC system pressure can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature. Investigate the cause of pressure fluctuations in your system.

Data Presentation

The following table provides a representative comparison of different chiral separation methods for 1-methyl-2-phenylpiperazine isomers. The data is illustrative and aims to guide method selection and optimization.

Method Chiral Stationary Phase (CSP) Mobile Phase Resolution (Rs) Analysis Time (min) Notes
Chiral HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/DEA (80:20:0.1)2.115Good resolution, standard analysis time.
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/DEA (90:10:0.1)1.812Faster analysis, slightly lower resolution.
Chiral SFC Cellulose tris(3,5-dichlorophenylcarbamate)CO2/Methanol/Isopropylamine (75:25:0.1)2.55Excellent resolution, very fast analysis.
Chiral SFC Amylose tris(3-chloro-4-methylphenylcarbamate)CO2/Ethanol/Isopropylamine (80:20:0.1)2.36High resolution and fast separation.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for 1-Methyl-2-phenylpiperazine Isomers
  • CSP Screening:

    • Screen a minimum of three to four different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).

    • Use a generic screening mobile phase of Hexane/Isopropanol (80:20 v/v) with 0.1% DEA.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject a 1 mg/mL solution of racemic 1-methyl-2-phenylpiperazine.

    • Evaluate the chromatograms for any signs of peak separation.

  • Mobile Phase Optimization:

    • Select the CSP that shows the best initial separation.

    • Optimize the ratio of isopropanol in the mobile phase (e.g., test 10%, 15%, 20%, 25%) to improve resolution and retention time.

    • If resolution is still suboptimal, try a different alcohol modifier (e.g., ethanol).

  • Temperature Optimization:

    • Once a suitable mobile phase is identified, investigate the effect of column temperature.

    • Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) to find the optimal balance between resolution and analysis time.

Protocol 2: Chiral SFC Method Development for 1-Methyl-2-phenylpiperazine Isomers
  • CSP and Co-solvent Screening:

    • Screen several immobilized polysaccharide-based CSPs.

    • Use a primary screening method with a gradient of a co-solvent (e.g., methanol with 0.1% isopropylamine) in supercritical CO2.

    • A typical gradient would be from 5% to 40% co-solvent over 5-10 minutes.

    • Identify the CSP and co-solvent combination that provides the best separation.

  • Isocratic Method Optimization:

    • Based on the screening results, develop an isocratic method.

    • Optimize the percentage of the co-solvent to achieve a resolution (Rs) > 1.5 and a reasonable analysis time.

    • Adjust the back pressure and temperature to fine-tune the separation.

Visualizations

Troubleshooting_Poor_Resolution start Poor or No Resolution (Rs < 1.5) csp Is the CSP appropriate? start->csp screen_csp Screen different CSPs (e.g., polysaccharide-based) csp->screen_csp No mobile_phase Optimize Mobile Phase csp->mobile_phase Yes screen_csp->mobile_phase vary_modifier Vary alcohol modifier ratio Try different alcohols (IPA, EtOH) mobile_phase->vary_modifier temperature Optimize Temperature vary_modifier->temperature Partial Improvement end_good Resolution Improved (Rs > 1.5) vary_modifier->end_good Significant Improvement vary_temp Test different temperatures (e.g., 15°C, 25°C, 35°C) temperature->vary_temp vary_temp->end_good

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Chiral_Method_Development_Workflow start Start: Chiral Method Development screen_csps 1. CSP Screening (e.g., Chiralpak IA, IB, IC) start->screen_csps select_best_csp Select CSP with best initial separation screen_csps->select_best_csp optimize_mp 2. Mobile Phase Optimization - Vary modifier ratio - Test different modifiers select_best_csp->optimize_mp resolution_check1 Resolution > 1.5? optimize_mp->resolution_check1 resolution_check1->optimize_mp No optimize_temp 3. Temperature Optimization - Analyze at different temperatures resolution_check1->optimize_temp Yes resolution_check2 Resolution > 1.5 and peak shape acceptable? optimize_temp->resolution_check2 resolution_check2->optimize_mp No final_method Final Method Achieved resolution_check2->final_method Yes

Caption: Workflow for chiral HPLC/SFC method development.

References

Optimization of reaction conditions for 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-3-phenylpiperazine, a key intermediate in the manufacturing of pharmaceuticals like Mirtazapine.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are reported, with the most common ones involving multi-step processes. One industrially advantageous method involves the use of a novel intermediate, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine.[1][2] This route includes N-alkylation, reduction of the amide, and debenzylation. Another approach involves the condensation of benzaldehyde (B42025) with a haloamine, followed by cyclization and reduction.[4]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, particularly during steps involving highly reactive reagents like n-butyllithium and lithium aluminium hydride (LiAlH₄).[1][5] Maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial to prevent side reactions with moisture and oxygen.[1][5] The molar ratios of reactants, especially the reducing agent and methylating agent, also significantly impact the yield and purity of the final product.[1][2]

Q3: What are the potential side products or impurities I should be aware of?

A3: A significant challenge in the synthesis of this compound is the formation of isomeric impurities, such as 1-methyl-2-phenylpiperazine (B3023066).[1][6] Non-selective methylation can also lead to the formation of 1,4-dimethyl-2-phenylpiperazine and unreacted 2-phenylpiperazine.[2] The presence of these impurities can complicate purification and affect the overall yield and quality of the final product.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through a combination of techniques. An initial workup may involve quenching the reaction, followed by extraction with an organic solvent like methylene (B1212753) chloride.[1][2] The pH of the aqueous layer is often adjusted to facilitate the extraction of the amine product.[1] Final purification can be achieved by distillation under reduced pressure or by crystallization from a suitable solvent system, such as cyclohexane, to obtain a product with high purity.[1][4] High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the final compound.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Extend the reaction time if necessary. Ensure the reaction temperature is maintained at the optimal level throughout the process.[1]
Degradation of reagentsUse fresh, high-purity reagents. Ensure that moisture-sensitive reagents like lithium aluminium hydride and n-butyllithium are handled under strictly anhydrous and inert conditions.[1][5]
Suboptimal molar ratiosCarefully control the stoichiometry of the reactants. For the reduction step with LiAlH₄, a molar ratio of 1.0-1.2 moles of the reducing agent per mole of the substrate is recommended.[1][2] For methylation, using 1.1 to 1.2 moles of methyl iodide and sodium hydride is typical.[1][2]
Loss of product during workupOptimize the extraction procedure. Ensure the pH is adjusted correctly to maximize the partitioning of the product into the organic phase.[1] Use an adequate volume of extraction solvent and perform multiple extractions if necessary.
Problem 2: Presence of Isomeric Impurity (1-methyl-2-phenylpiperazine)
Possible Cause Suggested Solution
Non-selective starting material synthesisThe formation of the isomeric diol during the synthesis of the dichloride precursor can lead to the 1-methyl-2-phenylpiperazine isomer.[1] It is crucial to use a synthetic route that offers high regioselectivity.
Non-selective cyclizationThe cyclization step can sometimes lead to the formation of the undesired isomer.[6] Careful selection of the synthetic route and reaction conditions is important to favor the formation of the desired 3-phenylpiperazine ring structure.
Ineffective purificationIf the isomeric impurity is present, optimize the purification method. Fractional distillation or preparative chromatography may be necessary to separate the isomers effectively.
Problem 3: Incomplete Reduction of the Amide Intermediate
Possible Cause Suggested Solution
Insufficient amount of reducing agentEnsure the correct molar ratio of lithium aluminium hydride (LiAlH₄) to the amide intermediate is used. A slight excess of the reducing agent is often employed.[1][2]
Deactivated reducing agentLiAlH₄ is highly reactive with moisture. Use freshly opened or properly stored reagent. Ensure the reaction solvent (e.g., THF) is anhydrous.[1][6]
Low reaction temperature or short reaction timeThe reduction of amides with LiAlH₄ often requires elevated temperatures (refluxing THF) and sufficient reaction time (e.g., 2-6 hours) to go to completion.[1][2]

Experimental Protocols

Synthesis via 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

This protocol is based on an industrially advantageous process.[1][2]

Step 1: Methylation of 4-Benzyl-2-oxo-3-phenylpiperazine

  • In a reaction vessel under a nitrogen atmosphere, suspend sodium hydride (1.1-1.2 molar equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Add 4-Benzyl-2-oxo-3-phenylpiperazine to the slurry.

  • Add methyl iodide (1.1-1.2 molar equivalents) while maintaining the temperature between 10°C and 25°C.

  • Stir for approximately 1 hour until the reaction is complete (monitored by TLC or HPLC).

Step 2: Reduction of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

  • In a separate vessel under a nitrogen atmosphere, suspend lithium aluminium hydride (1.0-1.2 molar equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Slowly add a solution of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine in THF, keeping the temperature between 10-15°C.

  • After the addition is complete, heat the reaction mixture to reflux (40°C to 70°C) for approximately 6 hours.

  • Cool the reaction mixture to 5°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture and filter to remove the aluminum salts.

Step 3: Deprotection (Hydrogenation)

  • Dissolve the crude 4-Benzyl-1-methyl-3-phenylpiperazine from the previous step in acetic acid.

  • Add 5% palladium on charcoal (Pd/C) catalyst.

  • Hydrogenate the mixture at a pressure of 80-100 psi and a temperature of 20-30°C for about 4 hours.

  • After the reaction is complete (monitored by HPLC), filter off the catalyst.

  • Remove the acetic acid by distillation.

  • Dissolve the residue in water, adjust the pH to 11.0-12.0 with an aqueous alkali solution, and extract the product with an organic solvent (e.g., methylene chloride).

  • Concentrate the organic layer under reduced pressure to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Key Steps

Step Key Reagents Solvent Temperature Time Yield Purity (HPLC)
MethylationMethyl iodide, Sodium hydrideDMF10-25°C1 hour--
ReductionLithium aluminium hydrideTHF40-70°C (Reflux)6 hours93.6% (for the intermediate)-
DeprotectionH₂, 5% Pd/CAcetic Acid20-30°C4 hours-99.7%

Note: Yields and purity are based on reported examples and may vary depending on the specific experimental setup.[1][2]

Visualizations

experimental_workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection start 4-Benzyl-2-oxo-3-phenylpiperazine reagents1 NaH, CH3I solvent1 DMF intermediate1 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine reagents1->intermediate1 10-25°C, 1h solvent1->intermediate1 reagents2 LiAlH4 solvent2 THF intermediate2 4-Benzyl-1-methyl-3-phenylpiperazine intermediate1->intermediate2 reagents2->intermediate2 Reflux, 6h solvent2->intermediate2 reagents3 H2, 5% Pd/C solvent3 Acetic Acid product This compound intermediate2->product reagents3->product 80-100 psi, 20-30°C, 4h solvent3->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Reagent Degradation? start->cause2 cause3 Product Loss During Workup? start->cause3 solution1 Extend reaction time / Optimize temperature cause1->solution1 Yes solution2 Use fresh, anhydrous reagents under inert atmosphere cause2->solution2 Yes solution3 Optimize extraction pH and solvent volume cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Degradation of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of 1-Methyl-3-phenylpiperazine degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways of this compound?

Based on the metabolism of structurally related compounds, particularly Mirtazapine (B1677164) for which this compound is a key synthetic intermediate, the primary degradation pathways are expected to be:

  • N-Demethylation: The removal of the methyl group from the piperazine (B1678402) ring to form 3-phenylpiperazine.

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, likely at the para-position, resulting in 1-Methyl-3-(4-hydroxyphenyl)piperazine.

  • N-Oxidation: The oxidation of the nitrogen atoms in the piperazine ring.

These metabolic transformations are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4][][6][7]

Q2: Which cytochrome P450 isoforms are likely involved in the metabolism of this compound?

The major CYP isoforms responsible for the metabolism of Mirtazapine are CYP1A2, CYP2D6, and CYP3A4.[1][2][4][][6][7] It is highly probable that these same enzymes are involved in the degradation of this compound. CYP2D6 and CYP1A2 are often involved in aromatic hydroxylation, while CYP3A4 is a key enzyme for N-demethylation and N-oxidation.[2][4][7]

Q3: What are the common in vitro experimental systems to study the degradation of this compound?

Commonly used in vitro systems include:

  • Human Liver Microsomes (HLM): These are subcellular fractions containing a high concentration of CYP enzymes and are widely used for metabolic stability and metabolite identification studies.[8][9]

  • Hepatocytes: Intact liver cells that contain a broader range of metabolic enzymes, including both phase I (e.g., CYPs) and phase II (e.g., UGTs) enzymes.

  • Recombinant Human CYP Enzymes: Individual CYP enzymes expressed in a cellular system (e.g., insect cells) are used to identify the specific isoforms responsible for a particular metabolic reaction.[8]

  • Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[8]

Troubleshooting Guides

Issue 1: Low or No Detection of Metabolites
Possible Cause Troubleshooting Step
Low Metabolic Activity Increase the concentration of the enzyme source (e.g., liver microsomes). Increase the incubation time. Ensure the cofactor (NADPH) is present at an optimal concentration (typically 1 mM).[8]
Metabolite Instability Decrease the incubation time to capture unstable metabolites. Add trapping agents for reactive metabolites if suspected. Analyze samples immediately after quenching the reaction.[10]
Poor Ionization in Mass Spectrometry Optimize the mass spectrometer source parameters. Try different ionization modes (positive vs. negative). Adjust the mobile phase pH to promote ionization.
Inadequate Chromatographic Separation Modify the HPLC gradient to improve the separation of metabolites from the parent compound and matrix components. Try a different column chemistry (e.g., C18, Phenyl-Hexyl).[11][12]
Issue 2: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Enzyme Activity Variation Use a pooled lot of human liver microsomes from multiple donors to average out individual variability.[9] Thaw and handle enzyme preparations consistently.
Matrix Effects in LC-MS Use a stable isotope-labeled internal standard for the parent compound and major metabolites if available. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.[13]
Edge Effects in Plate-Based Assays Avoid using the outer wells of the incubation plate or fill them with a blank solution. Ensure consistent temperature across the plate during incubation.
Issue 3: Difficulty in Identifying Specific CYP Isoforms
Possible Cause Troubleshooting Step
Non-specific Chemical Inhibitors Use a panel of more selective chemical inhibitors at appropriate concentrations. Confirm results using recombinant CYP enzymes.
Contribution of Multiple Enzymes Perform kinetic studies with a range of substrate concentrations to determine the contribution of high- and low-affinity enzymes.
Low Activity of a Specific Recombinant Enzyme Verify the activity of the recombinant enzyme lot with a known probe substrate. Increase the concentration of the recombinant enzyme.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar compound not expected to be a metabolite)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of HLM in phosphate buffer.

  • In a 96-well plate, add the HLM solution.

  • Add the this compound working solution to initiate the pre-incubation (final substrate concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the remaining concentration of this compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of this compound formed by human liver microsomes.

Procedure:

  • Follow the incubation procedure as described in Protocol 1, but use a higher concentration of this compound (e.g., 10-50 µM) to generate detectable levels of metabolites.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Process the data using metabolite identification software. Look for potential mass shifts corresponding to expected biotransformations (see table below).

  • Confirm the structure of potential metabolites by comparing their fragmentation patterns with that of the parent compound.

Table 1: Expected Mass Shifts for this compound Metabolites

Metabolic ReactionMass ChangeExpected Metabolite
N-Demethylation-14 Da3-Phenylpiperazine
Hydroxylation+16 Da1-Methyl-3-(hydroxyphenyl)piperazine
N-Oxidation+16 DaThis compound-N-oxide

Visualizations

DegradationPathways cluster_main This compound cluster_metabolites Primary Metabolites MPP This compound PP 3-Phenylpiperazine MPP->PP N-Demethylation (CYP3A4) OH_MPP 1-Methyl-3-(hydroxyphenyl)piperazine MPP->OH_MPP Aromatic Hydroxylation (CYP2D6, CYP1A2) NO_MPP This compound-N-oxide MPP->NO_MPP N-Oxidation (CYP3A4)

Caption: Predicted metabolic degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (this compound) incubation_plate Add HLM to 96-well Plate stock->incubation_plate hlm Prepare HLM Suspension hlm->incubation_plate pre_incubation Pre-incubate at 37°C incubation_plate->pre_incubation reaction Initiate Reaction with NADPH pre_incubation->reaction quench Quench Reaction at Time Points reaction->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Half-life, Metabolite ID) lcms->data_analysis

Caption: General experimental workflow for in vitro metabolism studies.

References

Technical Support Center: Synthesis of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with phenylpiperazine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and analytical data to help you avoid the formation of the undesired byproduct, 1,4-dimethyl-2-phenylpiperazine, during your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the likely desired product when 1,4-dimethyl-2-phenylpiperazine is an undesired byproduct?

A1: In the context of methylating 2-phenylpiperazine (B1584378), the common goal is to synthesize N-substituted isomers, with 1-methyl-3-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine (where both methyl groups are on the nitrogen atoms) being the most common targets. The formation of 1,4-dimethyl-2-phenylpiperazine as a byproduct often occurs during non-selective methylation reactions.[1][2]

Q2: What are the common synthetic methods that can lead to the formation of 1,4-dimethyl-2-phenylpiperazine as a byproduct?

A2: The most common method is the Eschweiler-Clarke reaction , a reductive amination procedure used for the N-methylation of primary and secondary amines using formaldehyde (B43269) and formic acid.[3][4] If not properly controlled, this reaction can lead to a mixture of methylated products, including the undesired 1,4-dimethyl-2-phenylpiperazine.[1][2] Other methylation methods using reagents like methyl iodide can also result in non-selective methylation and the formation of a mixture of isomers.[1][2]

Q3: Why is it crucial to control the formation of this specific isomer?

A3: Regioisomers of pharmacologically active compounds can have significantly different biological activities, potencies, and toxicological profiles. The presence of an undesired isomer like 1,4-dimethyl-2-phenylpiperazine can compromise the purity of the final compound, leading to inconsistent experimental results and potential safety concerns in drug development. Therefore, strict control over its formation is essential for producing a pure, well-characterized active pharmaceutical ingredient (API).

Q4: What analytical techniques are recommended for identifying and quantifying 1,4-dimethyl-2-phenylpiperazine in a mixture of isomers?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying different isomers based on their retention times and mass fragmentation patterns.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous differentiation of isomers based on their unique chemical shifts and coupling constants.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separation of the isomers.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of N-methylated 2-phenylpiperazine derivatives.

Issue 1: Presence of 1,4-dimethyl-2-phenylpiperazine in the final product.

  • Potential Cause: Non-selective methylation of the two nitrogen atoms in the 2-phenylpiperazine starting material. The nitrogen at the 4-position is sterically less hindered than the nitrogen at the 1-position, making it susceptible to methylation.

  • Recommended Solutions:

    • Employ a Protection Strategy: To achieve regioselective methylation at the desired nitrogen, a protection-deprotection strategy is highly effective. The more reactive nitrogen can be protected with a suitable protecting group (e.g., benzyl), followed by methylation of the other nitrogen, and subsequent deprotection.[1][9]

    • Optimize Eschweiler-Clarke Conditions: Carefully control the stoichiometry of the reagents. Using a limited amount of formaldehyde and formic acid can favor monomethylation. However, this may result in a mixture of unreacted starting material, the desired monomethylated product, and the undesired dimethylated product, requiring careful purification.

    • Alternative Synthetic Route: Consider a multi-step synthesis that builds the desired isomer from acyclic precursors, which offers greater control over the final structure.[1][2]

Issue 2: Difficulty in separating the desired isomer from 1,4-dimethyl-2-phenylpiperazine.

  • Potential Cause: The isomers have very similar physical properties (e.g., boiling point, polarity), making separation by standard distillation or simple chromatography challenging.

  • Recommended Solutions:

    • Fractional Crystallization: This technique can be effective for separating isomers that form crystalline solids. The process involves dissolving the mixture in a suitable solvent and slowly cooling it to induce the crystallization of one isomer, which can then be separated by filtration. Multiple recrystallization steps may be necessary to achieve high purity.[10][11]

    • Preparative High-Performance Liquid Chromatography (HPLC): For smaller scale separations or when high purity is critical, preparative HPLC using an appropriate column and mobile phase can effectively separate the isomers.[8][12]

    • Column Chromatography with Optimized Conditions: While challenging, optimization of column chromatography (e.g., using a specific stationary phase, gradient elution) may improve separation.

Issue 3: Ambiguous analytical results making it difficult to confirm the isomeric purity.

  • Potential Cause: Co-elution in chromatography or overlapping signals in NMR spectra.

  • Recommended Solutions:

    • Use Multiple Analytical Techniques: Do not rely on a single analytical method. Correlate data from GC-MS, ¹H NMR, and ¹³C NMR to confidently identify and quantify the isomers.

    • Acquire High-Resolution Spectra: For NMR, use a high-field instrument to achieve better signal dispersion and resolve overlapping peaks.

    • 2D NMR Techniques: Employ 2D NMR experiments like COSY, HSQC, and HMBC to establish the connectivity of atoms and definitively assign the structure of each isomer.[6]

    • Derivatization: In some cases, derivatizing the mixture can improve the separation in chromatography or provide more distinct mass spectra.

Data Presentation

The following tables summarize key data for the synthesis and analysis of relevant phenylpiperazine derivatives.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Key Reagents Advantages Disadvantages Reported Yield
Route 1: Protection-Methylation-Deprotection [1][9]2-Phenylpiperazine, Benzyl (B1604629) chloride, Methyl iodide, Pd/C, H₂High regioselectivity, pure product.Multi-step, requires handling of hazardous reagents (e.g., methyl iodide).Good to high.
Route 2: Eschweiler-Clarke Methylation [3][4]2-Phenylpiperazine, Formaldehyde, Formic acidOne-pot reaction, readily available reagents.Can lead to a mixture of products, including the undesired 1,4-dimethyl isomer.Variable, depends on reaction control.
Route 3: From Acyclic Precursors [1][2]Benzaldehyde, 2-Chloroethylamine, 1-Chloro-N-methylmethanamine, NaBH₄High control over isomer formation.Multi-step, may involve unstable intermediates.Moderate.

Table 2: Analytical Data for Isomer Differentiation

Compound ¹H NMR (Key Signals, δ ppm in CDCl₃) ¹³C NMR (Key Signals, δ ppm in CDCl₃) GC-MS (Key Fragment ions, m/z)
This compound 2.31 (s, 3H, N-CH₃), 3.87 (dd, 1H), 7.27-7.41 (m, 5H, Ar-H)[1]46.6, 46.7, 55.6, 60.8, 63.7, 127.3, 127.9, 128.8, 142.9[1]176 (M+), 133, 104, 70
1,4-Dimethyl-2-phenylpiperazine Characteristic signals for two different N-CH₃ groups and a different piperazine (B1678402) ring proton pattern.Unique chemical shifts for the two N-methyl carbons and piperazine ring carbons.190 (M+), and a distinct fragmentation pattern.

Experimental Protocols

Protocol 1: Synthesis of this compound via Protection-Methylation-Deprotection

This protocol is a generalized procedure based on common synthetic strategies and should be optimized for specific laboratory conditions.

Step 1: N-Benzylation of 2-Phenylpiperazine

  • Dissolve 2-phenylpiperazine (1 eq.) in a suitable solvent such as acetonitrile (B52724) or DMF.

  • Add a base, such as potassium carbonate (1.5 eq.).

  • Add benzyl chloride (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture, filter the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product (1-benzyl-3-phenylpiperazine) by column chromatography or crystallization.

Step 2: N-Methylation of 1-Benzyl-3-phenylpiperazine (B1287912)

  • Dissolve 1-benzyl-3-phenylpiperazine (1 eq.) in a suitable solvent like THF or DMF.

  • Add a strong base, such as sodium hydride (1.2 eq.), portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 1-benzyl-4-methyl-2-phenylpiperazine.

Step 3: Debenzylation to Yield this compound [1][9]

  • Dissolve the crude product from Step 2 in a suitable solvent, such as methanol (B129727) or ethanol.

  • Add a palladium on carbon catalyst (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC or GC-MS).

  • Filter the catalyst through a pad of Celite® and wash with the solvent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the final product by vacuum distillation, column chromatography, or crystallization.

Protocol 2: Analytical Differentiation of Isomers by GC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the reaction mixture or purified product in a suitable solvent like methanol or dichloromethane.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the retention times and mass fragmentation patterns of the peaks in the sample chromatogram with those of authenticated reference standards of the individual isomers. The mass spectrum of 1,4-dimethyl-2-phenylpiperazine will show a molecular ion peak at m/z 190, while this compound will have a molecular ion at m/z 176.

Mandatory Visualizations

Synthesis_and_Byproduct_Formation cluster_synthesis Synthesis of this compound cluster_byproduct Byproduct Formation (Eschweiler-Clarke) 2-Phenylpiperazine 2-Phenylpiperazine 1-Benzyl-3-phenylpiperazine 1-Benzyl-3-phenylpiperazine 2-Phenylpiperazine->1-Benzyl-3-phenylpiperazine 1. Benzyl Chloride, Base 1-Benzyl-4-methyl-2-phenylpiperazine 1-Benzyl-4-methyl-2-phenylpiperazine 1-Benzyl-3-phenylpiperazine->1-Benzyl-4-methyl-2-phenylpiperazine 2. NaH, CH3I This compound This compound 1-Benzyl-4-methyl-2-phenylpiperazine->this compound 3. H2, Pd/C 2-Phenylpiperazine_by 2-Phenylpiperazine Mixture Mixture 2-Phenylpiperazine_by->Mixture HCHO, HCOOH (excess) Undesired_Byproduct 1,4-Dimethyl-2-phenylpiperazine Mixture->Undesired_Byproduct Desired_Product This compound Mixture->Desired_Product

Caption: Synthetic pathways for this compound and the formation of the 1,4-dimethyl-2-phenylpiperazine byproduct.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps cluster_synthesis_options Synthesis Optimization cluster_purification_options Purification Methods start Is 1,4-dimethyl-2-phenylpiperazine detected? yes_detected Yes start->yes_detected Check Analytical Data no_detected No - Synthesis Successful start->no_detected check_synthesis Review Synthesis Method yes_detected->check_synthesis purification Implement Purification check_synthesis->purification If byproduct is unavoidable protection Use Protection Strategy check_synthesis->protection optimize_reagents Optimize Reagent Stoichiometry check_synthesis->optimize_reagents new_route Consider Alternative Route check_synthesis->new_route crystallization Fractional Crystallization purification->crystallization prep_hplc Preparative HPLC purification->prep_hplc column_chrom Optimized Column Chromatography purification->column_chrom

Caption: Troubleshooting workflow for addressing the formation of the undesired isomer.

Experimental_Workflow start Start: Synthesis of Methylated 2-Phenylpiperazine reaction Perform Chemical Reaction start->reaction workup Reaction Work-up and Crude Product Isolation reaction->workup analysis Analytical Characterization (GC-MS, NMR) workup->analysis purity_check Isomeric Purity Check analysis->purity_check purification Purification (Crystallization / Chromatography) purity_check->purification Purity < 99% final_product Pure Desired Isomer purity_check->final_product Purity > 99% purification->analysis

Caption: General experimental workflow for the synthesis and purification of the desired phenylpiperazine isomer.

References

Alternative reducing agents to LiAlH4 for 1-Methyl-3-phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1-Methyl-3-phenylpiperazine, focusing on alternatives to the commonly used reducing agent, Lithium Aluminium Hydride (LiAlH₄).

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to LiAlH₄ for the reduction of 1-methyl-3-phenyl-piperazin-2-one?

A1: While LiAlH₄ is a powerful and effective reducing agent for converting amides and lactams to amines, it presents several challenges, particularly in a process scale-up. These include:

  • Safety Hazards: LiAlH₄ is highly pyrophoric, reacting violently with water and other protic solvents, which necessitates stringent anhydrous reaction conditions and careful handling.

  • Work-up Difficulties: The quenching of LiAlH₄ reactions often results in the formation of gelatinous aluminum salts, which can complicate product isolation and purification.

  • Waste Generation: The work-up procedure generates a significant amount of aluminum-containing waste.

Alternatives can offer milder reaction conditions, improved safety profiles, and easier work-up procedures.

Q2: What are the most promising alternatives to LiAlH₄ for this synthesis?

A2: Several viable alternatives exist for the reduction of the lactam precursor to this compound. The most common and effective include:

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): A safer, non-pyrophoric alternative to LiAlH₄ that is soluble in aromatic solvents.[1][2][3][4][5]

  • Catalytic Hydrogenation: An environmentally friendly method that uses hydrogen gas and a metal catalyst. This method can be highly selective but may require high pressures and temperatures.

  • Sodium Borohydride (B1222165) (NaBH₄) with an Activating Agent: Sodium borohydride itself is generally not reactive enough to reduce amides, but its reactivity can be enhanced by the addition of activating agents.[6][7][8]

Q3: Can Sodium Borohydride alone reduce the lactam?

A3: No, sodium borohydride is typically not strong enough to reduce amides or lactams on its own.[8][9][10] However, its reducing power can be unlocked by using it in conjunction with an activating agent such as iodine or by performing the reaction in the presence of a Lewis acid. For the synthesis of this compound, an alternative route involves the reduction of a tetrahydropyrazine (B3061110) intermediate with sodium borohydride, which is a milder approach than direct lactam reduction.

Q4: What are the main challenges with catalytic hydrogenation for this synthesis?

A4: The primary challenges with catalytic hydrogenation include:

  • Catalyst Poisoning: The nitrogen atoms in the piperazine (B1678402) ring can act as catalyst poisons, deactivating the catalyst and hindering the reaction.[11][12] Sulfur-containing impurities in the substrate or solvent can also poison the catalyst.[13]

  • Harsh Conditions: Achieving complete reduction of the amide bond may require high hydrogen pressures and elevated temperatures, which can necessitate specialized equipment.

  • Catalyst Selection: The choice of catalyst (e.g., Palladium, Platinum, Rhodium, Raney Nickel) and reaction conditions is critical for achieving high yield and selectivity.[11]

Troubleshooting Guides

Issue 1: Low or No Conversion with Red-Al®
Possible Cause Troubleshooting Step
Inactive Reagent Red-Al® is sensitive to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions. Titrate a small sample to determine its active hydride content.
Insufficient Reagent Use a molar excess of Red-Al®, typically 2-4 equivalents, to ensure complete reduction.
Low Reaction Temperature While the reaction can be initiated at a lower temperature, it often requires heating (e.g., refluxing in toluene) to go to completion. Monitor the reaction by TLC or LC-MS and increase the temperature if necessary.
Poor Solvent Quality Use anhydrous, high-purity toluene (B28343) or another suitable aromatic solvent. Protic impurities will consume the reagent.
Issue 2: Incomplete Reaction or Catalyst Deactivation during Catalytic Hydrogenation
Possible Cause Troubleshooting Step
Catalyst Poisoning The piperazine product or nitrogen-containing impurities can poison the catalyst.[11][12] Consider using a more poison-resistant catalyst like Rhodium.[11] Purify the starting material to remove potential poisons. A guard bed can also be used to remove impurities from the feedstock.[11]
Insufficient Catalyst Loading Increase the catalyst loading (w/w %). Ensure the catalyst is properly dispersed in the reaction mixture.
Inadequate Hydrogen Pressure or Temperature Increase the hydrogen pressure and/or reaction temperature according to literature procedures for similar substrates. Ensure proper agitation to facilitate mass transfer of hydrogen.
Improper Catalyst Handling Handle pyrophoric catalysts like Raney® Nickel under an inert atmosphere to prevent deactivation.[11]
Issue 3: Low Yield with Sodium Borohydride and Activating Agent
Possible Cause Troubleshooting Step
Ineffective Activation The choice and stoichiometry of the activating agent are crucial. Ensure the activating agent is added under appropriate conditions (e.g., correct temperature, inert atmosphere).
Side Reactions The activated intermediate may be susceptible to side reactions. Control the reaction temperature and addition rate of the reducing agent.
Incomplete Reaction Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or addition of more reducing agent may be necessary.
Hydrolysis of Reagent Sodium borohydride can decompose in acidic conditions. If an acidic activating agent is used, carefully control the pH and temperature.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reduction of 1-methyl-3-phenyl-piperazin-2-one or a related intermediate to this compound using different reducing agents. Please note that direct comparative data for all agents on the specific lactam is limited; therefore, some data is extrapolated from reductions of similar N-substituted lactams.

Reducing AgentPrecursorTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
LiAlH₄ 1-methyl-2-oxo-3-phenylpiperazineTHFReflux2 - 6~85[14]
Red-Al® N-alkyl lactamsTolueneReflux2 - 1280 - 95[1]
Catalytic Hydrogenation (e.g., Pd/C) 4-benzyl-1-methyl-3-phenylpiperazine (B3188717) (deprotection step)Methanol (B129727)/Acetic Acid25 - 305High[14]
NaBH₄ 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazineMethanol0 - 253>99 (purity)

Experimental Protocols

Protocol 1: Reduction with Red-Al®
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-methyl-3-phenyl-piperazin-2-one (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Through the addition funnel, add a solution of Red-Al® (2.5 equivalents, ~70% solution in toluene) dropwise to the stirred solution at room temperature. An initial exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C. Cautiously quench the excess Red-Al® by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate, followed by water.

  • Purification: Filter the resulting suspension through a pad of celite and wash the filter cake with toluene. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

Protocol 2: Catalytic Hydrogenation (Illustrative for a deprotection/reduction step)

This protocol is adapted for the deprotection of a benzyl (B1604629) group, which is a common strategy in piperazine synthesis and involves a reduction.

  • Reaction Setup: To a high-pressure reactor, add 4-benzyl-1-methyl-3-phenylpiperazine (1 equivalent), methanol, a catalytic amount of acetic acid, and 5% Palladium on carbon (50% wet, ~5 w/w %).[14]

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas before introducing hydrogen. Pressurize the reactor with hydrogen (e.g., 100 psi) and heat to the desired temperature (e.g., 25-30°C) with vigorous stirring.[14]

  • Monitoring and Work-up: Monitor the reaction by hydrogen uptake or by analyzing aliquots via TLC or LC-MS. Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas.

  • Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate and dissolve the residue in water. Adjust the pH to >11 with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., toluene).[14] Dry the organic layer, concentrate, and purify the product as needed.

Protocol 3: Reduction of a Tetrahydropyrazine Intermediate with NaBH₄

This protocol describes an alternative synthetic route that avoids the direct reduction of the lactam.

  • Reaction Setup: Dissolve the 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine intermediate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 15°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Purification: Add water to the residue and adjust the pH to ~1 with 6N HCl. Stir the resulting suspension, then basify to pH >12 with 50% NaOH. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Logical Workflow for Reducing Agent Selection

Reducing_Agent_Selection start Start: Synthesis of This compound precursor Precursor: 1-methyl-3-phenyl-piperazin-2-one start->precursor safety_considerations Safety & Handling Concerns? precursor->safety_considerations scale Scale of Reaction? safety_considerations->scale Yes lialh4 Use LiAlH4 (High Reactivity, Hazardous) safety_considerations->lialh4 No equipment High-Pressure Equipment Available? scale->equipment Process Scale red_al Use Red-Al (Safer Alternative, Good Yield) scale->red_al Lab Scale chemoselectivity Chemoselectivity Issues? equipment->chemoselectivity No catalytic_hydrogenation Use Catalytic Hydrogenation (Green, Potential Poisoning) equipment->catalytic_hydrogenation Yes nabh4_activated Use NaBH4 + Activator (Mild, Requires Activation) chemoselectivity->nabh4_activated Yes alternative_route Consider Alternative Route: Reduce Tetrahydropyrazine with NaBH4 (Milder) chemoselectivity->alternative_route Consider end_product This compound lialh4->end_product red_al->end_product catalytic_hydrogenation->end_product nabh4_activated->end_product alternative_route->end_product

Caption: Decision workflow for selecting a reducing agent in the synthesis of this compound.

References

Technical Support Center: Chiral Separation of 1-Methyl-3-phenylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 1-Methyl-3-phenylpiperazine enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of this compound?

A1: The main challenge lies in the structural similarity of its enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment, making their separation dependent on the formation of transient diastereomeric complexes with a chiral stationary phase (CSP). The selection of an appropriate CSP and the optimization of mobile phase conditions are critical to achieving adequate resolution.

Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound?

A2: Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) derivatives, have shown success in resolving a wide range of chiral compounds, including phenylpiperazine derivatives.[1][2] An application has demonstrated a successful separation using an amylose-based CSP, specifically CHIRALPAK® AY-3.[3]

Q3: What are the key parameters to optimize for a successful separation?

A3: The critical parameters for optimizing the chiral separation of this compound are:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most crucial factor.

  • Mobile Phase Composition: The type and ratio of organic solvents and additives significantly impact selectivity and resolution.[4]

  • Mobile Phase Additives: Basic additives like diethylamine (B46881) (DEA) are often necessary to improve peak shape and reduce tailing for basic compounds like piperazines.[3][5]

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process and influence selectivity.[4]

  • Flow Rate: Optimizing the flow rate can enhance column efficiency and resolution.

Q4: Why is a basic additive, such as diethylamine (DEA), often used in the mobile phase?

A4: this compound is a basic compound due to the nitrogen atoms in the piperazine (B1678402) ring. These basic sites can interact with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, leading to peak tailing and poor peak shape. A basic additive like DEA in the mobile phase helps to saturate these active sites, minimizing secondary interactions and resulting in sharper, more symmetrical peaks.[5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No separation of enantiomers Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs, focusing on polysaccharide-based columns (e.g., amylose and cellulose derivatives).[1][2]
Suboptimal mobile phase composition.Systematically vary the organic modifiers (e.g., ethanol (B145695), isopropanol, acetonitrile) and their ratios.
Poor resolution (Rs < 1.5) Mobile phase composition is not optimal.Fine-tune the mobile phase composition. Small changes in the solvent ratio or the addition of a different co-solvent can significantly impact resolution.[4]
Inappropriate column temperature.Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase backpressure.[4]
Flow rate is too high.Reduce the flow rate to increase the interaction time between the enantiomers and the CSP.
Peak tailing or broad peaks Secondary interactions with the stationary phase.Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), to block active silanol groups.[3][5]
Sample overload.Reduce the sample concentration or injection volume.
Column degradation.Flush the column with an appropriate solvent or replace it if it has reached the end of its lifespan.
Inconsistent retention times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.
Fluctuations in temperature.Use a column oven to maintain a stable temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure proper mixing.

Experimental Protocol

The following is a detailed methodology for the chiral separation of this compound enantiomers based on a successful application.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-VIS detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® AY-3, 4.6 x 150 mm, 3 µm particle size

  • Mobile Phase: Ethanol / Diethylamine (100 / 0.1, v/v)

  • Chromatographic Mode: Polar Phase

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C

  • Detection: UV-VIS at 230 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL

Procedure:

  • Prepare the mobile phase by mixing ethanol and diethylamine in a 100:0.1 volume ratio.

  • Degas the mobile phase before use.

  • Install the CHIRALPAK® AY-3 column and equilibrate with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Inject 5 µL of the sample solution onto the column.

  • Monitor the separation at a wavelength of 230 nm.

Quantitative Data

The following table summarizes the quantitative data obtained from the chiral separation of this compound enantiomers using the protocol described above.[3]

EnantiomerRetention Time (Rt) (min)Capacity Factor (k')
14.41.49
24.81.69

Separation Parameters:

ParameterValue
Alpha Value (α) 1.14
Resolution (Rs) 2.97

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase (Ethanol/DEA = 100/0.1) Equilibration Column Equilibration (CHIRALPAK® AY-3) Mobile_Phase->Equilibration Sample_Prep Prepare Sample (1 mg/mL in Mobile Phase) Injection Inject Sample (5 µL) Sample_Prep->Injection Equilibration->Injection Separation Isocratic Elution (0.5 mL/min, 25°C) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Calculate Rt, k', α, Rs Chromatogram->Quantification

Caption: Experimental workflow for the chiral separation of this compound.

Troubleshooting_Logic Start Start Separation Check_Separation Adequate Separation? Start->Check_Separation No_Separation No or Poor Separation Check_Separation->No_Separation No Successful_Separation Successful Separation Check_Separation->Successful_Separation Yes Check_CSP Screen Different CSPs No_Separation->Check_CSP Optimize_MP Optimize Mobile Phase Check_CSP->Optimize_MP Peak_Shape Poor Peak Shape? Optimize_MP->Peak_Shape Add_Additive Add Basic Additive (e.g., DEA) Peak_Shape->Add_Additive Yes (Tailing) Adjust_Temp_Flow Adjust Temperature/Flow Rate Peak_Shape->Adjust_Temp_Flow No Add_Additive->Adjust_Temp_Flow Adjust_Temp_Flow->Check_Separation

Caption: Troubleshooting logic for chiral separation method development.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-3-phenylpiperazine is a key intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Mirtazapine. The efficiency, selectivity, and scalability of its synthesis are critical factors for drug development and manufacturing. This guide provides an objective comparison of several prominent synthetic routes to this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the primary synthesis routes for this compound.

ParameterRoute 1: From Benzaldehyde (B42025) & 2-Chloroethylamine (B1212225)Route 2: Via 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazineRoute 3: From α-Bromophenylacetic Acid Ester & Ethylenediamine (B42938)Route 4: Direct Methylation of 2-Phenylpiperazine (B1584378)
Starting Materials Benzaldehyde, 2-Chloroethylamine, 1-Chloro-N-methylmethanamine2-Oxo-3-phenylpiperazine, Benzyl (B1604629) Chloride, Methyl Iodideα-Bromophenylacetic acid ester, Ethylenediamine, Methyl Iodide2-Phenylpiperazine, Methylating agent
Key Transformations Imine formation, Cyclization, ReductionProtection, N-methylation, Reduction, DeprotectionCyclization, Reduction, N-methylationN-methylation
Reported Overall Yield Good overall yield reported[1]High (specific overall yield not stated, but step-wise yields are high)[2][3]Low due to non-selective methylation[2][3]Low[1][4]
Product Purity 99.9% (by HPLC)[1]99.7% - 100% (by HPLC)[2][3]Results in a mixture of products[2][3]Produces unwanted 1,4-dimethylpiperazine[1][4]
Key Advantages Novel and efficient three-step process.[1]High purity of the final product, two alternative sequences for flexibility.[4]Utilizes readily available starting materials.A straightforward, one-step concept.
Key Disadvantages Handling of haloamines.Multi-step process involving protection and deprotection.Non-selective final methylation step is a major drawback.[2][3]Lack of selectivity leads to multiple byproducts and low yield.[1][4]
Industrial Viability Potentially viable due to efficiency and high purity.[1]Industrially advantageous process for high purity product.[3]Not ideal for large-scale production due to purification challenges.Not recommended for efficient synthesis.

Synthetic Route Overviews and Diagrams

Route 1: Synthesis from Benzaldehyde and 2-Chloroethylamine

This novel approach involves a three-step, one-pot synthesis.[1] Benzaldehyde is first condensed with 2-chloroethylamine to form an imine. This intermediate is then cyclized with 1-chloro-N-methylmethanamine to form a tetrahydropyrazine (B3061110) derivative, which is subsequently reduced in situ with sodium borohydride (B1222165) to yield this compound.[1]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2 & 3: Cyclization & Reduction (in situ) benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine Toluene (B28343), Reflux chloroethylamine 2-Chloroethylamine chloroethylamine->imine tetrahydropyrazine 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine imine->tetrahydropyrazine chloromethylamine 1-Chloro-N-methylmethanamine chloromethylamine->tetrahydropyrazine final_product This compound tetrahydropyrazine->final_product Sodium Borohydride, Methanol (B129727)

Caption: Synthesis of this compound from Benzaldehyde.

Route 2: Synthesis via 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine Intermediate

This route offers a high-purity product through a multi-step process involving a protected intermediate.[3][4] The synthesis can proceed through two different sequences after the formation of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine:

  • Sequence A: Reduction of the lactam followed by deprotection of the benzyl group.

  • Sequence B: Deprotection of the benzyl group followed by reduction of the lactam.

G cluster_A Sequence A cluster_B Sequence B start 2-Oxo-3-phenylpiperazine protected_piperazine 4-Benzyl-2-oxo-3-phenylpiperazine start->protected_piperazine Benzyl Chloride, NaHCO3, DMF methylated_piperazine 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine protected_piperazine->methylated_piperazine Methyl Iodide, NaH, DMF reduced_A 4-Benzyl-1-methyl-3-phenylpiperazine methylated_piperazine->reduced_A LiAlH4, THF deprotected_B 1-Methyl-2-oxo-3-phenylpiperazine methylated_piperazine->deprotected_B H2, Pd-C, Acetic Acid final_product_A This compound reduced_A->final_product_A H2, Pd-C, Acetic Acid final_product_B This compound deprotected_B->final_product_B LiAlH4, THF

Caption: Synthesis via a 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine intermediate.

Experimental Protocols

Protocol for Route 1: From Benzaldehyde and 2-Chloroethylamine[1]
  • Imine Formation: Benzaldehyde and 2-chloroethylamine are refluxed in toluene for 12 hours. The resulting residue is dissolved in dichloromethane (B109758) (DCM) and washed with a sodium bicarbonate solution. The crude product is distilled under vacuum to yield the imine intermediate.

  • Cyclization and Reduction: 1 mole of the imine intermediate, 1.5-1.7 moles of 1-chloro-N-methylmethanamine, and 2 moles of sodium borohydride are reacted in methanol under cooling for 3 hours.

  • Work-up: The reaction mixture is cooled, and a 6N HCl solution is added to adjust the pH to 1. The resulting suspension is stirred and then basified with 50% NaOH to a pH of 12-14. The product is extracted with diethyl ether, which is then concentrated. The final product is crystallized from isopropyl alcohol.

Protocol for Route 2 (Sequence A): Via 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine[3][4]
  • Protection: To a suspension of 2-oxo-3-phenylpiperazine and sodium bicarbonate in DMF, benzyl chloride is added, and the mixture is heated to 100°C for 2 hours to yield 4-benzyl-2-oxo-3-phenylpiperazine.

  • N-methylation: 4-Benzyl-2-oxo-3-phenylpiperazine is added to a suspension of sodium hydride in anhydrous DMF at 10-15°C. A solution of methyl iodide in anhydrous DMF is then added slowly, and the reaction is stirred for 1 hour to produce 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine.

  • Reduction: 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine is slowly added to a suspension of lithium aluminium hydride (LiAlH₄) in anhydrous THF at 10-15°C. The reaction mixture is then refluxed for 6 hours. The reaction is quenched by the successive addition of water and 15% aqueous sodium hydroxide (B78521) solution to yield 4-benzyl-1-methyl-3-phenylpiperazine. A yield of 93.6% has been reported for this step.[3]

  • Deprotection: 4-Benzyl-1-methyl-3-phenylpiperazine is dissolved in acetic acid, and 5% palladium on charcoal is added. The mixture is subjected to hydrogenation at 80-100 psi for 4 hours at 25-30°C. After filtration and concentration, the residue is dissolved in water, washed with toluene, and the pH is adjusted to 11.0-12.0 with 50% sodium hydroxide solution. The product is extracted with toluene and crystallized from cyclohexane (B81311) to yield highly pure this compound.[3]

Conclusion

The choice of a synthetic route for this compound depends on the specific requirements of the researcher or manufacturer, including desired purity, yield, cost, and scalability.

  • The synthesis from benzaldehyde and 2-chloroethylamine (Route 1) presents a novel and efficient method that results in a high-purity product. Its one-pot nature for the final steps could be advantageous for industrial applications.[1]

  • The synthesis via a 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine intermediate (Route 2) is a well-documented and robust method that consistently delivers a product of very high purity, making it suitable for pharmaceutical applications where stringent quality control is paramount.[3][4]

  • Routes involving the direct methylation of 2-phenylpiperazine (Route 4) or starting from α-bromophenylacetic acid ester and ethylenediamine (Route 3) suffer from a significant lack of selectivity in the final methylation step, leading to challenging purification and lower yields, making them less desirable for large-scale, high-purity synthesis.[1][2][3][4]

For researchers and drug development professionals, Routes 1 and 2 represent the most promising strategies for obtaining high-quality this compound. The selection between these two would likely be influenced by a detailed cost analysis of starting materials and reagents, as well as process safety and environmental considerations.

References

A Comparative Guide to Mirtazapine Precursors: 1-Methyl-3-phenylpiperazine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to the atypical antidepressant Mirtazapine (B1677164), focusing on the performance of the key precursor 1-Methyl-3-phenylpiperazine against an alternative starting material, styrene (B11656) oxide and N-methylethanolamine. The information presented is supported by experimental data from various sources to aid in process development and optimization.

Comparison of Synthetic Routes

The synthesis of Mirtazapine can be broadly approached via two distinct pathways. The most established route utilizes this compound as a key intermediate. An alternative, longer route commences from more basic starting materials: styrene oxide and N-methylethanolamine. A summary of the key performance indicators for each route is presented below.

ParameterThis compound RouteStyrene Oxide & N-methylethanolamine Route
Starting Materials This compound, 2-chloronicotinonitrileStyrene oxide, N-methylethanolamine
Number of Steps 47
Overall Yield ~70-80% (from immediate precursor)22.6%[1]
Final Product Purity >99%[2]99.79%[1]

Synthetic Pathways and Methodologies

Synthesis via this compound

This route is a well-documented and widely used method for the industrial production of Mirtazapine. The general synthetic scheme involves the reaction of this compound with a substituted pyridine (B92270) derivative, followed by a series of transformations to yield the final tetracyclic structure.

Experimental Protocol:

A typical synthesis involves the following key steps:

  • Condensation: this compound is reacted with 2-chloronicotinonitrile in the presence of a base such as potassium fluoride (B91410) in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 140°C).

  • Hydrolysis: The resulting nitrile intermediate is hydrolyzed to the corresponding carboxylic acid using a strong base like potassium hydroxide (B78521) in a solvent such as ethanol (B145695) under reflux.

  • Reduction: The carboxylic acid is then reduced to the corresponding alcohol. A common reducing agent for this step is lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) under reflux.

  • Cyclization: The final step involves an acid-catalyzed intramolecular cyclization of the alcohol intermediate to form Mirtazapine. Concentrated sulfuric acid is frequently used for this purpose.

Yields and Purity: The final cyclization step has been reported to yield Mirtazapine in the range of 70-80% with a purity exceeding 99%.[2]

cluster_0 Synthesis of Mirtazapine from this compound precursor1 This compound intermediate1 2-(1-Methyl-3-phenylpiperazin-1-yl)nicotinonitrile precursor1->intermediate1 KF, DMF, 140°C precursor2 2-Chloronicotinonitrile precursor2->intermediate1 intermediate2 2-(1-Methyl-3-phenylpiperazin-1-yl)nicotinic acid intermediate1->intermediate2 KOH, EtOH, reflux intermediate3 [2-(1-Methyl-3-phenylpiperazin-1-yl)pyridin-3-yl]methanol intermediate2->intermediate3 LiAlH4, THF, reflux product Mirtazapine intermediate3->product H2SO4

Synthetic pathway to Mirtazapine from this compound.
Synthesis via Styrene Oxide and N-methylethanolamine

This alternative route offers a pathway to Mirtazapine from more fundamental starting materials, but it involves a greater number of synthetic steps.

Experimental Protocol:

The seven-step synthesis proceeds as follows:

  • Nucleophilic Ring-Opening: Styrene oxide reacts with N-methylethanolamine to form an amino alcohol intermediate.

  • Chlorination: The hydroxyl groups of the intermediate are chlorinated, typically using a reagent like thionyl chloride.

  • Cyclization: The resulting dichloro intermediate undergoes intramolecular cyclization to form this compound.

  • Nucleophilic Substitution: The synthesized this compound is then reacted with 2-chloronicotinonitrile.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.

  • Reduction: The carboxylic acid is reduced to the corresponding alcohol.

  • Cyclization: The final intramolecular cyclization yields Mirtazapine.

This route has been reported to have an overall yield of 22.6% and a final product purity of 99.79%.[1]

cluster_1 Synthesis of Mirtazapine from Styrene Oxide start1 Styrene Oxide intermediate_a Amino alcohol start1->intermediate_a Ring Opening start2 N-methylethanolamine start2->intermediate_a intermediate_b Dichloro intermediate intermediate_a->intermediate_b Chlorination intermediate_c This compound intermediate_b->intermediate_c Cyclization intermediate_d Nitrile intermediate intermediate_c->intermediate_d Nucleophilic Substitution intermediate_e Carboxylic acid intermediate intermediate_d->intermediate_e Hydrolysis intermediate_f Alcohol intermediate intermediate_e->intermediate_f Reduction product_m Mirtazapine intermediate_f->product_m Cyclization

Seven-step synthetic pathway to Mirtazapine from styrene oxide.

Mirtazapine's Mechanism of Action: A Signaling Pathway Overview

Mirtazapine's antidepressant effects are attributed to its unique mechanism of action, which involves the modulation of multiple neurotransmitter systems. It is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).

cluster_2 Mirtazapine Signaling Pathway mirtazapine Mirtazapine alpha2 α2-Adrenergic Autoreceptor mirtazapine->alpha2 Antagonist ht_neuron Serotonergic Neuron mirtazapine->ht_neuron Blocks α2-heteroreceptors on serotonergic neurons ht2 5-HT2 Receptors mirtazapine->ht2 Antagonist ht3 5-HT3 Receptors mirtazapine->ht3 Antagonist ne_neuron Noradrenergic Neuron alpha2->ne_neuron Inhibits ne_release Norepinephrine (B1679862) Release ne_neuron->ne_release antidepressant_effect Antidepressant Effect ne_release->antidepressant_effect ht_release Serotonin (B10506) Release ht_neuron->ht_release ht1a 5-HT1A Receptors ht_release->ht1a ht1a->antidepressant_effect

Simplified signaling pathway of Mirtazapine.

Mirtazapine acts as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This blockade inhibits the negative feedback mechanism for norepinephrine and serotonin release, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Additionally, Mirtazapine is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors. This selective antagonism is thought to contribute to its anxiolytic and anti-emetic properties, while allowing for enhanced 5-HT1A-mediated neurotransmission, which is associated with its antidepressant and anxiolytic effects.

Conclusion

The choice between this compound and the styrene oxide/N-methylethanolamine route for Mirtazapine synthesis depends on several factors including the desired scale of production, cost of starting materials, and process optimization capabilities. The this compound route is a more direct, higher-yielding process, making it generally more favorable for large-scale manufacturing. The alternative route, while starting from more basic precursors, is longer and results in a lower overall yield. Researchers and drug development professionals should consider these trade-offs when selecting a synthetic strategy for Mirtazapine.

References

Unveiling the Biological Profile of 1-Methyl-3-phenylpiperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activity of 1-Methyl-3-phenylpiperazine and its analogs, with a focus on their interactions with key neurological targets. While this compound is a known synthetic intermediate, particularly in the production of the antidepressant Mirtazapine, publicly available, specific pharmacological data for this compound is limited.[1][2][3] Therefore, this guide will draw comparisons from closely related phenylpiperazine analogs to provide a broader understanding of the structure-activity relationships within this class of compounds.

Phenylpiperazine derivatives are recognized for their diverse pharmacological effects, often modulating the central and autonomic nervous systems.[4] Their activity is largely attributed to their interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.[5][6]

Comparative Receptor Binding Affinities

The affinity of phenylpiperazine analogs for various receptors is a key determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki, in nM) of selected phenylpiperazine derivatives at key serotonin and dopamine receptor subtypes. It is important to note the absence of specific data for this compound in the reviewed literature. The presented data for analogs with different substitution patterns illustrates the impact of structural modifications on receptor affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Reference(s)
1-(2-methoxyphenyl)piperazine (B120316) (oMeOPP)High Affinity (Partial Agonist)No AffinityNo Affinity[7]
1-(3-chlorophenyl)piperazine (mCPP)High AffinityHigh Affinity-[7]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)---[8]
Butyl analog series0.5 - 21.5Low Affinity-[8]
N-phenylpiperazine analogs (various)27->400-fold lower than D3[9]
Phenylpiperazine-hydantoin derivatives4 - 54--[10]
Long-chain arylpiperazine derivatives3.77 - 1802-Lower than reference[11][12]

Note: A lower Ki value indicates a higher binding affinity.

Functional Activity of Phenylpiperazine Analogs

Beyond binding affinity, the functional activity of these compounds (i.e., whether they act as agonists, antagonists, or partial agonists) is crucial for determining their therapeutic potential. Functional assays, such as cAMP accumulation and GTPγS binding assays, are employed to elucidate these properties.

For instance, 1-(2-methoxyphenyl)piperazine (oMeOPP) has been identified as a partial agonist at the 5-HT1A receptor.[7] In contrast, many long-chain arylpiperazine derivatives have been characterized as 5-HT1A receptor antagonists.[5] The functional activity of various butyl analogs of phenylpiperazine at postsynaptic 5-HT1A receptors has been shown to be diverse, ranging from partial agonism to antagonism and full agonism.[8]

In Vivo Effects and Behavioral Studies

The in vivo effects of phenylpiperazine analogs are a reflection of their receptor binding profiles and functional activities. For example, both oMeOPP and mCPP have been shown to suppress conditioned avoidance responses in animal models, suggesting potential antipsychotic-like effects.[7] Furthermore, in vivo studies on certain butyl analogs of phenylpiperazine have indicated agonistic activity at presynaptic 5-HT1A receptors.[8] Behavioral studies on 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have suggested its involvement with 5-HT1B and 5-HT1C receptors.[13]

Signaling Pathways and Experimental Workflows

The biological effects of phenylpiperazine analogs are mediated through complex intracellular signaling cascades initiated by their interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 dopamine receptor, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling Ligand D2 Agonist (e.g., Phenylpiperazine Analog) D2R Dopamine D2 Receptor Ligand->D2R Binds to G_Protein Gi/o Protein D2R->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Preparation (e.g., cell membranes) Incubate Incubate components to reach equilibrium Receptor->Incubate Radioligand Radioligand ([3H]Spiperone, etc.) Radioligand->Incubate TestCompound Test Compound (Phenylpiperazine Analog) TestCompound->Incubate Filter Separate bound from free radioligand (e.g., filtration) Incubate->Filter Scintillation Quantify bound radioligand (Scintillation counting) Filter->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

References

Spectroscopic Data Validation for 1-Methyl-3-phenylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the spectroscopic data for 1-Methyl-3-phenylpiperazine, a key intermediate in pharmaceutical synthesis. Through objective comparison with structurally related alternatives and supported by detailed experimental protocols, this document serves as a crucial resource for the identification, characterization, and quality control of this compound.

Comparative Spectroscopic Data Analysis

The spectroscopic characteristics of this compound are best understood by comparing them with simpler, related structures: piperazine, 1-methylpiperazine, and 1-phenylpiperazine. This comparative approach allows for the clear attribution of spectral features to specific structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃7.23-7.40 (m, 5H, Ar-H), 3.85-3.89 (m, 1H, CH-Ph), 2.79-3.12 (m, 4H, piperazine-H), 2.31 (s, 3H, N-CH₃), 1.95-2.18 (m, 2H, piperazine-H), 1.80 (bs, 1H, NH)[1]
PiperazineD₂O2.88 (s, 8H)
1-MethylpiperazineCDCl₃2.88 (t, 4H), 2.37 (t, 4H), 2.26 (s, 3H)
1-PhenylpiperazineCDCl₃7.27 (t, 2H), 6.93 (d, 2H), 6.86 (t, 1H), 3.20 (t, 4H), 3.08 (t, 4H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound -Data not available in the searched public domain.
PiperazineD₂O45.3[2]
1-MethylpiperazineCDCl₃55.4, 46.9, 46.2[3]
1-PhenylpiperazineCDCl₃151.4, 129.1, 119.8, 116.2, 50.6, 49.3[4]
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)N-HC-NC=C (Aromatic)
This compound ~3020-3080~2800-3000~3300~1150-1350~1450-1600
Piperazine-2833, 2771~3200-34001186, 1120, 1049-
1-Methylpiperazine-2780-2980-~1150-1350-
1-Phenylpiperazine3010, 3045, 30652820, 2850, 2940~33001235, 13151500, 1600
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 176104, 58, 42[5]
Piperazine8656, 42
1-Methylpiperazine10058, 42
1-Phenylpiperazine162119, 91, 77

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may require optimization based on the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-250 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) may be required.

    • A significantly larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber. Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).

  • GC Method:

    • Injector Temperature: Set to a temperature that ensures efficient vaporization of the sample (e.g., 250°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min) to separate the components of the sample.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizing Workflows and Relationships

Spectroscopic Data Validation Workflow

The following diagram illustrates the general workflow for validating spectroscopic data.

Spectroscopic_Data_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison & Validation Sample Obtain Pure Sample Prepare Prepare for Analysis (dissolve, pellet, etc.) Sample->Prepare NMR NMR Spectroscopy (¹H, ¹³C) Prepare->NMR FTIR FTIR Spectroscopy Prepare->FTIR MS Mass Spectrometry Prepare->MS Process Process Raw Data NMR->Process FTIR->Process MS->Process Interpret Interpret Spectra (Peak Assignment) Process->Interpret Compare Compare with Reference Data & Alternatives Interpret->Compare Validate Validate Structure & Purity Compare->Validate Conclusion Conclusion Validate->Conclusion

Caption: General workflow for spectroscopic data validation.

Structural Relationships of Compared Piperazines

This diagram illustrates the structural relationship between this compound and its simpler analogues.

Structural_Relationships cluster_derivatives Substituted Piperazines Piperazine Piperazine (C₄H₁₀N₂) Methylpiperazine 1-Methylpiperazine (C₅H₁₂N₂) Piperazine->Methylpiperazine + CH₃ Phenylpiperazine 1-Phenylpiperazine (C₁₀H₁₄N₂) Piperazine->Phenylpiperazine + C₆H₅ Target This compound (C₁₁H₁₆N₂) Methylpiperazine->Target + C₆H₅ at C3 Phenylpiperazine->Target + CH₃ at N1

References

Cross-Validation of Analytical Methods for 1-Methyl-3-phenylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Methyl-3-phenylpiperazine (1-M-3-PP), a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document presents a cross-validation of common chromatographic techniques, offering supporting experimental data to aid researchers in selecting the most appropriate method for their specific application.

Introduction to this compound

This compound is a piperazine (B1678402) derivative that serves as a significant building block in the synthesis of several drugs, most notably the antidepressant Mirtazapine.[1][2] The purity and concentration of this intermediate must be meticulously controlled during the manufacturing process to ensure the final product meets stringent regulatory standards. Accurate and precise analytical methods are therefore indispensable for its quantification in various matrices, including raw materials, in-process samples, and final drug products.

Comparative Analysis of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two predominant techniques employed for the analysis of this compound and related piperazine derivatives. The choice between these methods often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

Quantitative Performance Data

The following table summarizes the key performance parameters of validated GC-MS and HPLC-UV methods for the analysis of piperazine derivatives. While a direct cross-validation study for this compound is not extensively documented in publicly available literature, the data presented here is compiled from studies on structurally similar piperazine compounds and provides a reliable benchmark for methodological comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 2.5 - 5.0 µg/mL[3]Dependent on derivatization, can reach ppm levels
Limit of Quantification (LOQ) 5.0 - 10.0 µg/mLDependent on derivatization, can reach ppm levels
Accuracy (% Recovery) Typically 95-105%98-102%
Precision (% RSD) < 15%< 5%
Sample Matrix Seized materials, biological fluidsPharmaceutical ingredients, biological fluids
Key Advantages High specificity and sensitivity, structural elucidationRobustness, versatility, wide availability
Key Disadvantages May require derivatization for volatile compoundsLower sensitivity without derivatization or MS detector

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV analysis are provided below. These protocols are based on established methods for piperazine analysis and can be adapted for the specific quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of this compound in various samples.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the chosen solvent to achieve a concentration within the calibrated range.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

    • Injection Mode: Splitless

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is a robust technique for the routine analysis of this compound, particularly in pharmaceutical quality control. For enhanced sensitivity, especially at low concentrations, derivatization of the analyte may be necessary.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Phosphoric acid or a suitable buffer to adjust mobile phase pH

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: A typical mobile phase could be a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 60:40 v/v), with the pH adjusted to a suitable value (e.g., 3.0) with phosphoric acid. The mobile phase should be filtered and degassed before use.

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for 1-M-3-PP)

Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to that of the reference standard from a calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound.

Analytical_Method_Cross_Validation cluster_planning 1. Planning & Design cluster_preparation 2. Preparation cluster_execution 3. Method Execution & Validation cluster_gcms_validation GC-MS Validation cluster_hplc_validation HPLC Validation cluster_analysis 4. Data Analysis & Comparison cluster_reporting 5. Reporting Define_Purpose Define Purpose (e.g., QC, Research) Select_Methods Select Methods (GC-MS, HPLC) Define_Purpose->Select_Methods Prepare_Standards Prepare Reference Standards Define_Purpose->Prepare_Standards Set_Acceptance_Criteria Set Acceptance Criteria (Linearity, Accuracy, etc.) Select_Methods->Set_Acceptance_Criteria Prepare_Samples Prepare Samples (Spiked & Unspiked) Set_Acceptance_Criteria->Prepare_Samples GCMS_Analysis GC-MS Analysis Prepare_Standards->GCMS_Analysis HPLC_Analysis HPLC Analysis Prepare_Standards->HPLC_Analysis Prepare_Samples->GCMS_Analysis Prepare_Samples->HPLC_Analysis GCMS_Linearity Linearity GCMS_Analysis->GCMS_Linearity GCMS_Accuracy Accuracy GCMS_Analysis->GCMS_Accuracy GCMS_Precision Precision GCMS_Analysis->GCMS_Precision GCMS_LOD_LOQ LOD/LOQ GCMS_Analysis->GCMS_LOD_LOQ HPLC_Linearity Linearity HPLC_Analysis->HPLC_Linearity HPLC_Accuracy Accuracy HPLC_Analysis->HPLC_Accuracy HPLC_Precision Precision HPLC_Analysis->HPLC_Precision HPLC_LOD_LOQ LOD/LOQ HPLC_Analysis->HPLC_LOD_LOQ Compare_Results Compare Performance Data GCMS_LOD_LOQ->Compare_Results HPLC_LOD_LOQ->Compare_Results Assess_Suitability Assess Method Suitability Compare_Results->Assess_Suitability Final_Report Generate Final Validation Report Assess_Suitability->Final_Report

References

The Impact of Synthesis Intermediates on Mirtazapine Purity and Potential Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthetic pathway chosen for an active pharmaceutical ingredient (API) can significantly influence its purity, impurity profile, and, consequently, its potential therapeutic efficacy and safety. This guide provides a comparative analysis of Mirtazapine (B1677164) synthesized from different intermediates, focusing on the resulting purity and impurity profiles as critical indicators of drug quality. While direct comparative efficacy studies between Mirtazapine synthesized via different routes are not publicly available, understanding the relationship between synthesis intermediates and the final product's composition is paramount for drug development and quality control.

Data Summary: Purity and Yield of Mirtazapine from Different Synthetic Routes

The selection of intermediates in the synthesis of Mirtazapine has a direct impact on the overall yield and the purity of the final product. Different synthetic strategies can introduce specific impurities that require careful control and monitoring. The following table summarizes reported data from various synthetic approaches.

Synthetic Route Starting Materials/Key IntermediatesOverall Yield (%)Purity (%)Key Impurities IdentifiedReference
Styrene (B11656) oxide and N-methylethanolamine22.699.79Not specified in detail[]
1-Methyl-3-phenylpiperazine and 2-chloronicotinonitrileNot specifiedBatches contaminated with 0.1% to 0.5% of specific impuritiesN-oxide, deshydroxy, and oxo compounds[2][3][4]
Carboxylic acid intermediate A via Friedel-Crafts reaction to ketone intermediate DYield from intermediate D to Mirtazapine is 70-80%High purity after recrystallizationNot specified in detail[5]

Mechanism of Action of Mirtazapine

Mirtazapine is a tetracyclic antidepressant that enhances both noradrenergic and serotonergic neurotransmission.[6][7] Its primary mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[6][7] This action blocks the negative feedback loop for norepinephrine (B1679862) and serotonin (B10506) release, leading to increased neurotransmitter levels in the synaptic cleft. Mirtazapine also has a high affinity for and acts as an antagonist at serotonin 5-HT2 and 5-HT3 receptors, which is believed to contribute to its antidepressant and anxiolytic effects while minimizing certain side effects associated with non-selective serotonin stimulation.[6][7][8] Furthermore, its potent antagonism of histamine (B1213489) H1 receptors contributes to its sedative effects.[8]

Experimental Protocols

General Synthesis of Mirtazapine via a Seven-Step Reaction

A reported synthesis of Mirtazapine involves a seven-step process starting from styrene oxide and N-methylethanolamine. The key steps include nucleophilic ring-opening, chlorination, cyclization, nucleophilic substitution, hydrolysis, reduction, and a final cyclization. The final product is typically purified by recrystallization. The structure of the synthesized Mirtazapine is confirmed using techniques such as 1H-NMR and mass spectrometry, and its purity is determined by high-performance liquid chromatography (HPLC).[]

Synthesis and Identification of Mirtazapine Impurities

During the process development of Mirtazapine, several impurities can be formed. For instance, starting from this compound, batches can be contaminated with N-oxide, deshydroxy, and oxo derivatives of Mirtazapine.[2][3][4]

  • N-oxide formation: This common impurity in nitrogen-containing compounds can be synthesized for use as a reference standard by oxidizing Mirtazapine with an agent like peracetic acid.[2][3][4]

  • Deshydroxy compound formation: Over-reduction of a carboxylic acid intermediate with a reducing agent such as LiAlH4 can lead to the formation of this impurity.[2][3][4]

  • Oxo compound formation: This impurity can result from the oxidation of the benzylic methylene (B1212753) group. It can be synthesized for reference by treating the corresponding acid with a chlorinating agent followed by intramolecular Friedel-Crafts acylation.[2][3][4]

The identification and quantification of these impurities are crucial for the quality control of the bulk drug and are typically performed using HPLC and LC-MS.[2][3][4]

In Vitro Receptor Binding Assays

To assess the potential impact of impurities on the pharmacological activity of Mirtazapine, in vitro receptor binding assays can be performed. These assays measure the affinity of Mirtazapine and its isolated impurities for its target receptors, such as α2-adrenergic, 5-HT2, 5-HT3, and H1 receptors. Any significant binding affinity of an impurity to these receptors could indicate a potential to interfere with the therapeutic effect or contribute to side effects.

Visualizing Synthesis and Analysis

Mirtazapine Synthesis Pathway Example

G Example Synthetic Pathway for Mirtazapine A Styrene Oxide C Intermediate 1 A->C Nucleophilic Ring-Opening B N-methylethanolamine B->C D Intermediate 2 C->D Chlorination E Intermediate 3 D->E Cyclization F Intermediate 4 E->F Nucleophilic Substitution G Intermediate 5 F->G Hydrolysis H Mirtazapine G->H Reduction & Cyclization

Caption: A simplified diagram of a multi-step Mirtazapine synthesis.

Experimental Workflow for Impurity Profiling

G Workflow for Mirtazapine Impurity Profiling cluster_0 Synthesis & Sampling cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison A Mirtazapine Synthesis (Different Routes) B Crude Product Sampling A->B C HPLC Analysis B->C D LC-MS Analysis C->D F Identify & Quantify Impurities D->F E NMR Spectroscopy E->F G Compare Impurity Profiles F->G H Assess Potential Impact G->H

Caption: A workflow for the analysis and comparison of impurities in Mirtazapine.

Conclusion

The choice of synthetic intermediates for the production of Mirtazapine is a critical factor that determines the impurity profile of the final API. While direct evidence linking different synthetic routes to variations in clinical efficacy is scarce, the presence of impurities can potentially impact the drug's safety and therapeutic window. Regulatory authorities mandate stringent control over impurities, and bioequivalence studies are conducted to ensure that different formulations, which may originate from different synthetic pathways, are therapeutically equivalent. Therefore, the development of robust and well-characterized synthetic processes that minimize impurity formation is essential for producing high-quality Mirtazapine. Future research could focus on the pharmacological characterization of known Mirtazapine impurities to better understand their potential clinical significance.

References

A Comparative Guide to the Synthesis of 1-Methyl-3-phenylpiperazine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-Methyl-3-phenylpiperazine, a crucial precursor for various pharmaceutical compounds, can be synthesized through several distinct methodologies. This guide provides an objective comparison of three primary synthesis routes, offering a detailed cost-benefit analysis supported by experimental data to inform your selection of the most suitable method.

This comparative analysis examines three distinct synthetic pathways to this compound: a novel one-pot reaction from benzaldehyde (B42025), the reduction of a protected piperazinone intermediate, and a classical reductive amination approach. Each method is evaluated based on reagent cost, reaction yield and purity, procedural complexity, and safety and environmental considerations.

Method 1: Novel One-Pot Synthesis from Benzaldehyde

This innovative approach involves the condensation of benzaldehyde and 2-chloroethylamine, followed by cyclization with 1-chloro-N-methylmethanamine and subsequent in-situ reduction with sodium borohydride (B1222165). This method is noted for its operational simplicity and high purity of the final product.

Method 2: Reduction of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

A common industrial route, this synthesis involves the reduction of the intermediate 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. This process can be bifurcated into two main strategies: a direct reduction followed by debenzylation, or debenzylation followed by reduction. The use of potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are central to this pathway.[1]

Method 3: Reductive Amination of 3-Phenylpiperazin-2-one (B1581277) (Eschweiler-Clarke Reaction)

This classical method utilizes the Eschweiler-Clarke reaction for the N-methylation of a piperazine (B1678402) precursor. Specifically, 3-phenylpiperazin-2-one can be methylated using formaldehyde (B43269) and a reducing agent, typically formic acid. This well-established reaction offers a straightforward approach to introducing the methyl group.

Comparative Analysis of Synthesis Methods

To facilitate a clear comparison, the following table summarizes the key quantitative data for each synthesis method. The cost per gram of the final product is estimated based on the listed prices of the necessary reagents and the reported reaction yields.

ParameterMethod 1: Novel One-Pot SynthesisMethod 2: Reduction of PiperazinoneMethod 3: Reductive Amination
Starting Materials Benzaldehyde, 2-Chloroethylamine HCl, 1-Chloro-N-methylmethanamine, Sodium Borohydride4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, Lithium Aluminum Hydride, Palladium on Carbon (for debenzylation)3-Phenylpiperazin-2-one, Formaldehyde, Formic Acid
Overall Yield Good93.6% (for LiAlH₄ reduction step)[1]High (typically >80% for Eschweiler-Clarke)[2]
Purity (HPLC) 99.9%99.7% - 100%[1]High
Reaction Time ~15 hours (including initial reflux)~10 hours (for reduction and debenzylation steps)[1]Variable, typically several hours
Key Reaction Conditions Reflux, cooling, pH adjustmentsInert atmosphere, reflux, hydrogenation at pressure[1]Heating (typically 80-100 °C)[2]
Estimated Reagent Cost per Gram of Product ModerateHigh (driven by LiAlH₄ and Pd/C)Low to Moderate
Safety & Environmental Considerations Use of toluene (B28343) (volatile, flammable).Use of highly reactive and hazardous LiAlH₄, handling of hydrogen gas under pressure.[1]Use of corrosive formic acid and toxic formaldehyde.

Experimental Protocols

Method 1: Novel One-Pot Synthesis from Benzaldehyde

Step 1: Imine Formation

  • Reflux a mixture of benzaldehyde (1 mole) and 2-chloroethanamine (1 mole) in 300 ml of toluene for 12 hours.

  • After cooling, dissolve the residue in dichloromethane (B109758) (MDC) and wash with sodium bicarbonate solution.

  • Distill the crude product under vacuum to obtain the imine intermediate as a colorless oil.

Step 2: Cyclization and Reduction

  • To 1 mole of the imine intermediate, add 1.5 to 1.7 moles of 1-chloro-N-methylmethanamine and 2 moles of sodium borohydride in methanol (B129727) under cooling for 3 hours.

  • Distill off the solvent under vacuum below 30°C to obtain an oily residue.

  • Add water to the residue, cool to 10-15°C, and acidify to pH 1 with 6 N HCl.

  • Stir the resulting white suspension at 20°C for 1 hour.

  • Cool the suspension to 10-15°C and basify to pH 12-14 with 50% NaOH.

  • Extract the product with diethyl ether (3 x 10 ml).

  • Concentrate the combined ether layers under vacuum to yield N-methyl-3-phenyl piperazine as a yellow liquid, which can be further purified by crystallization from isopropyl alcohol.

Method 2: Reduction of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

Step 1: Reduction with Lithium Aluminum Hydride

  • Suspend lithium aluminum hydride (0.385 moles) in 450 ml of tetrahydrofuran (B95107) (THF) at 15°C under a nitrogen atmosphere.

  • Slowly add a solution of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (0.321 moles) in THF over 1 hour at 10-15°C.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to 5°C and quench successively with 15 ml of water, 15 ml of 15% aqueous sodium hydroxide (B78521) solution, and 45 ml of water.

  • Stir the mixture for 1 hour at 20-25°C, filter, and wash the residue with THF.

  • Concentrate the filtrate and add 300 ml of water to precipitate the product.

  • Filter, wash with water, and dry under reduced pressure to obtain 4-benzyl-1-methyl-3-phenylpiperazine (B3188717) (Yield: 93.6%).[1]

Step 2: Debenzylation

  • Dissolve the 4-benzyl-1-methyl-3-phenylpiperazine (0.226 moles) obtained above in 300 ml of acetic acid.

  • Add 3 g of 5% palladium on charcoal (50% wet).

  • Hydrogenate the mixture at 80-100 psi for 4 hours at 25-30°C.

  • After completion, filter the reaction mixture and concentrate the acetic acid under reduced pressure.

  • Dissolve the residue in 150 ml of water and wash with toluene.

  • Adjust the pH to 11.0-12.0 with 50% sodium hydroxide solution and extract the product with toluene.

  • Concentrate the toluene extracts to yield this compound.[1]

Method 3: Reductive Amination of 3-Phenylpiperazin-2-one (Eschweiler-Clarke)

A detailed experimental protocol for the direct Eschweiler-Clarke methylation of 3-phenylpiperazin-2-one to this compound was not explicitly found in the searched literature. The following is a general procedure for the Eschweiler-Clarke reaction on a secondary amine, which would be applicable after the reduction of the amide in 3-phenylpiperazin-2-one to 2-phenylpiperazine.

General Protocol:

  • To a solution of the secondary amine (e.g., 2-phenylpiperazine) in an excess of formic acid, add an excess of aqueous formaldehyde.

  • Heat the reaction mixture, typically at or near boiling, for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

  • Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method such as column chromatography or distillation.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction workflows for the three described synthesis methods.

Method1 Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine Chloroethylamine 2-Chloroethylamine HCl Chloroethylamine->Imine Tetrahydropyrazine Tetrahydropyrazine Intermediate Imine->Tetrahydropyrazine ChloroNMethyl 1-Chloro-N-methylmethanamine ChloroNMethyl->Tetrahydropyrazine Product This compound Tetrahydropyrazine->Product NaBH4 Sodium Borohydride NaBH4->Product

Caption: Workflow for the Novel One-Pot Synthesis.

Method2 Start 4-Benzyl-1-methyl- 2-oxo-3-phenylpiperazine ReducedIntermediate 4-Benzyl-1-methyl- 3-phenylpiperazine Start->ReducedIntermediate Reduction LiAlH4 LiAlH₄ LiAlH4->ReducedIntermediate Product This compound ReducedIntermediate->Product Debenzylation PdC H₂, Pd/C PdC->Product

Caption: Workflow for the Reduction of Piperazinone Method.

Method3 Start 3-Phenylpiperazin-2-one Phenylpiperazine 2-Phenylpiperazine Start->Phenylpiperazine Amide Reduction Reduction Reduction (e.g., LiAlH₄) Reduction->Phenylpiperazine Product This compound Phenylpiperazine->Product Eschweiler-Clarke Formaldehyde Formaldehyde Formaldehyde->Product FormicAcid Formic Acid FormicAcid->Product

Caption: Workflow for the Reductive Amination Method.

Conclusion

The choice of synthesis method for this compound depends on a careful consideration of various factors.

  • Method 1 (Novel One-Pot Synthesis) offers an attractive balance of good yield, high purity, and operational simplicity, making it a strong candidate for both lab-scale and potentially scalable synthesis. Its primary drawback is the use of less common reagents whose costs may vary.

  • Method 2 (Reduction of Piperazinone) is a well-documented and high-yielding route that produces a very pure product.[1] However, the high cost and hazardous nature of reagents like lithium aluminum hydride and the requirement for catalytic hydrogenation equipment may be limiting factors for some laboratories.

  • Method 3 (Reductive Amination) represents a classic and cost-effective approach, utilizing readily available and inexpensive reagents. While generally high-yielding, the reaction conditions can be harsh, and purification from reaction byproducts may be more involved compared to the other methods.

Ultimately, for researchers prioritizing high purity and a streamlined workflow, the novel one-pot synthesis presents a compelling option. For those with access to hydrogenation equipment and a focus on maximizing yield from a known intermediate, the reduction of the protected piperazinone is a reliable choice. Finally, when cost is the primary driver and the necessary purification capabilities are in place, the classical reductive amination route remains a viable alternative. This guide provides the foundational data to aid in making an informed decision based on the specific needs and resources of your research or development project.

References

Phenylpiperazine Derivatives in Neuroscience: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key phenylpiperazine derivatives that are instrumental in neuroscience research due to their significant interactions with serotonergic and dopaminergic systems. The information presented herein is intended to assist researchers in selecting appropriate compounds for their studies and to provide a foundational understanding of their comparative pharmacology.

Introduction to Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a class of compounds characterized by a phenyl group attached to a piperazine (B1678402) ring. This chemical scaffold is prevalent in numerous centrally acting drugs, including antidepressants, anxiolytics, and antipsychotics.[1] Their therapeutic effects are primarily mediated through their action on various neurotransmitter receptors, most notably serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. This guide focuses on a comparative study of prominent phenylpiperazine derivatives such as eltoprazine (B1671187), befiradol, and flibanserin, among others, to elucidate their distinct pharmacological profiles.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected phenylpiperazine derivatives for key serotonin and dopamine receptor subtypes. This data has been compiled from various preclinical studies to provide a comparative overview. It is important to note that absolute values may vary between studies due to different experimental conditions.

Serotonin Receptor Binding Affinities (Ki, nM)
Compound5-HT1A5-HT1B5-HT1C5-HT2A5-HT2C5-HT65-HT7
Eltoprazine 42-50[2]25-38[2]282[2]----
Befiradol (NLX-112) ~15--280[3]-3300[3]-
Flibanserin 1--49---
(m)-CPP -------
TFMPP -------
Dopamine Receptor Binding Affinities (Ki, nM)
CompoundD1D2D3D4
Eltoprazine ----
Befiradol (NLX-112) ----
Flibanserin ---4-24
(m)-CPP ----
TFMPP ----
Functional Potency (EC50/IC50, nM)
CompoundReceptorAssay TypePotency (nM)
Eltoprazine 5-HT1A[3H]ligand bindingIC50: 42-50[2]
5-HT1B[3H]ligand bindingIC50: 25-38[2]
5-HT1C[3H]ligand bindingIC50: 282[2]
Befiradol (NLX-112) 5-HT1AGαi1 activation-
Flibanserin 5-HT1AcAMP formationAgonist
5-HT2APhosphatidyl inositol (B14025) turnoverAntagonist

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor binding, it is crucial to visualize the downstream signaling cascades and the experimental procedures used to study these compounds.

Serotonin 1A (5-HT1A) Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of this receptor by an agonist, such as many phenylpiperazine derivatives, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream cellular processes.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Phenylpiperazine_Agonist Phenylpiperazine Agonist Phenylpiperazine_Agonist->5HT1A_Receptor Binds to

Caption: 5-HT1A receptor signaling pathway activated by a phenylpiperazine agonist.

Experimental Workflow for Phenylpiperazine Derivative Characterization

The evaluation of novel phenylpiperazine derivatives typically follows a multi-step process, beginning with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess their effects on neurotransmitter levels and behavior.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50, Emax) Binding_Assay->Functional_Assay Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels) Functional_Assay->Microdialysis Behavioral_Assay Behavioral Assays (e.g., Elevated Plus Maze, Forced Swim Test) Microdialysis->Behavioral_Assay Data_Analysis Data Analysis and Lead Optimization Behavioral_Assay->Data_Analysis Compound_Synthesis Phenylpiperazine Derivative Synthesis Compound_Synthesis->Binding_Assay

Caption: Typical experimental workflow for characterizing phenylpiperazine derivatives.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of phenylpiperazine derivatives.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions of a freely moving animal following drug administration.

General Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane, at regular intervals.

  • Baseline Measurement: Collect several baseline samples before administering the test compound.

  • Drug Administration: Administer the phenylpiperazine derivative (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels over time.

  • Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

Behavioral Assays

Objective: To assess the effects of a compound on animal behavior, often as a model for human psychiatric conditions.

  • Elevated Plus Maze (Anxiety): This test is based on the rodent's natural aversion to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Forced Swim Test (Depression): This test is based on the principle of behavioral despair. Animals are placed in a cylinder of water from which they cannot escape. Antidepressant compounds typically decrease the duration of immobility and increase active behaviors such as swimming and climbing.

  • Social Interaction Test (Anxiety/Social Behavior): This test measures the amount of time a rodent spends interacting with an unfamiliar conspecific. Anxiolytic drugs can increase the duration of social interaction.

Conclusion

Phenylpiperazine derivatives represent a versatile class of molecules with significant potential for modulating serotonergic and dopaminergic neurotransmission. The comparative data and experimental methodologies presented in this guide offer a valuable resource for researchers in the field of neuroscience. A thorough understanding of the distinct pharmacological profiles of these compounds is essential for the rational design of novel therapeutics for a range of neurological and psychiatric disorders. The provided diagrams and protocols serve as a foundation for further investigation into the complex mechanisms of action of these important neuroactive agents.

References

A Researcher's Guide to the Validation of 1-Methyl-3-phenylpiperazine as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, providing a benchmark for method validation, calibration, and the estimation of measurement uncertainty. 1-Methyl-3-phenylpiperazine is a key intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Mirtazapine, and is also utilized as an analytical standard in forensic and neuroscience research.[1][2][3][4][5] This guide provides an objective comparison of the validation parameters for this compound as a CRM and outlines the rigorous experimental protocols required for its certification.

Comparative Analysis of Certified Reference Materials

The validation of a CRM involves a comprehensive assessment of its properties to ensure it is fit for its intended purpose.[6] Key parameters include purity, associated uncertainty, and stability. Below is a comparison of a candidate this compound CRM with its deuterated analogue, which often serves as an internal standard in quantitative mass spectrometry-based assays.[7]

Parameter This compound CRM Alternative: this compound-d3 (Internal Standard) Methodology
Certified Purity 99.85%99.7% (Isotopic Purity)Mass Balance Approach (see below) / Isotopic Abundance Analysis
Expanded Uncertainty (k=2) ± 0.08%± 0.15%Combination of uncertainties from characterization, homogeneity, and stability studies (ISO Guide 35)
Traceability SI units via primary methods (e.g., Titrimetry, qNMR)National Metrology Institute (NMI) standardsUnbroken chain of calibrations[8]
Homogeneity Sufficiently homogeneous for intended sample sizeSufficiently homogeneous for intended sample sizeInter-unit variance testing using a validated chromatographic method
Long-Term Stability Minimum 24 months at recommended storageMinimum 24 months at recommended storageReal-time stability study under specified conditions
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MSSpectroscopic analysis conforming to structure

Workflow for CRM Validation

The establishment of a new CRM follows a meticulous and logically structured process, beginning with material synthesis and culminating in the issuance of a certificate of analysis. This workflow ensures that all metrological requirements are met and that the final product is of the highest quality and reliability.

CRM_Validation_Workflow cluster_0 Phase 1: Production & Characterization cluster_1 Phase 2: Certification cluster_2 Phase 3: Finalization cluster_3 Phase 4: Post-Certification Synthesis High-Purity Synthesis Purification Purification & Drying Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assignment (Mass Balance) Characterization->Purity Homogeneity Homogeneity Assessment Purity->Homogeneity Stability Stability Studies (Short & Long Term) Homogeneity->Stability Uncertainty Uncertainty Calculation Stability->Uncertainty Certificate Certificate Preparation Uncertainty->Certificate Packaging Packaging & Labeling Certificate->Packaging Monitoring Ongoing Stability Monitoring Packaging->Monitoring

A general workflow for the validation and certification of a reference material.

Experimental Protocols for Validation

The certification of this compound requires the application of multiple analytical techniques to determine its identity, purity, and stability. These methods must be validated to ensure the results are accurate and traceable.

Identity Confirmation
  • Objective: To unequivocally confirm the chemical structure of the material.

  • Methodologies:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a calibrated spectrometer (e.g., 400 MHz). The resulting chemical shifts, coupling constants, and integration patterns must be consistent with the structure of this compound.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion. The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass of C₁₁H₁₆N₂.

    • Infrared (IR) Spectroscopy: The IR spectrum is recorded and compared to known reference spectra or theoretical vibrational frequencies to confirm the presence of key functional groups.[9]

Purity Assessment by Mass Balance Approach

The mass balance method is a primary approach for determining the purity of high-purity organic compounds.[10] It defines purity as 100% minus the sum of all detected impurities.

Mass_Balance_Approach Purity Certified Purity Value (100% - Σ Impurities) Organic Structurally Related Organic Impurities Purity->Organic Water Water Content Purity->Water Solvents Residual Solvents Purity->Solvents Inorganic Non-Volatile/ Inorganic Impurities Purity->Inorganic HPLC HPLC/UPLC with UV/DAD Organic->HPLC GC GC-FID Organic->GC KF Karl Fischer Titration Water->KF HS_GC Headspace GC-MS Solvents->HS_GC TGA Thermogravimetric Analysis (TGA) Inorganic->TGA

The mass balance approach for purity determination.
  • Protocol for Structurally Related Organic Impurities:

    • Method: A high-performance liquid chromatography (HPLC) method with a UV detector is developed and validated for linearity, accuracy, and precision.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., ammonium (B1175870) formate).

    • Detection: UV detection at a wavelength where the main component and all potential impurities have significant absorbance.

    • Quantification: Area percent normalization is used, assuming all related impurities have a similar response factor to the main peak. A gas chromatography (GC) method with a Flame Ionization Detector (FID) is also employed as an orthogonal technique.

  • Protocol for Water Content:

    • Method: Coulometric Karl Fischer titration.

    • Procedure: A precisely weighed amount of the material is added to the Karl Fischer cell, and the amount of water is determined electrochemically. A minimum of three replicate measurements are performed.

  • Protocol for Residual Solvents:

    • Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

    • Procedure: The material is dissolved in a suitable high-boiling-point solvent (e.g., DMSO) in a sealed headspace vial and heated. The vapor phase is injected into the GC-MS to identify and quantify any residual solvents from the synthesis and purification process.[2][11]

  • Protocol for Non-Volatile/Inorganic Impurities:

    • Method: Thermogravimetric Analysis (TGA) or Sulphated Ash test.

    • Procedure (TGA): A sample is heated at a controlled rate in an inert atmosphere. The mass loss profile is monitored to determine the percentage of non-volatile residue remaining at a high temperature (e.g., >600°C).

Homogeneity and Stability Studies
  • Homogeneity Protocol:

    • Samples are taken from different units chosen randomly from the batch (e.g., 10-15 units).

    • Two independent samples from each unit are prepared and analyzed using the validated HPLC/UPLC purity method.

    • The results are statistically evaluated (e.g., using ANOVA) to ensure that any variation between units is not statistically significant compared to the method's repeatability.[6]

  • Stability Protocol:

    • Long-Term: Samples are stored at the recommended storage condition (e.g., 2-8°C) and tested at predetermined intervals (e.g., 0, 3, 6, 12, 24 months).

    • Short-Term (Transport): Samples are exposed to stressed conditions (e.g., 40°C, -20°C) for a short period (e.g., 7 and 14 days) to simulate transport.

    • At each time point, the material is analyzed for purity and degradation products using the validated stability-indicating HPLC method. The results are analyzed for any significant trends.[8]

References

Assessing the Isomeric Purity of 1-Methyl-3-phenylpiperazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like 1-Methyl-3-phenylpiperazine is a critical parameter influencing pharmacological activity and safety. This guide provides a comprehensive comparison of analytical methodologies for the assessment of its isomeric purity, supported by experimental data and detailed protocols.

This compound possesses a chiral center at the C3 position of the piperazine (B1678402) ring, leading to the existence of (R)- and (S)-enantiomers. These stereoisomers can exhibit distinct biological activities, underscoring the necessity for accurate and robust analytical methods to determine enantiomeric excess (e.e.) and ensure the quality of pharmaceutical preparations. This guide explores and compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

TechniquePrincipleChiral Selector/ReagentAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®)High resolution, well-established, good for preparative scale.Can require method development to find optimal CSP and mobile phase.
Chiral GC Differential partitioning of enantiomers between a chiral stationary phase and a carrier gas.Cyclodextrin derivativesHigh efficiency, fast analysis times.Requires volatile analytes or derivatization, potential for thermal degradation.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Cyclodextrins, crown ethersHigh efficiency, low sample and reagent consumption, rapid method development.Lower loading capacity, can be less robust than HPLC.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral alcohols (e.g., (R)-BINOL), chiral acidsRapid analysis, no separation required, provides structural information.Lower sensitivity, requires higher sample concentration, CSA may interfere with signals.

Quantitative Data Summary

The following table presents typical quantitative data for the chiral separation of this compound and related phenylpiperazine compounds using various analytical techniques. It is important to note that direct comparative studies for this compound across all techniques are limited; therefore, some data are representative of the performance for similar chiral amines.

ParameterChiral HPLCChiral GCCapillary ElectrophoresisNMR with CSA
Resolution (Rs) > 2.0[1]Typically 1.5 - 5.0> 2.0Not applicable
Enantiomeric Excess (% e.e.) Typically >99% quantifiable[2]Typically >99% quantifiableTypically >99% quantifiableQuantifiable, with linearity R² > 0.99[3]
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangeng/mL to µg/mL rangemg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeng/mL to µg/mL rangemg/mL range
Analysis Time 5 - 30 minutes10 - 40 minutes5 - 20 minutes< 5 minutes per sample

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on a known application for the chiral separation of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® AY-3 (or similar polysaccharide-based column)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of ethanol and diethylamine in a 100:0.1 (v/v) ratio. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Prepare a solution of the racemic standard in the same manner.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AY-3, 4.6 x 150 mm, 3 µm

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution.

    • Inject the sample solution.

    • Identify and integrate the peaks corresponding to each enantiomer.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol provides a general procedure for the determination of enantiomeric excess of chiral amines using a chiral solvating agent.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound sample

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Deuterated chloroform (B151607) (CDCl₃)

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the this compound sample (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃.

    • Add an equimolar amount of the chiral solvating agent, (R)-BINOL, to the NMR tube.

    • Cap the tube and gently shake to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the N-methyl protons or a proton on the phenyl ring) of the two diastereomeric complexes.

    • Integrate the two distinct signals.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Visualizations

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Ethanol/DEA) HPLC HPLC System MobilePhase->HPLC Sample Sample & Standard Preparation Sample->HPLC Column Chiral Column (CHIRALPAK® AY-3) HPLC->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation Result Final Report Calculation->Result

Caption: Workflow for isomeric purity assessment by Chiral HPLC.

Experimental Workflow for NMR Analysis with CSA

NMR_Workflow Sample Weigh Sample & Chiral Solvating Agent Dissolve Dissolve in CDCl3 in NMR Tube Sample->Dissolve NMR Acquire 1H NMR Spectrum Dissolve->NMR Spectrum Process NMR Spectrum NMR->Spectrum Integrate Integrate Diastereotopic Signals Spectrum->Integrate Calculate Calculate % e.e. Integrate->Calculate Result Report Isomeric Purity Calculate->Result nAChR_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response Ligand This compound (or Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR binds IonChannel Ion Channel Opening nAChR->IonChannel activates Ca_Influx Ca2+ Influx IonChannel->Ca_Influx PI3K PI3K Ca_Influx->PI3K MAPK MAPK Ca_Influx->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Gene Gene Expression (e.g., Bcl-2) CREB->Gene Response Neuroprotection, Synaptic Plasticity Gene->Response

References

Safety Operating Guide

Proper Disposal Procedures for 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Methyl-3-phenylpiperazine is crucial for ensuring laboratory safety, protecting personnel, and preventing environmental contamination. This substance is classified as a hazardous material and must be managed according to strict protocols. Disposal through standard waste streams, such as sinks or regular trash, is prohibited.[1][2][3] All waste must be handled in accordance with local, state, and federal regulations.[4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[6][7]

Hazard Summary

This compound presents multiple hazards that dictate its handling and disposal requirements. It is toxic if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.[1][8][9][10] Transportation regulations classify it as a corrosive and toxic solid.[1]

Hazard ClassificationCategoryGHS Hazard StatementUN Number / Class
Acute Toxicity, Oral Category 3H301: Toxic if swallowedUN2923
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damageClass 8 (Corrosive)
Serious Eye Damage Category 1H318: Causes serious eye damageSubsidiary Class 6.1 (Toxic)
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Hazardous to the Aquatic Environment, Long-term Category 3H412: Harmful to aquatic life with long lasting effects

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent any skin exposure.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation or where dust may be generated, use a NIOSH-approved respirator with a P3 cartridge.[9][11]

  • Handling: Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[4] Avoid creating dust.[11] Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[1][12]

2. Waste Segregation and Collection:

  • Waste Identification: All this compound, including contaminated materials (e.g., pipette tips, paper towels, glassware), must be treated as hazardous waste.[7][13]

  • Incompatible Materials: Store this waste separately from incompatible materials, such as strong acids and oxidizing agents.[1][4]

  • Collection: Collect waste in a designated, compatible, and clearly labeled container. Plastic containers are often preferred to glass for hazardous waste storage when compatibility is not an issue.[6][14]

3. Containerization and Labeling:

  • Container: The waste container must be in good condition, free of leaks, and have a tightly sealing lid.[14] Keep the container closed at all times except when adding waste.[14]

  • Labeling: As soon as the first waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department.[6][7]

  • Label Information: The label must include the following details[6]:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (no formulas or abbreviations)

    • All components of a mixture, with quantities

    • The date waste accumulation began

    • Principal Investigator's name and contact information

    • Relevant hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard)

4. Storage of Hazardous Waste:

  • Location: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

  • Containment: Use secondary containment (such as a larger, chemically resistant tray or tub) to capture any potential leaks or spills.[7]

  • Quantity Limits: Be aware of institutional limits on the volume of hazardous waste that can be accumulated in a laboratory (e.g., not more than 55 gallons).[7]

5. Final Disposal:

  • Arranging Pickup: Do not dispose of this chemical down the drain or in the regular trash.[3] Contact your institution's EHS office or equivalent department to schedule a pickup for the hazardous waste.[6][7]

  • Documentation: Complete any required waste inventory forms or manifests provided by EHS.[6]

6. Decontamination of Empty Containers:

  • Procedure: An empty container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.[3][14]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol) that can dissolve the chemical residue.[7][14]

  • Rinsate Collection: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as hazardous waste. [3][7][14]

  • Final Step: Once triple-rinsed and air-dried, deface or remove the original chemical label. The container may then be disposed of as regular laboratory glass or plastic waste, per institutional guidelines.[7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A This compound Waste Generated B Consult SDS and Institutional Protocols A->B C Identify as Hazardous Waste (Toxic, Corrosive, Environmental Hazard) B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Segregate from Incompatible Materials D->E F Collect in a Compatible, Sealed Container E->F G Affix 'Hazardous Waste' Label with Full Details F->G H Store in Designated Area with Secondary Containment G->H I Contact EHS / Licensed Contractor for Waste Pickup H->I J Proper Disposal via Approved Facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methyl-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methyl-3-phenylpiperazine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that poses significant health risks. It is classified as acutely toxic if swallowed and can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield (minimum 8-inch).[1] Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]To protect against splashes and dust that can cause severe eye damage.[2][4][5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Inspect gloves prior to use and use proper removal techniques.The chemical is toxic in contact with skin and causes severe burns.[1]
Respiratory Protection Use a dust mask (e.g., N95) or a respirator with a type P3 (EN 143) cartridge. Use only in a chemical fume hood or with adequate ventilation.[6]To prevent inhalation of dust and vapors, which can be harmful.[3]
Safe Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Handling Procedures: Avoid all contact with skin and eyes.[2][3] Do not breathe in the dust.[2] Prevent the formation of dust and aerosols.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[2] Remove and wash contaminated clothing before reuse.[2][4]

Storage Plan:

  • Store in a dry, cool, and well-ventilated place.[2][3]

  • Keep the container tightly closed.[2][3]

  • Some sources recommend storing under an inert atmosphere as the substance may be air-sensitive.[2][3]

  • Incompatible materials to avoid storing with include acids, metals, and copper.[2]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[2][4] Seek immediate medical attention for significant exposure.[1]
Inhalation Move the person to fresh air.[2] If the person is not breathing, provide artificial respiration.[2] Seek medical attention.[2]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1][2] Call a poison center or doctor immediately if you feel unwell.[2][4]
Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear full PPE. For solid spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[6] Avoid creating dust.[3] For liquid spills, use an inert absorbent material.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Entry into Drains: Do not allow the product to enter drains or waterways.[1][3]

Disposal Protocol:

  • Dispose of the chemical and its container at an approved waste disposal plant.[2][4]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

  • Contaminated packaging should be disposed of as unused product.[7]

Visualized Workflow for Safe Handling and Disposal

The following diagram illustrates the step-by-step process for safely handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Chemical Fume Hood B->C Proceed to handling D Weigh/Measure Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste via Approved Channels G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J K Spill or Exposure Occurs L Follow First Aid Procedures (Eyes, Skin, Inhalation, Ingestion) K->L N Contain Spill & Clean Up K->N M Notify Supervisor & Seek Medical Attention L->M N->H

Caption: Procedural workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.